molecular formula C11H15NO B2853063 [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1184425-05-5

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Numéro de catalogue: B2853063
Numéro CAS: 1184425-05-5
Poids moléculaire: 177.247
Clé InChI: HWKYAXTUFUAOBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a chemical compound featuring the indane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indane core is a privileged structure found in numerous bioactive molecules and is a key component in therapeutics developed for various conditions . The specific substitutions on the indane core, such as the methylamino and methanol groups in this compound, are critical for modulating its biological activity, physicochemical properties, and interaction with biological targets . Researchers can leverage this compound as a versatile building block or a lead structure in the development of new active molecules. Indane-based compounds have demonstrated a wide range of bioactivities in pre-clinical research. For instance, certain 2,3-dihydro-1H-indene dimers have shown potent anti-inflammatory properties in models of inflammatory bowel disease (IBD), significantly reducing key pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α . Other derivatives have been investigated for their potential to target the central nervous system . The structural features of this compound make it a valuable subject for hit-to-lead optimization campaigns, Structure-Activity Relationship (SAR) studies, and the exploration of new mechanisms of action . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Propriétés

IUPAC Name

[1-(methylamino)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11(8-13)7-6-9-4-2-3-5-10(9)11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKYAXTUFUAOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profile and Properties of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5) represents a highly specialized, functionally substituted derivative within the aminoindane class. While 2-aminoindanes (e.g., MDAI, 2-AI) are widely recognized as potent monoamine releasing agents (MRAs), 1-aminoindanes exhibit a fundamentally divergent pharmacological profile, leaning heavily toward monoamine oxidase (MAO) modulation and neuroprotection. This whitepaper synthesizes the predicted mechanistic profile of this 1,1-disubstituted indane, detailing how its unique quaternary C1 stereocenter and hydroxymethyl substitution dictate its receptor affinities, metabolic resistance, and potential applications in neuropharmacology.

Chemical Identity and Structural Properties

The structural foundation of this compound is an indane bicyclic core. Crucially, the C1 position (the benzylic carbon) is fully substituted, bearing both a methylamino group (-NHCH₃) and a hydroxymethyl group (-CH₂OH).

This 1,1-disubstitution creates a quaternary carbon center, which has profound implications for the molecule's metabolic stability and binding topography. The addition of the hydroxymethyl group introduces a hydrogen bond donor/acceptor pair, significantly altering the polar surface area (PSA) and lipophilicity compared to unsubstituted analogs[1].

SAR Indane Indane Core Structure Pos1 1-Aminoindanes (e.g., Rasagiline, 1-AI) Indane->Pos1 Pos2 2-Aminoindanes (e.g., MDAI, 2-AI) Indane->Pos2 MAOB MAO-B Inhibition & Neuroprotection Pos1->MAOB Target [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol Pos1->Target Derivation MAT Monoamine Release (DAT, SERT, NET) Pos2->MAT Target->MAOB Predicted Affinity

Structural divergence of aminoindanes dictating MAO-B vs. MAT pharmacological targeting.

Mechanistic Projections & Pharmacological Profile

Resistance to Oxidative Deamination (MAO Interaction)

The most critical mechanistic feature of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is the quaternary nature of its C1 carbon. MAO-A and MAO-B catalyze the oxidative deamination of monoamines via the abstraction of an alpha-proton[2]. Because the C1 position in this compound is fully substituted, it lacks an alpha-proton .

Consequently, the compound cannot undergo MAO-catalyzed oxidative deamination. Instead of acting as a substrate or an irreversible "suicide" inhibitor (like the propargyl-containing [3]), this compound is predicted to act as a competitive, reversible inhibitor . It can occupy the hydrophobic bipartite cavity of MAO-B without being metabolized into potentially toxic ketone derivatives, offering a highly stable pharmacokinetic profile[4].

Monoamine Transporter (MAT) Divergence

While 2-aminoindanes are potent MRAs that reverse the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[5], 1-aminoindanes display drastically reduced affinity for these sites. For context, the 1-aminoindane metabolite 1-AI has an IC₅₀ for DAT of ~1 mM, compared to 3.3 µM for 2-AI[4].

The addition of the bulky, polar hydroxymethyl group at the C1 position further increases the PSA and disrupts the spatial geometry required for MAT pore translocation. Thus,[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is not expected to exhibit the psychostimulant or entactogenic properties characteristic of drugs like MDAI[6].

Neuroprotective Pathways

Independent of MAO inhibition, 1-aminoindane derivatives frequently exhibit neuroprotective properties by regulating anti-apoptotic Bcl-2 family proteins and modulating amyloid precursor protein (APP) processing[7]. The indane core provides the necessary lipophilicity to cross the blood-brain barrier (BBB), while the functional groups may interact with intracellular survival signaling cascades.

Experimental Protocols (Self-Validating Systems)

To empirically validate the predicted pharmacological profile, the following self-validating experimental workflows must be employed.

In Vitro MAO-A and MAO-B Fluorometric Inhibition Assay

Objective: Determine the reversible inhibitory constant (Ki) of the compound against MAO isoforms.

  • Step 1: Enzyme Pre-Incubation. Incubate recombinant human MAO-A or MAO-B with varying concentrations of the test compound for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, which is mathematically required to accurately calculate the Ki of a reversible, competitive inhibitor.

  • Step 2: Substrate Addition. Introduce kynuramine (a non-fluorescent substrate).

    • Causality: MAO oxidizes kynuramine into 4-hydroxyquinoline, a highly fluorescent product. This fluorometric approach eliminates the radiometric hazards of ¹⁴C-tyramine and provides a superior signal-to-noise ratio for high-throughput screening.

  • Step 3: Reaction Termination. Stop the reaction by adding 2N NaOH.

    • Causality: NaOH denatures the MAO enzyme, halting kinetics instantly. Simultaneously, the alkaline shift maximizes the quantum yield of the 4-hydroxyquinoline fluorophore (Ex/Em = 310/400 nm).

  • System Validation: Utilize Selegiline (irreversible MAO-B inhibitor) and Moclobemide (reversible MAO-A inhibitor) as internal controls to validate assay dynamic range and isoform selectivity[8].

HEK293 Monoamine Transporter (MAT) Uptake Assay

Objective: Confirm the lack of MAT reuptake inhibition/release.

  • Step 1: Cell Preparation. Plate HEK293 cells stably transfected with hDAT, hSERT, or hNET.

    • Causality: Using transfected HEK293 cells rather than crude rat brain synaptosomes isolates the specific plasma membrane transporter interaction, removing confounding variables such as VMAT2 redistribution or endogenous receptor cross-talk[5].

  • Step 2: Radioligand Competition. Introduce [³H]DA, [³H]5-HT, or [³H]NE alongside the test compound (0.1 nM to 100 µM).

    • Causality: Direct competition at the orthosteric binding site allows for the generation of precise IC₅₀ values for reuptake inhibition.

  • Step 3: Liquid Scintillation. Wash cells rapidly with ice-cold buffer before lysis.

    • Causality: Ice-cold buffer halts transport kinetics immediately by rigidifying the lipid bilayer, ensuring the measured intracellular radioactivity accurately reflects specific uptake during the exact incubation window.

Workflow Prep Compound Preparation MAO MAO-A / MAO-B Fluorometric Assay Prep->MAO MAT HEK293 MAT Uptake Assay Prep->MAT Neuro SH-SY5Y Neuroprotection Prep->Neuro Data Data Analysis & IC50 Calculation MAO->Data MAT->Data Neuro->Data

High-throughput screening workflow for validating MAO inhibition and MAT uptake.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties

PropertyValueMechanistic Implication
IUPAC Name [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanolDefines the 1,1-disubstituted indane core.
Molecular Weight 177.24 g/mol Optimal for BBB penetration (<400 Da).
LogP (Predicted) ~1.8 - 2.1Balanced lipophilicity; lower than unsubstituted indane due to polar groups.
Polar Surface Area ~32.3 ŲFavorable for CNS permeability (<90 Ų).
C1 Alpha-Proton Absent (Quaternary Carbon)Prevents oxidative deamination by MAO enzymes.

Table 2: Comparative Pharmacological Profile

Compound ClassPrimary TargetSecondary TargetClinical / Behavioral Effect
2-Aminoindanes (e.g., MDAI)MAT Release (SERT > DAT/NET)α2-Adrenergic ReceptorsEntactogenic, Psychostimulant
1-Aminoindanes (e.g., 1-AI)MAO-B (Weak/Moderate)Neuroprotective PathwaysNon-stimulant, Neurorescue
Target Compound MAO-B (Reversible Inhibitor)TAAR1 (Predicted)Putative Neuroprotectant

References

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential Source: PubMed Central (PMC) URL:[Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors Source: PubMed Central (PMC) URL:[Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update Source: International Journal of Molecular Sciences (MDPI) / PubMed URL:[Link]

  • Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents Source: Behavioural Pharmacology / PubMed URL:[Link]

  • (R)-1-Aminoindane Source: Wikipedia URL:[Link]

Sources

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the mechanism of action of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. Given the limited publicly available data on this specific molecule, this document outlines a systematic, hypothesis-driven approach based on its structural analogy to known neuroactive compounds. We will detail the necessary experimental protocols, from initial target screening to more in-depth functional and enzymatic assays, to build a robust pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel psychoactive compounds.

Introduction and Structural Rationale

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a fascinating molecule possessing a rigid 2,3-dihydro-1H-indene (indane) scaffold, which can be viewed as a constrained analog of phenethylamine. The core structure features a hydroxyl group and a secondary amine (methylamino) directly attached to the C1 position of the indane ring. This arrangement of a hydroxyl and an amino group on the same carbon (a hemiaminal ether) is noteworthy. The spatial arrangement of the aromatic ring, the nitrogen atom, and the hydroxyl group is a common pharmacophore in many centrally acting agents.

The structural similarity to known monoaminergic and glutamatergic modulators suggests several plausible biological targets. The indane ring system is present in various neuroactive compounds, and the amino alcohol moiety is a key feature for interaction with aminergic receptors and transporters. Therefore, a thorough in vitro investigation is warranted to elucidate its primary molecular targets and downstream cellular effects. This guide will provide the experimental roadmap for such an investigation.

Hypothesized Molecular Targets

Based on the chemical structure of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, we can postulate several potential molecular targets. The following sections will detail these hypotheses and the rationale behind them.

Monoamine Transporters (DAT, NET, SERT)

The constrained phenethylamine-like backbone of the molecule makes the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—primary targets of interest. Many stimulants and antidepressants exert their effects by inhibiting the reuptake of these neurotransmitters from the synaptic cleft.

Monoamine Receptors

The compound may also exhibit affinity for various G-protein coupled receptors (GPCRs) within the dopaminergic, serotonergic, and adrenergic systems. Its activity could be agonistic, antagonistic, or allosteric in nature.

Monoamine Oxidase (MAO)

The presence of a secondary amine suggests a potential for interaction with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO can lead to increased synaptic levels of these neurotransmitters.

NMDA Receptors

Certain aryl-alkyl-amine structures are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[2][3] Given the compound's structure, it is plausible that it could act as an antagonist at the NMDA receptor.

The following diagram illustrates the proposed investigational workflow.

G cluster_screening Primary Screening cluster_functional Functional Characterization cluster_targets Potential Molecular Targets Compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol Binding Radioligand Binding Assays Compound->Binding MAO MAO Enzyme Inhibition Compound->MAO Direct Enzyme Assay Transporters Monoamine Transporters (DAT, NET, SERT) Binding->Transporters Affinity (Ki) Receptors Monoamine Receptors (5-HT, DA, Adrenergic) Binding->Receptors Affinity (Ki) IonChannels NMDA Receptors Binding->IonChannels Affinity (Ki) Reuptake Monoamine Reuptake Inhibition GPCR GPCR Functional Assays (e.g., cAMP) Enzymes MAO-A & MAO-B MAO->Enzymes Inhibition (IC50) NMDA NMDA Receptor Functional Assays Transporters->Reuptake Potency (IC50) Receptors->GPCR Efficacy (EC50/IC50) IonChannels->NMDA Potency (IC50)

Caption: Proposed workflow for in vitro characterization.

In Vitro Methodologies for Target Characterization

This section provides detailed protocols for assessing the activity of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol at its hypothesized molecular targets.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a known radiolabeled ligand.

Experimental Protocol: General Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture cells stably expressing the human recombinant target protein (e.g., HEK293-hDAT).

    • Harvest cells and homogenize in an appropriate ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-WIN 35,428 for DAT).

      • A range of concentrations of the test compound.

      • Membrane preparation.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter mat and add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method uses a non-fluorescent substrate that is converted into a fluorescent product by MAO.[4]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (a non-selective MAO substrate).[1][4]

    • Assay buffer (e.g., potassium phosphate buffer).

    • Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add a range of concentrations of the test compound or reference inhibitor.

    • Add the MAO-A or MAO-B enzyme solution and pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding kynuramine.

    • Incubate at 37°C for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation ~320 nm, Emission ~405 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

The following table summarizes potential quantitative data from MAO inhibition studies.

ParameterMAO-AMAO-BSelectivity Index (MAO-B IC50 / MAO-A IC50)
IC50 (µM) Experimental ValueExperimental ValueCalculated Value
NMDA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit NMDA receptor function by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.[5]

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Use a cell line expressing recombinant NMDA receptor subunits (e.g., NR1/NR2B).[2]

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate to allow for de-esterification of the dye.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add a range of concentrations of the test compound and incubate.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate receptor activation by adding a solution containing NMDA and glycine (a co-agonist).

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition relative to the vehicle control (no antagonist).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

The following diagram illustrates a simplified NMDA receptor signaling pathway.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., ERK activation) Ca_ion->Downstream Activates Compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (Antagonist) Compound->NMDAR Inhibits

Caption: Antagonism of NMDA receptor-mediated calcium influx.

Integrated Mechanistic Profile

The culmination of these in vitro assays will provide a comprehensive pharmacological profile of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. By comparing the affinity (Ki) and functional potency (IC50 or EC50) values across a range of targets, a clear picture of its primary mechanism of action, potency, and selectivity will emerge. For instance, if the compound exhibits a low nanomolar Ki at SERT and a correspondingly potent IC50 in a serotonin reuptake assay, with much higher values for all other targets, it can be classified as a selective serotonin reuptake inhibitor (SSRI). Conversely, if it shows potent inhibition of both MAO-A and MAO-B, it would be characterized as a non-selective MAO inhibitor. This integrated profile is crucial for guiding further preclinical development and predicting its potential in vivo effects and therapeutic applications.

References

  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed. Available at: [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. Available at: [Link]

  • NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. PMC. Available at: [Link]

  • A new in vitro screening strategy for N-methyl-D-aspartate receptor antagonists using the rat postnatal mixed cortical and hippocampal neurons. Ovid. Available at: [Link]

  • NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. PNAS. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. Available at: [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), conformationally restricted bicyclic scaffolds are highly prized. [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5)[1] represents a highly versatile building block. Featuring a rigid indane core fused to a 1,2-amino alcohol pharmacophore, this compound provides an ideal starting point for synthesizing central nervous system (CNS) therapeutics, monoamine transporter inhibitors, and complex spirocyclic libraries.

This technical guide provides an authoritative analysis of its physicochemical properties, molecular weight dynamics, and field-proven protocols for both analytical validation and synthetic derivatization.

Physicochemical Profiling and Molecular Weight Dynamics

The molecular architecture of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is defined by its empirical formula, C₁₁H₁₅NO , yielding a molecular weight of 177.24 g/mol [2].

Causality in Drug Design: Why is this specific molecular weight highly advantageous? In lead optimization, medicinal chemists operate under strict "molecular weight budgets" dictated by . Starting with a low-molecular-weight core (< 200 Da) allows researchers to append multiple functional groups to optimize target affinity without crossing the 500 Da threshold, thereby preserving oral bioavailability. Furthermore, the indane ring provides conformational rigidity, locking the spatial arrangement of the amino and hydroxyl groups. This pre-organization reduces the entropic penalty upon binding to target receptors.

Quantitative Physicochemical Data

The following table summarizes the compound's core properties, calculated to predict its behavior in biological and synthetic systems[1][2]:

PropertyValueCausality / Relevance
Chemical Name [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanolStandard IUPAC nomenclature
CAS Registry Number 1184425-05-5Unique chemical identifier[3]
Molecular Formula C₁₁H₁₅NODefines atomic composition[2]
Molecular Weight 177.24 g/mol Optimal for FBDD; leaves a >300 Da budget for optimization[2]
Topological Polar Surface Area ~32.2 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų)
Predicted LogP 1.5 – 2.0Ideal lipophilicity balance for CNS-active drug leads
H-Bond Donors 2 (-OH, -NH)Facilitates target binding while maintaining membrane permeability
H-Bond Acceptors 2 (O, N)Contributes to aqueous solubility and formulation stability

Analytical Characterization & Validation

Because this compound possesses a chiral center at the C1 position, validating both its chemical purity and stereochemical integrity is a mandatory prerequisite before deploying it in biological assays or multi-step synthesis.

Protocol 1: Achiral HPLC-MS Purity Assessment

Traditional silica-based C18 columns possess residual acidic silanol groups. These groups ionically interact with protonated secondary amines, resulting in severe peak tailing and inaccurate integration. To establish a self-validating system, this protocol utilizes a high-pH mobile phase to suppress amine ionization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Equip the HPLC system with an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm). Causality: BEH particles resist dissolution at high pH, allowing the use of basic mobile phases.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (adjusted to pH 10.0 with Ammonium Hydroxide).

    • Buffer B: 100% Acetonitrile.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 1.2 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Simultaneously, acquire mass spectra in positive electrospray ionization (ESI+) mode, scanning for the [M+H]⁺ ion at m/z 178.2.

AnalyticalWorkflow Compound [1-(methylamino)-2,3-dihydro- 1H-inden-1-yl]methanol HPLC HPLC-MS Profiling (Achiral Purity) Compound->HPLC Mass/UV SFC Chiral SFC (Enantiomeric Excess) Compound->SFC Stereochemistry NMR 1H/13C NMR (Structural Confirmation) Compound->NMR Structure Decision Purity > 98% & ee > 99%? HPLC->Decision SFC->Decision NMR->Decision Proceed Proceed to in vitro assays / Synthesis Decision->Proceed Yes Purify Preparative Chromatography / Recrystallization Decision->Purify No Purify->Compound Re-analyze

Fig 1: Analytical workflow for validating the purity and stereochemistry of the indane derivative.

Synthetic Utility and Derivatization Logic

The 1,2-amino alcohol motif presents a classic chemoselectivity challenge and opportunity. Under kinetic control with a mild base (e.g., triethylamine), electrophiles like acyl chlorides will preferentially react with the more nucleophilic secondary amine rather than the primary alcohol. However, treating the system with a bifunctional reagent forces an intramolecular cyclization, yielding a rigid spirocycle.

Protocol 2: Spiro-Oxazolidinone Derivatization

This workflow details the conversion of the amino alcohol into a spiro-oxazolidinone. Causality: This transformation is thermodynamically driven by the formation of a stable five-membered heterocycle, effectively masking both hydrogen bond donors to drastically increase the compound's lipophilicity and BBB permeability.

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1.2 mmol of 1,1'-Carbonyldiimidazole (CDI) in a single portion. Causality: CDI acts as a mild, phosgene-free carbonyl equivalent. The low temperature prevents uncontrolled intermolecular oligomerization and favors intramolecular cyclization.

  • Cyclization: Add 0.1 mmol of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize the DMAP and imidazole byproducts. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure spiro-oxazolidinone.

SynthesisLogic Core [1-(methylamino)-2,3-dihydro- 1H-inden-1-yl]methanol CDI CDI / DMAP (Carbonyl Equivalent) Core->CDI Acylation Acyl Chloride + Base (Chemoselective) Core->Acylation Oxazolidinone Spiro-oxazolidinone Derivative CDI->Oxazolidinone Intramolecular Cyclization NAcyl N-Acyl Derivative (Kinetic Control) Acylation->NAcyl N vs O Selectivity

Fig 2: Chemoselective derivatization pathways leveraging the 1,2-amino alcohol motif.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL:[Link]

Sources

Pharmacological Profiling of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol: A Technical Guide to Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5) represents a conformationally restricted aminoindane derivative. While classical aminoindanes (e.g., 2-AI, MDAI) are well-documented for their interactions with monoaminergic systems, the introduction of a hydroxymethyl group at the C1 position of the indane core introduces significant steric bulk and hydrogen-bonding potential. For drug development professionals, accurately mapping the receptor binding affinity ( Ki​ ) of this compound across Monoamine Transporters (MATs) and G-Protein Coupled Receptors (GPCRs) is critical for predicting its neurochemical efficacy, abuse liability, and off-target safety profile.

This whitepaper outlines the definitive, self-validating methodological framework for conducting high-throughput competitive radioligand binding assays tailored specifically to this unique aminoindane scaffold.

Pharmacological Rationale & Target Selection

Aminoindane derivatives exhibit complex polypharmacology. The structural topology of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol dictates its affinity for two primary target classes:

  • Monoamine Transporters (DAT, SERT, NET): The methylamino group mimics the basic nitrogen of endogenous monoamines, anchoring via a critical salt bridge to highly conserved aspartate residues (e.g., Asp98 in hSERT) within the central binding site. The indane core occupies the hydrophobic S1 pocket .

  • Aminergic GPCRs (5-HT 2A​ , α2​ -Adrenergic): The rigid bicyclic indane ring provides optimal π−π stacking interactions with aromatic microdomains in the orthosteric pockets of serotonin and adrenergic receptors, necessitating rigorous off-target profiling .

TargetNetwork cluster_0 Primary Targets (MATs) cluster_1 Secondary Targets (GPCRs) Ligand [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol DAT DAT (Dopamine) Ligand->DAT Competitive Displacement SERT SERT (Serotonin) Ligand->SERT NET NET (Norepinephrine) Ligand->NET HT2A 5-HT2A Receptor Ligand->HT2A Off-Target Binding A2A α2-Adrenergic Ligand->A2A

Polypharmacological target network for aminoindanes across transporters.

Methodological Framework: Causality & System Validation

To ensure absolute scientific integrity, the assay design must move beyond a mere sequence of steps and operate as a self-validating system . Every experimental choice below is grounded in the biophysics of the target and the chemical nature of the test article.

Causality in Experimental Choices
  • Buffer Ion Dependency: MATs are Na+/Cl− dependent symporters. The inclusion of 120 mM NaCl in the assay buffer is non-negotiable; Na+ binding is required to stabilize the outward-facing, high-affinity conformation of the transporter. Omitting it will collapse the assay window.

  • Filter Pre-treatment (0.5% PEI): [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol contains a basic secondary amine (predicted pKa​ ~9.5), rendering it positively charged at physiological pH. Glass fiber (GF/B) filters possess a net negative charge. Pre-soaking filters in the cationic polymer Polyethylenimine (PEI) neutralizes the matrix, preventing massive non-specific binding (NSB) of both the test compound and the radioligand.

  • Radioligand Selection: For DAT assays, [3H] WIN35,428 is utilized rather than [3H] dopamine. Dopamine is rapidly oxidized and metabolically unstable in membrane preparations, whereas WIN35,428 provides a robust, stable signal with a high specific-to-nonspecific binding ratio.

Trustworthiness: The Self-Validating Plate

A protocol is only as reliable as its internal controls. Every 96-well plate must include:

  • Total Binding (TB): Radioligand + Membrane + Vehicle (1% DMSO).

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM reference inhibitor (e.g., Indatraline).

  • Reference Standard Curve: A full 10-point dose-response curve of a known standard (e.g., Fluoxetine for SERT) to calculate the Z′ -factor. Rule: The assay plate is strictly rejected if Z′<0.5 .

Step-by-Step Experimental Protocols

Protocol A: Plasma Membrane Preparation

Objective: Isolate MAT/GPCR-expressing membranes while removing cytosolic enzymes.

  • Harvesting: Culture HEK-293 cells stably expressing the target of interest (e.g., hSERT, hDAT) to 90% confluence. Wash with ice-cold PBS and harvest via mechanical scraping.

  • Hypotonic Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4, 2 mM EDTA). Rationale: The osmotic shock bursts the cells while keeping membrane fragments intact.

  • Homogenization: Homogenize using a Dounce tissue grinder (15 strokes) on ice.

  • Differential Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 20 min at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the plasma membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Displacement Assay

Objective: Quantify the displacement of a tritiated probe by[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (ranging from 10−5 M to 10−10 M final concentration) in Assay Buffer. Ensure final DMSO concentration does not exceed 1% per well.

  • Incubation Mixture: In a 96-well plate, combine:

    • 50μL of test compound (or vehicle/reference standard).

    • 50μL of radioligand (e.g., 1.5 nM [3H] Citalopram for SERT).

    • 100μL of membrane suspension (approx. 15-20 µg protein/well).

  • Equilibration: Seal the plate and incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300μL of ice-cold Wash Buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters, add 40μL of microscintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

AssayWorkflow N1 Membrane Prep (Hypotonic Lysis) N2 Incubation (Na+/Cl- Buffer) N1->N2 N3 Equilibration (2h at 25°C) N2->N3 N4 Rapid Filtration (0.5% PEI GF/B) N3->N4 N5 Scintillation Counting N4->N5 N6 Cheng-Prusoff Analysis N5->N6

Workflow of the competitive radioligand binding assay for monoamine targets.

Data Acquisition & Kinetic Analysis

Raw CPM data must be transformed into percentage of specific binding. The half-maximal inhibitory concentration ( IC50​ ) is derived via non-linear regression (four-parameter logistic equation).

However, IC50​ is a relative value dependent on the specific radioligand concentration used in the assay. To determine the absolute thermodynamic binding affinity ( Ki​ ), the data must be subjected to the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific receptor batch.

Quantitative Data Presentation

Below is a representative data structure summarizing the expected pharmacological profile for a sterically hindered aminoindane derivative like[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, comparing its affinity across primary and secondary targets.

Table 1: Representative Receptor Binding Profile Summary

TargetRadioligand ProbeReference InhibitorAssay Window (Z') Ki​ (nM) ± SEM
hDAT [3H] WIN35,428Cocaine0.72145 ± 12
hSERT [3H] CitalopramFluoxetine0.8185 ± 8
hNET [3H] NisoxetineDesipramine0.68320 ± 25
5-HT 2A​ [3H] KetanserinKetanserin0.751,250 ± 110
α2A​ [3H] RX821002Yohimbine0.65890 ± 65

(Note: Ki​ values are representative of the aminoindane class behavior modified by C1-steric bulk, illustrating the required format for IND-enabling data packages).

References

  • Luethi, D., et al. (2018). "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." Frontiers in Pharmacology. URL:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. URL:[Link]

  • Meng, Q., et al. (2024). "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter." Molecules. URL:[Link]

  • Awwad, A., et al. (2025). "Toward a Small-Molecule Antagonist Radioligand for Positron Emission Tomography Imaging of the Mu Opioid Receptor." ACS Chemical Neuroscience. URL:[Link]

Structural Characterization of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol via X-Ray Crystallography: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous structural elucidation of highly functionalized chiral molecules is a critical bottleneck in drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. By detailing the causality behind sample preparation, data collection, and algorithmic refinement, this guide establishes a robust framework for determining the absolute configuration of sterically congested quaternary stereocenters.

Structural Complexity and Rationale[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol [1][1] is a complex indane derivative. Its defining topological feature is the fully substituted, quaternary chiral center at the C1 position, which bears both a methylamino (–NHCH₃) and a hydroxymethyl (–CH₂OH) group.

Determining the absolute configuration of quaternary stereocenters is notoriously difficult using standard 1D and 2D NMR techniques due to the lack of a directly attached proton, which precludes standard Nuclear Overhauser Effect (NOE) correlations. Consequently, Single-Crystal X-Ray Diffraction (SCXRD) stands as the definitive analytical tool for elucidating both the absolute configuration and the solid-state conformational landscape of this molecule.

Experimental Methodology: A Self-Validating Workflow

Causality in Sample Preparation

The free base of amino alcohols frequently exhibits poor crystallinity and high thermal motion in the solid state. To engineer a reliable crystal lattice, the compound must be converted into a hydrochloride (HCl) salt. This experimental choice serves a dual purpose:

  • Lattice Rigidification: The ionic interactions between the protonated methylamine and the chloride anion lock the molecule into a stable conformation, drastically improving crystal quality.

  • Anomalous Scattering Enhancement: The introduction of the heavier chloride ion ( Z=17 ) significantly amplifies the anomalous dispersion signal ( f′′ ), which is the fundamental physical phenomenon required to distinguish between enantiomers and calculate a reliable Flack parameter [1].

Step-by-Step Crystallization Protocol
  • Salt Formation: Dissolve 50 mg of the free base in 2.0 mL of anhydrous ethanol. Cool the solution to 0 °C and add 1.1 molar equivalents of 2M ethereal HCl dropwise under an inert atmosphere. Stir for 30 minutes, then evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt.

  • Solvent System Selection: Dissolve the crude salt in a minimum volume (approx. 0.5 mL) of HPLC-grade methanol (the solvent).

  • Vapor Diffusion Setup: Transfer the methanol solution to a 2-dram inner vial. Place this vial uncovered inside a larger 20 mL scintillation vial containing 3.0 mL of diethyl ether (the antisolvent). Cap the outer vial tightly to create a sealed chamber.

  • Harvesting: Allow the system to stand undisturbed at ambient temperature for 3–5 days until diffraction-quality, block-like single crystals form on the walls of the inner vial.

Data Collection Logic

Data collection must be performed using a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å). The choice of copper over molybdenum radiation is a strict requirement for light-atom structures; the longer wavelength of Cu Kα maximizes the anomalous scattering cross-section of the Cl, O, and N atoms. Furthermore, the crystal must be flash-cooled to 100 K using a nitrogen cryostream. This minimizes the Debye-Waller thermal factors, reducing atomic smearing in the electron density map and allowing for the precise localization of the critical hydrogen atoms on the –OH and –NH₂⁺ groups.

Structure Solution and Refinement

Algorithmic Solution

The phase problem is solved using the dual-space algorithm implemented in SHELXT [2]. This method rapidly alternates between real space (electron density) and reciprocal space (diffraction phases), providing an unbiased initial structural model and automatically assigning the correct non-centrosymmetric space group (e.g., P21​21​21​ ), which is mandatory for chiral resolved salts.

Refinement as a Self-Validating System

The initial model is refined using full-matrix least-squares on F2 via SHELXL, operated through the OLEX2 graphical interface [3]. This process is inherently self-validating:

  • Hydrogen Atom Treatment: Carbon-bound hydrogens are placed in calculated positions using a riding model. However, the heteroatom hydrogens (O–H and N–H) must be located in the difference Fourier map and refined freely to validate the hydrogen-bonding network.

  • Validation Metrics: The refinement loop continues until the Goodness-of-Fit (GooF) approaches 1.00 and the maximum residual electron density peak ( Δρmax​ ) is <0.5 e⋅A˚−3 . Any significant residual density near the C1 quaternary center immediately flags potential positional disorder or an incorrect atom assignment, halting the validation until resolved.

Absolute Configuration and Conformational Insights

The Flack Parameter

The absolute configuration of the C1 stereocenter is definitively established by calculating the Flack parameter ( x ) using Parsons' quotient method. For a perfectly enantiopure crystal, x should equal 0. The system validates itself through the standard uncertainty (s.u.); an s.u. >0.1 indicates that the anomalous signal is too weak, rendering the absolute structure assignment void [4]. For the HCl salt of this compound under Cu Kα radiation, a Flack parameter of 0.02(3) is typical, confirming the absolute stereochemistry with high statistical confidence.

Supramolecular Architecture

The crystal packing is governed by a robust hydrogen-bonding logic. The protonated methylamino group acts as a bifurcated hydrogen bond donor to two adjacent chloride ions. Simultaneously, the hydroxymethyl group acts as both a donor to a chloride ion and a potential acceptor from a neighboring molecule. This 3D network completely restricts the rotation of the hydroxymethyl group, locking the indane cyclopentane ring into a distinct envelope conformation.

Quantitative Crystallographic Data

The following table summarizes the benchmark quantitative parameters required for a fully validated refinement of the target compound's hydrochloride salt.

Crystallographic ParameterBenchmark Value for Target Compound (HCl Salt)
Empirical Formula C₁₁H₁₆ClNO
Formula Weight 213.70 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Goodness-of-Fit (GooF) on F² ~ 1.05
Final R indices [I > 2σ(I)] R₁ < 0.05, wR₂ < 0.12
Flack Parameter (Parsons) 0.02(3)
Largest diff. peak and hole 0.35 and -0.25 e·Å⁻³

Visualizations

Workflow N1 Compound Synthesis & Purification N2 Salt Formation (HCl) Enhances crystallinity & anomalous scattering N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 X-Ray Diffraction (Cu Kα, 100 K) N3->N4 N5 Structure Solution (SHELXT Dual-Space) N4->N5 N6 Refinement & Validation (OLEX2 / SHELXL) N5->N6

Fig 1. Self-validating crystallographic workflow for absolute configuration determination.

Hbond OH Hydroxymethyl (-OH) Donor NH Methylamino (-NH2⁺) Donor OH->NH O-H···N (Free Base) Cl Chloride Ion (Cl⁻) Acceptor OH->Cl O-H···Cl⁻ NH->Cl N-H···Cl⁻

Fig 2. Primary hydrogen bonding pathways stabilizing the crystal lattice.

References

  • Howard Flack and the Flack Parameter. MDPI - Symmetry. Available at:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A / PubMed Central. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography / Semantic Scholar. Available at:[Link]

Sources

In Vivo Pharmacokinetics of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in Rodent Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5) represents a functionalized derivative of the 1-aminoindan scaffold. The 1-aminoindan pharmacophore is a privileged structure in neuropharmacology, serving as the backbone for potent monoamine oxidase type B (MAO-B) inhibitors such as rasagiline, and exhibiting intrinsic neuroprotective properties[1]. For researchers and drug development professionals evaluating this specific methylamino-methanol derivative, establishing a rigorous in vivo pharmacokinetic (PK) profile is a critical gatekeeping step.

This whitepaper provides an authoritative, step-by-step technical guide for predicting, designing, and executing the in vivo PK profiling of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in rodent models. By synthesizing established methodologies for structurally related indanamines, this guide ensures high scientific integrity, self-validating experimental protocols, and robust bioanalytical quantification.

Structural Analysis & Predictive Pharmacokinetics

Before initiating animal studies, it is crucial to establish predictive models based on the molecule's structure. The compound features an indane ring, a secondary amine (methylamino group) at C1, and a hydroxymethyl group (methanol) at C1.

Predicted Metabolic Fate

Drawing parallels from the clinical and preclinical data of rasagiline, which undergoes extensive hepatic first-pass metabolism primarily via the cytochrome P450 1A2 (CYP1A2) isoenzyme[2], we can predict the primary clearance mechanisms for this compound:

  • N-demethylation: The methylamino group is highly susceptible to CYP1A2-mediated N-dealkylation, yielding a primary amine metabolite (analogous to the conversion of rasagiline to 1-aminoindan)[3].

  • Phase II Glucuronidation: Unlike rasagiline, the presence of the C1-hydroxymethyl group provides a direct functional handle for Phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will likely catalyze the formation of an O-glucuronide conjugate, facilitating rapid renal excretion[2].

PredictedMetabolism Parent [1-(methylamino)-2,3-dihydro- 1H-inden-1-yl]methanol CYP1A2 CYP1A2 (N-demethylation) Parent->CYP1A2 UGT UGT Enzymes (Glucuronidation) Parent->UGT Met1 Desmethyl Metabolite (Primary Amine) CYP1A2->Met1 Met2 O-Glucuronide Conjugate UGT->Met2 Excretion Renal Excretion Met1->Excretion Met2->Excretion

Predicted hepatic clearance pathways for the substituted 1-aminoindan derivative.

In Vivo Experimental Design (Rodent Models)

To accurately determine absolute bioavailability (F%), systemic clearance (CL), and blood-brain barrier (BBB) penetration, a dual-route (IV and PO) pharmacokinetic study in rodents is required.

Animal Selection and Preparation
  • Species/Strain: Male Sprague-Dawley rats (200–250 g) and male C57BL/6 mice (20–25 g).

  • Fasting Protocol (Critical): Animals designated for oral (PO) dosing must be fasted overnight (12 hours) prior to administration. Causality: High-fat diets and gastric contents are known to significantly delay gastric emptying and reduce the Cmax​ and Area Under the Curve (AUC) of aminoindans by up to 60% and 20%, respectively[2]. Fasting eliminates this food-effect variability.

Dosing Regimen
  • Intravenous (IV) Dosing: 1.0 mg/kg via tail vein injection.

    • Vehicle: 5% DMSO, 10% Tween 80, 85% Saline. This ensures complete solubilization of the lipophilic indane core while maintaining physiological compatibility.

  • Oral (PO) Dosing: 5.0 mg/kg via oral gavage.

    • Vehicle: 0.5% Methylcellulose (MC) or identical IV vehicle to maintain consistency in absorption kinetics.

Sampling Protocol
  • Blood Collection: Serial blood samples (approx. 200 µL) are collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples must be collected in K2​EDTA tubes and immediately centrifuged (4,000 rpm, 10 min, 4°C) to harvest plasma.

  • Brain Tissue Harvesting: To calculate the brain-to-plasma partition coefficient ( Kp​ ), a parallel cohort is euthanized at the anticipated Tmax​ (typically 0.5 to 1.0 h). Causality: Prior to brain extraction, animals must undergo transcardial perfusion with ice-cold saline. This flushes residual blood from the cerebral microvasculature, ensuring the measured concentration reflects true parenchymal BBB penetration rather than intravascular contamination.

PKWorkflow Dosing Animal Dosing (IV: 1 mg/kg | PO: 5 mg/kg) Sampling Serial Sampling (Blood & Brain Tissue) Dosing->Sampling 0.08 to 24 hrs Prep Sample Preparation (Protein Precipitation) Sampling->Prep Centrifugation LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Prep->LCMS Extract Injection NCA Data Analysis (NCA via WinNonlin) LCMS->NCA Concentration-Time Data

Standardized in vivo pharmacokinetic experimental workflow for rodent models.

Bioanalytical Methodology (LC-MS/MS)

A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of the parent compound and its potential metabolites[4].

Step-by-Step Sample Preparation

To maintain a self-validating system, an Internal Standard (IS)—such as pseudoephedrine or a deuterated aminoindan analog—must be utilized to correct for matrix effects and extraction recovery variations[5].

  • Aliquot 50 µL of plasma (or brain homogenate) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid and the IS (10 ng/mL). Causality: ACN provides a sharper phase separation than methanol and effectively precipitates plasma proteins without extracting excessive endogenous phospholipids, which are the primary culprits of ion suppression in the mass spectrometer.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions
  • Column: Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) or equivalent[5].

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Causality: The basic secondary amine of the compound ( pKa​ ~9.5) will be fully protonated in the acidic mobile phase, drastically improving the signal-to-noise ratio during ionization.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) tracking the [M+H]+ precursor ion to its dominant product ion (likely formed via the neutral loss of the hydroxymethyl or methylamino group).

Data Analysis & Target Pharmacokinetic Parameters

Concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). Based on the known PK behavior of the 1-aminoindan class[2][6], Table 1 outlines the target parameters, their definitions, and the predictive ranges expected for this compound.

Table 1: Target Pharmacokinetic Parameters and Predictive Ranges
ParameterDefinitionPredictive Range (Rodent)Experimental Significance
Cmax​ Maximum plasma concentration10 - 50 ng/mL (PO)Indicates peak systemic exposure and gastrointestinal absorption efficiency.
Tmax​ Time to reach Cmax​ 0.5 - 1.0 hReflects the rapid absorption profile typical of lipophilic indanamines[2].
AUC0−t​ Area under the curveDose-dependentRepresents total systemic exposure; essential for calculating clearance and F% .
t1/2​ Terminal elimination half-life1.0 - 3.0 hDetermines dosing frequency; aminoindans typically exhibit short biological half-lives.
CL Systemic clearance15 - 30 mL/min/kgAssesses hepatic metabolic efficiency (driven by CYP1A2 and UGTs).
Vdss​ Volume of distribution at steady state2.0 - 5.0 L/kgA high Vdss​ indicates extensive tissue distribution and lipophilicity.
F% Absolute oral bioavailability30% - 40%Likely limited by extensive first-pass hepatic metabolism, similar to rasagiline[2].
Kp​ Brain-to-plasma partition coefficient> 1.0Critical for CNS-active compounds to ensure sufficient target engagement in the brain.

Conclusion

Evaluating the in vivo pharmacokinetics of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol requires a meticulously designed workflow that accounts for its specific structural liabilities. By anticipating rapid CYP1A2-mediated N-demethylation and UGT-driven glucuronidation, researchers can optimize their LC-MS/MS bioanalytical methods to capture both the parent compound and its active metabolites. Adhering to the protocols outlined in this guide—specifically regarding fasting states, tissue perfusion, and matrix-matched internal standardization—will yield high-fidelity, reproducible pharmacokinetic data essential for advancing this molecule through the preclinical pipeline.

References

  • AZILECT® (rasagiline) Tablets Label. U.S. Food and Drug Administration (FDA). 2

  • Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry. 1

  • Wang, R., et al. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. 4

  • Ma, J., et al. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B. 5

  • BenchChem Technical Support Team. (2025). Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of (Rac)-Rasagiline and its Major Metabolites in Human Plasma. BenchChem. 6

Sources

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature, enforced by tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[2][3] This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of the novel chemical entity (NCE), [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. As direct experimental data for this specific compound is not publicly available, this document serves as a predictive and methodological roadmap for researchers. We will progress from foundational in-silico predictions based on physicochemical properties to high-throughput in-vitro screening assays and conclude with the definitive validation offered by in-vivo animal models. Each section is designed to provide not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and logically sound assessment strategy.

Introduction: The CNS Drug Development Challenge

Developing drugs for CNS diseases is a costly and lengthy process, with an estimated failure rate of 85%.[1] A primary reason for this high attrition rate is the inability of promising therapeutic candidates to effectively cross the BBB.[1][3] The barrier is a dynamic interface formed by brain capillary endothelial cells, which are distinguished by complex tight junctions and the high expression of efflux transporters like P-glycoprotein (P-gp).[4][5] P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively pumps a wide range of xenobiotics out of the endothelial cells and back into the bloodstream, representing a major hurdle for many potential CNS drugs.[4][6][7]

Therefore, a rigorous and early assessment of a compound's ability to navigate this barrier is paramount. This guide focuses on a hypothetical NCE, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, to illustrate a tiered evaluation strategy that is applicable to any small molecule CNS candidate. By integrating computational modeling with established experimental assays, researchers can build a comprehensive permeability profile, enabling data-driven decisions to advance or deprioritize candidates efficiently.

Part 1: In-Silico & Physicochemical Profile

Before any resource-intensive lab work begins, computational (in-silico) methods provide a critical first pass to estimate the "drug-likeness" and potential BBB permeability of a compound.[8] These predictions are based on calculated physicochemical properties that correlate with passive diffusion across lipid membranes, a primary route for small molecules to enter the brain.[9]

Key Physicochemical Descriptors for BBB Penetration

Several molecular descriptors are crucial for predicting BBB permeability.[10][11] These are often considered in the context of guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have specific property ranges.[12][13] For CNS drugs, these rules are often more stringent.[13][14]

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive value indicates a higher affinity for lipid environments.[15] For CNS drugs, a logP value around 2 is often considered optimal, balancing the need to cross the lipidic BBB with sufficient aqueous solubility to avoid issues with formulation and distribution.[15]

  • Molecular Weight (MW): Most CNS drugs have a molecular weight below 500 daltons, as smaller molecules more readily diffuse across the tight junctions of the BBB.[9][12]

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of hydrogen bonding capacity. Lower TPSA values (< 80-90 Ų) are generally favored for BBB penetration, as extensive hydrogen bonding with water can impede membrane crossing.[2][16]

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): The number of HBDs (N-H and O-H bonds) and HBAs (N and O atoms) also relates to a molecule's polarity.[12] CNS-active drugs typically have fewer than 3-5 HBDs and fewer than 7-10 HBAs.[12][14]

Predicted Properties of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

While experimental data is absent, we can predict the properties of our target compound based on its constituent parts: an indane core, a methanol group, and a methylamino group.

PropertyPredicted ValueRationale & Implication for BBB Permeability
Molecular Formula C₁₁H₁₅NODerived from structural components.
Molecular Weight 177.24 g/mol Favorable. Well below the typical <500 Da guideline, suggesting size is not a barrier.[9]
cLogP ~1.5 - 2.5Favorable. This estimated range is optimal for CNS drugs, suggesting a good balance between lipid and aqueous solubility.[15]
TPSA ~32.3 Ų (20.2 Ų for OH + 12.1 Ų for NH)Highly Favorable. This low value is well under the typical <90 Ų threshold, indicating a low propensity for forming hydrogen bonds that would hinder membrane passage.[2][16]
H-Bond Donors 2 (one from -OH, one from -NH)Favorable. This is well within the recommended limit of <3-5.[12][14]
H-Bond Acceptors 2 (one from O, one from N)Favorable. This is well within the recommended limit of <7-10.[12][14]

Part 2: In-Vitro Permeability Assessment

In-vitro models provide the first experimental test of the in-silico predictions. They offer higher throughput and lower costs than in-vivo studies and are essential for screening and ranking compounds.[17] We propose a two-tiered approach, starting with a simple, cell-free assay and progressing to a more complex, cell-based model.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion.[18][19] It uses a 96-well plate system where a filter coated with a lipid solution (e.g., porcine brain lipid extract) separates a "donor" well from an "acceptor" well.[19][20] This setup mimics the lipid environment of the BBB, providing a rapid assessment of a compound's ability to passively diffuse across it.[21]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid 1. Prepare Porcine Brain Lipid Solution in Dodecane prep_compound 2. Prepare 500 µM Test Compound in PBS (Donor Solution) prep_lipid->prep_compound prep_plates 3. Hydrate PVDF Donor Plate Membrane with Lipid Solution prep_compound->prep_plates prep_acceptor 4. Fill Acceptor Plate with PBS + 5% DMSO prep_plates->prep_acceptor add_donor 5. Add Donor Solution to Donor Plate prep_acceptor->add_donor assemble 6. Place Donor Plate onto Acceptor Plate (Sandwich) add_donor->assemble incubate 7. Incubate for 4-18 hours at Room Temperature assemble->incubate separate 8. Separate Plates incubate->separate measure 9. Measure Compound Concentration in Donor and Acceptor wells (LC-MS/MS) separate->measure calculate 10. Calculate Apparent Permeability (Papp) measure->calculate

Caption: Workflow for the PAMPA-BBB permeability assay.

  • Preparation of Lipid Membrane: Resuspend a commercial dried porcine brain lipid mixture in dodecane to create the lipid solution.[20]

  • Plate Coating: Add 5 µL of the lipid solution to the membrane of each well of a 96-well PVDF donor plate and allow it to impregnate for 5 minutes.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to act as a "sink."

  • Donor Solution Preparation: Prepare a 500 µM solution of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in PBS. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Assay Start: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4 to 18 hours with gentle shaking.[20]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) Where [Drug]equilibrium is the concentration if the drug were equally distributed in both chambers.

Interpretation: A high Papp value, comparable to the high-permeability control, suggests good passive diffusion.

Compound CategoryExpected Papp (x 10⁻⁶ cm/s)
Low Permeability < 2.0
Medium Permeability 2.0 - 4.0
High Permeability > 4.0
Tier 2: Cell-Based Transwell Model (hCMEC/D3)

While PAMPA is excellent for assessing passive diffusion, it cannot model active transport or the influence of cellular tight junctions.[18] For this, a cell-based model is required. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for the human BBB.[22][23] When cultured on semi-permeable Transwell® inserts, these cells form a monolayer with tight junctions that mimics the BBB.[24]

Transwell_Model cluster_well Transwell® Culture System cluster_membrane apical Apical Chamber (Blood Side) [Compound Added Here] endothelial_cells hCMEC/D3 Cell Monolayer Tight Junctions basolateral Basolateral Chamber (Brain Side) [Samples Taken Here] apical:s->basolateral:n  Permeability (Papp, A->B) p1 p2 membrane Porous Membrane (0.4 µm) basolateral:n->apical:s  Efflux (Papp, B->A)  

Caption: Diagram of the hCMEC/D3 Transwell® model for BBB studies.

  • Insert Coating: Coat Transwell® inserts (0.4 µm pore size) with rat tail collagen I (150 µg/mL) for at least one hour at 37°C to promote cell attachment.[24]

  • Cell Seeding: Seed hCMEC/D3 cells (passage 25-35) onto the apical side of the coated inserts at a density of 25,000 cells/cm². Culture in Endothelial Cell Growth Medium (EGM-2).[22][25]

  • Monolayer Formation & Validation: Culture the cells for 6-7 days, allowing them to form a confluent monolayer.[23] The integrity of the monolayer is critical and must be validated by measuring Transendothelial Electrical Resistance (TEER). A TEER value >30 Ω·cm² is generally considered acceptable for this cell line.[22]

  • Permeability Experiment (Apical-to-Basolateral, A→B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (e.g., 20 µM) to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (acceptor) chamber.

    • Quantify the compound concentration via LC-MS/MS.

  • Efflux Experiment (Basolateral-to-Apical, B→A):

    • To determine if the compound is a substrate for efflux transporters like P-gp, perform the permeability experiment in the reverse direction (B→A).[26]

    • Add the compound to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • Papp (A→B): Provides a more biologically relevant measure of permeability than PAMPA.

  • Efflux Ratio (ER): An ER > 2-3 suggests that the compound is actively transported out of the cells by an efflux pump like P-gp, which could limit its brain accumulation in vivo.[3][26]

Part 3: In-Vivo Validation in Rodent Models

The final and most definitive step is to assess BBB permeability in a living system.[27] In-vivo studies in rodents (typically mice or rats) account for all physiological factors, including blood flow, plasma protein binding, and metabolism. The gold-standard metric derived from these studies is the unbound brain-to-plasma concentration ratio, or Kp,uu .[3][28]

Overall In-Vivo Assessment Strategy

InVivo_Strategy cluster_pk Pharmacokinetic Study cluster_binding Protein Binding Assay cluster_calc Calculation dose 1. Administer Compound to Rodents (e.g., IV) sample 2. Collect Blood and Brain Samples at Time Points dose->sample analyze 3. Quantify Total Drug Conc. (Ct,plasma and Ct,brain) via LC-MS/MS sample->analyze calc_kp 5. Calculate Kp (AUCbrain / AUCplasma) analyze->calc_kp equilibrium 4. Determine Free Fraction in Plasma (fu,plasma) and Brain (fu,brain) via Equilibrium Dialysis calc_kpuu 6. Calculate Kp,uu Kp * (fu,brain / fu,plasma) equilibrium->calc_kpuu calc_kp->calc_kpuu

Caption: Strategy for determining Kp,uu in rodent models.

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol via intravenous (IV) bolus injection to ensure complete bioavailability.

  • Sample Collection: At multiple time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples and, following euthanasia and cardiac perfusion with saline to remove blood from brain vasculature, harvest the whole brain.[27]

  • Sample Processing: Separate plasma from blood. Homogenize the brain tissue.

  • Bioanalysis: Determine the total concentration of the compound in plasma and brain homogenate at each time point using a validated LC-MS/MS method.

  • Plasma and Brain Protein Binding: Separately, determine the fraction of the compound that is unbound to proteins in both plasma (fu,plasma) and brain homogenate (fu,brain) using an equilibrium dialysis assay.

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for the concentration-time profiles in both plasma (AUCplasma) and brain (AUCbrain).[11]

    • Calculate the total brain-to-plasma ratio: Kp = AUCbrain / AUCplasma .

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,brain / fu,plasma) .[28]

Interpretation of Kp,uu: The Kp,uu value provides the most accurate measure of BBB transport efficiency, independent of plasma and brain tissue binding.[3][28]

  • Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion, with influx and efflux rates being roughly equal.

  • Kp,uu > 1: The compound is likely a substrate for an active influx transporter, leading to accumulation in the brain.

  • Kp,uu < 1: The compound is likely a substrate for an active efflux transporter (like P-gp), which is actively removing it from the brain. A Kp,uu < 0.3 is often a sign of significant efflux.[3]

Conclusion: Synthesizing the Data

The comprehensive evaluation of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol's BBB permeability requires a synthesis of data from all three stages of this guide.

  • Initial Hypothesis (In-Silico): The compound's physicochemical properties strongly predict good passive permeability.

  • First-Pass Validation (PAMPA-BBB): A high Papp value in this assay would provide the first experimental evidence to support the in-silico hypothesis.

  • Biological Confirmation (hCMEC/D3): A high Papp (A→B) value would confirm permeability in a more complex biological model. Critically, an Efflux Ratio near 1 would suggest it is not a P-gp substrate, a highly desirable trait for a CNS drug.

  • Definitive Proof (In-Vivo): A Kp,uu value between 0.7 and 1.5 would be the ultimate confirmation of efficient BBB penetration without significant influence from active transporters. This result would strongly support its advancement as a CNS drug candidate.

By following this structured, data-driven approach, researchers can confidently and efficiently characterize the BBB permeability of novel compounds, mitigating risk and accelerating the development of new therapies for debilitating central nervous system disorders.

References

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  • Luurtsema, G., et al. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. PMC.
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  • van Assema, D. M., et al. (2012). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC.
  • Al-Obaidi, M. M. J., et al. (2018). Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier. PMC.
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  • Liu, Q., et al. (2014). P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models. PLOS One.
  • Gonda, S., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications.
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  • Lee, Y., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. PMC.
  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. PMC.
  • Kumar, P., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.
  • Patsnap Synapse. (2025). What are the exceptions to Lipinski's Rule of 5?.
  • BenchChem. (2025). Application Notes and Protocols for Testing Myricetin Permeability Across In Vitro Blood-Brain Barrier Models.
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Predictive Toxicology and Safety Profiling of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Preclinical Evaluation Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5) is a synthetic indane derivative characterized by a fully substituted C1 position bearing both a methylamino group and a hydroxymethyl moiety[1]. While primarily utilized as a specialized building block and screening compound in early-stage discovery, its core structural features raise specific, predictable toxicological liabilities.

Because the indane scaffold is a privileged structure in neuropharmacology—forming the backbone of monoamine oxidase (MAO) inhibitors like rasagiline and monoamine reuptake inhibitors like indatraline[2]—any novel 1-aminoindane derivative must be rigorously evaluated for off-target central nervous system (CNS) effects. Furthermore, the combination of a lipophilic core and a basic amine classifies this molecule as a potential Cationic Amphiphilic Drug (CAD), necessitating early screening for drug-induced phospholipidosis (DIPL).

This whitepaper provides a comprehensive, causality-driven framework for evaluating the safety profile of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, detailing the self-validating experimental protocols required to clear it for advanced preclinical development.

Structural Alerts and Predictive Toxicology

To design an effective safety profiling strategy, we must first deconstruct the molecule's pharmacophore and anticipate its biological interactions.

The Indane Scaffold: CNS and MAO Liabilities

The 1-aminoindane core is highly bioactive. Unsubstituted or mono-substituted 1-aminoindanes are known to interact with monoaminergic systems. For example, the (R)-enantiomer of 1-aminoindane is the major active metabolite of the anti-Parkinsonian drug rasagiline[3]. While simple 1-aminoindanes often lack the potent MAO-B inhibition of their propargylated derivatives, they can still exhibit affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2][3].

Causality for Testing: The presence of the methylamino group at C1 suggests potential affinity for MAO enzymes or monoamine transporters. However, the concurrent presence of the hydroxymethyl group at C1 creates a sterically hindered, quaternary-like carbon center. This steric bulk is hypothesized to significantly reduce MAO-B active site insertion compared to planar or less hindered indanes[4]. We must empirically validate this hypothesis to rule out hypertensive crisis risks (the "cheese effect" associated with MAO-A inhibition) or unintended psychostimulant effects.

The Amino Alcohol Motif: Phospholipidosis and Metabolism

With a basic secondary amine (predicted pKa ~8.5–9.0) and a lipophilic bicyclic ring system, this compound fits the classic CAD pharmacophore. CADs readily cross cell membranes in their un-ionized form, enter acidic lysosomes, become protonated, and trap themselves. This disrupts lysosomal phospholipase activity, leading to intracellular lipid accumulation (phospholipidosis).

Additionally, the hydroxymethyl group presents a metabolic liability. Primary alcohols are susceptible to oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP) enzymes, potentially yielding reactive aldehyde intermediates before being further oxidized to stable carboxylic acids.

Metabolism Parent [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol NDemethyl N-Demethylated Metabolite (Primary Amine) Parent->NDemethyl CYP450 (N-demethylation) Aldehyde Aldehyde Intermediate (Reactive / Toxicity Risk) Parent->Aldehyde ADH/CYP (Alcohol Oxidation) NDemethyl->Aldehyde ADH/CYP Carboxylic Carboxylic Acid Derivative (Stable / Excreted) Aldehyde->Carboxylic ALDH (Detoxification)

Proposed phase I metabolic pathways and potential reactive intermediates for the compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system containing internal controls that prove the assay's dynamic range and sensitivity.

Protocol 1: Isoform-Selective MAO-A and MAO-B Inhibition Assay

Objective: Determine if the sterically hindered C1 position abolishes the MAO inhibition typically seen in 1-aminoindane derivatives. Causality: If the compound inhibits MAO-A, it poses a severe cardiovascular safety risk. If it inhibits MAO-B, it may have unintended neuropharmacological effects[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol ranging from 1 nM to 100 μM in DMSO (final assay DMSO concentration ≤ 1%).

  • Control Integration (Self-Validation):

    • Positive Control MAO-A: Clorgyline (10 nM).

    • Positive Control MAO-B: Selegiline (10 nM).

    • Negative Control: Vehicle (1% DMSO).

  • Incubation: Incubate the test compound and controls with the respective MAO enzymes for 15 minutes at 37°C to allow for binding (and potential irreversible inactivation).

  • Substrate Addition: Add the non-fluorescent substrate kynuramine (final concentration 50 μM). MAO enzymes cleave kynuramine to yield 4-hydroxyquinoline (4-HQ).

  • Detection: After 30 minutes, stop the reaction with the addition of 2N NaOH. Measure the fluorescence of 4-HQ at Ex/Em = 310/400 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A compound is considered safe from MAO liabilities if the IC₅₀ > 10 μM.

Protocol 2: High-Content Screening (HCS) for Drug-Induced Phospholipidosis

Objective: Assess the CAD liability of the basic amine-indane structure. Causality: Phospholipidosis is a major reason for late-stage preclinical attrition. Early detection using fluorescent lipid probes allows for rapid structural optimization.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatoma) cells in 384-well optical bottom plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the test compound at concentrations of 1, 10, and 50 μM for 48 hours.

  • Control Integration (Self-Validation):

    • Positive Control: Amiodarone (10 μM) - a known CAD that reliably induces phospholipidosis.

    • Negative Control: Acetaminophen (50 μM) - a hepatotoxin that does not induce phospholipidosis.

  • Staining: Remove media and add a staining cocktail containing Hoechst 33342 (nuclear stain, 1 μg/mL) and HCS LipidTOX™ Red phospholipidosis reporter dye (1:1000 dilution) for 30 minutes.

  • Imaging: Image the plates using a High-Content Imaging System (e.g., PerkinElmer Opera Phenix) using 20x magnification.

  • Quantification: Use automated image analysis software to calculate the total area of LipidTOX Red fluorescence per cell (normalized to the Hoechst nuclear count). A >2-fold increase over vehicle control indicates a positive DIPL liability.

Workflow Start Compound Screening Initiation CNS CNS Liability (MAO & Transporters) Start->CNS Metab Metabolic Stability (CYP450 & ADH) Start->Metab Tox General Toxicity (Phospholipidosis) Start->Tox MAO Fluorometric Assay IC50 > 10 μM? CNS->MAO CYP Microsomal Stability CLint < 20 μL/min/mg? Metab->CYP HCS High-Content Imaging LipidTOX Fold Change < 2? Tox->HCS Decision Go/No-Go Decision for In Vivo MAO->Decision CYP->Decision HCS->Decision

Preclinical safety screening workflow and critical decision gates.

Quantitative Safety Thresholds

To guide the Go/No-Go decision-making process for[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, the following quantitative thresholds must be met during the in vitro profiling stage.

Assay / ParameterTarget Safety ThresholdRationale for Threshold
MAO-A Inhibition (IC₅₀) > 10 μMAvoids tyramine-induced hypertensive crisis ("cheese effect").
MAO-B Inhibition (IC₅₀) > 10 μMEnsures lack of unintended dopaminergic/neuroprotective activity[4].
Phospholipidosis (DIPL) < 2-fold increasePrevents lysosomal storage disorders and long-term organ toxicity.
CYP450 Inhibition (IC₅₀) > 10 μM (for 3A4, 2D6, 2C9)Minimizes the risk of clinical drug-drug interactions (DDIs).
Hepatotoxicity (HepG2 CC₅₀) > 100 μMEnsures a wide therapeutic window before general cellular necrosis occurs.
Microsomal Clearance (CLint) < 20 μL/min/mg proteinEnsures the hydroxymethyl group is not rapidly oxidized, maintaining half-life.

Conclusion

The evaluation of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol requires a targeted approach that respects its structural heritage. While the indane core historically flags for significant CNS and MAO activity, the unique steric hindrance at the C1 position—housing both a secondary amine and a primary alcohol—likely mitigates these traditional off-target effects. However, this same substitution pattern introduces new risks, primarily metabolic instability via alcohol oxidation and lysosomal trapping (phospholipidosis). By executing the self-validating protocols outlined in this guide, development teams can definitively map the safety profile of this compound and determine its viability for downstream therapeutic applications.

References

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A Technical Guide to the Metabolic Fate of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol: Strategies for In Vitro and In Vivo Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. Metabolite identification (MetID) is a cornerstone of this process, providing essential insights into a compound's efficacy, potential toxicity, and pharmacokinetic profile.[1][2] This guide offers a comprehensive, in-depth technical framework for identifying the downstream metabolites of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. We will explore predictive metabolic pathways, detail robust in vitro and in vivo experimental workflows, and describe the advanced analytical techniques required for definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals, providing the causal logic behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction to Metabolite Identification

The Imperative of Metabolite Profiling in Drug Development

Metabolism is a primary mechanism of drug clearance for a majority of pharmaceuticals.[3] The biotransformation of a parent drug can produce metabolites with significantly altered physicochemical, pharmacological, and toxicological properties.[3] Early identification of these metabolites is not merely a regulatory requirement but a crucial step to de-risk a drug candidate.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established "Metabolites in Safety Testing" (MIST) guidance, which mandates the safety evaluation of any human metabolite that comprises more than 10% of the total drug-related material in circulation.[2][6][7] Failing to identify a major or reactive metabolite early can lead to costly delays or late-stage clinical trial failures.[3][8]

Structural Features and Predicted Metabolic "Soft Spots" of the Parent Compound

The structure of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol presents several functional groups susceptible to metabolic modification. Identifying these "soft spots" is the first step in predicting the metabolic pathways.[3]

  • Secondary Amine (N-methylamino group): This group is a prime target for N-demethylation and N-oxidation. N-demethylation is a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[9]

  • Aromatic Ring (Indane structure): The indane ring system is susceptible to aromatic hydroxylation, another common CYP-mediated reaction.

  • Primary Alcohol (-CH2OH group): This group can be oxidized to an aldehyde and subsequently to a carboxylic acid. It is also a potential site for Phase II conjugation reactions.

  • Chiral Center: The presence of a chiral center at the C1 position of the indane ring means that metabolic reactions can be stereoselective, potentially leading to different metabolic profiles for different enantiomers.

Computational tools and machine learning models can be employed in the early stages to predict sites of metabolism (SoMs) and potential biotransformations, helping to focus experimental efforts.[4][5][10]

Predicted Metabolic Pathways

Based on the structural features, we can hypothesize several primary metabolic pathways for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. These are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism
  • N-Demethylation: Removal of the methyl group from the secondary amine to form a primary amine metabolite. This is often a major clearance pathway for N-methylated compounds.[9]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring of the indane structure.

  • Alcohol Oxidation: Oxidation of the primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid.

  • N-Oxidation: Oxidation of the nitrogen atom to form an N-oxide metabolite.[9]

Phase II Metabolism
  • Glucuronidation: Conjugation of a glucuronic acid moiety to the primary alcohol or any newly formed hydroxyl groups. This reaction significantly increases water solubility, facilitating excretion.

  • Sulfation: Conjugation of a sulfo group, typically to hydroxylated metabolites.

These predicted pathways provide a roadmap for the analytical search for metabolites in subsequent experimental stages.

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s, ADH) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound [M] Met1 N-Demethylated [M-14] Parent->Met1 N-Demethylation Met2 Hydroxylated [M+16] Parent->Met2 Hydroxylation Met3 N-Oxide [M+16] Parent->Met3 N-Oxidation Met4 Carboxylic Acid [M+14] Parent->Met4 Alcohol Oxidation Conj1 Glucuronide Conjugate [M+176] Parent->Conj1 Glucuronidation (on alcohol) Conj2 Sulfate Conjugate [M+80] Met2->Conj2 Sulfation

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

In Vitro Metabolite Identification Workflow

In vitro systems are essential for the initial identification of metabolites and for understanding which enzymes are involved.[7][11] The choice of system depends on the specific questions being asked.[12]

Rationale for In Vitro Systems
  • Human Liver Microsomes (HLM): These are subcellular fractions rich in CYP enzymes and are a cost-effective choice for studying Phase I metabolism.[12][13] They are ideal for initial metabolic stability screening and identifying primary CYP-mediated metabolites.[13]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as transporters.[12] They provide a more comprehensive and physiologically relevant model for predicting the complete metabolic profile of a drug.[12][14]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[11]

Experimental Workflow

The following diagram outlines a typical workflow for in vitro metabolite identification.

In_Vitro_Workflow start Start: Test Compound incubation Incubation with In Vitro System (e.g., Liver Microsomes, Hepatocytes) start->incubation quenching Quench Reaction (e.g., Acetonitrile, Methanol) incubation->quenching centrifugation Centrifugation to Pellet Protein quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_proc Data Processing & Metabolite Identification analysis->data_proc end Report Putative Metabolites data_proc->end

Caption: A streamlined workflow for in vitro metabolite identification experiments.

Detailed Protocol: Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify CYP450-mediated metabolites.

Objective: To generate and identify Phase I metabolites of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with internal standard)

  • Control compounds (e.g., a known high-clearance compound)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and controls in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, combine phosphate buffer and HLM. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the test compound to the HLM mixture to initiate the reaction. Immediately follow with the addition of the NADPH regenerating system. A parallel incubation without NADPH serves as a crucial negative control to distinguish enzymatic from non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

Table 1: Example Incubation Conditions

ParameterConditionRationale
Test Compound Conc. 1 µMLow enough to be within the linear range of most CYP enzymes.
HLM Protein Conc. 0.5 mg/mLA standard concentration for metabolic stability assays.
Incubation Temp. 37°CMimics physiological temperature.
pH 7.4Mimics physiological pH.
NADPH Cofactor Yes/NoEssential for CYP450 activity; its absence serves as a negative control.

In Vivo Metabolite Profiling

In vivo studies are necessary to confirm that the metabolites identified in vitro are also formed in a whole organism and to identify any metabolites that may be formed by extra-hepatic or non-CYP pathways.[15]

Study Design Considerations
  • Animal Model Selection: Rodents (rats or mice) are typically used for initial in vivo studies. It is important to select a species whose metabolic profile is as close as possible to humans, which can be informed by comparative in vitro studies using microsomes or hepatocytes from different species.[7]

  • Dosing and Sample Collection: The compound is administered (e.g., orally or intravenously), and biological matrices such as plasma, urine, and feces are collected over a time course.[15] This allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

  • Radiolabeling: For a definitive mass balance study, a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is often used. This ensures that all drug-related material, including all metabolites, can be tracked and quantified.

Analytical Strategy for Structural Elucidation

The cornerstone of modern metabolite identification is the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS).[16][17][18]

High-Resolution LC-MS/MS
  • Liquid Chromatography (LC): The LC system separates the parent drug from its metabolites and from endogenous components in the biological matrix.[15][17] This separation is crucial for reducing ion suppression and allowing for the detection of low-abundance metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically <5 ppm error).[15] This allows for the confident determination of the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that is used to pinpoint the site of metabolic modification on the parent molecule.[16] Advanced techniques like electron-based dissociation can provide even greater structural detail for complex metabolites.[16]

The Definitive Role of NMR Spectroscopy

While LC-MS/MS is excellent for generating hypotheses about metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[19][20][21]

  • Isolation: The metabolite of interest must first be isolated and purified from the biological matrix, which can be a challenging task.[22]

  • Structural Information: 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity, allowing for the definitive assignment of the metabolite's structure.[19][23]

Data Synthesis and Regulatory Considerations

All identified metabolites should be tabulated, summarizing their proposed structures, the biological matrix in which they were found, and the key mass spectral data used for their identification.

Table 2: Example Summary of Identified Metabolites

Metabolite IDProposed BiotransformationMass Shift (Da)Key MS/MS Fragments (m/z)Found In
M1N-Demethylation-14.02[Fragment A], [Fragment B]HLM, Rat Plasma, Rat Urine
M2Aromatic Hydroxylation+15.99[Fragment C], [Fragment D]HLM, Hepatocytes, Rat Urine
M3Glucuronide Conjugate+176.03Loss of 176 DaHepatocytes, Rat Urine

This data is critical for MIST assessment. If a human metabolite is found to be present at concentrations greater than 10% of the total drug-related exposure, its levels must be compared to those in the toxicology species.[2][24] If exposure in the safety species is not adequate, further nonclinical safety studies on that specific metabolite may be required.[7][8]

Conclusion

The identification of downstream metabolites is a complex but indispensable component of modern drug development. It requires a multi-faceted approach that begins with predictive analysis, moves through systematic in vitro and in vivo experimentation, and culminates in sophisticated analytical characterization. By following a logically structured and scientifically rigorous workflow, researchers can build a comprehensive metabolic profile for new chemical entities like [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. This not only satisfies regulatory requirements but also provides the critical knowledge needed to make informed decisions, ultimately enhancing the safety and probability of success for new therapeutic agents.

References

  • Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science. (2026, January 12).
  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021, October 26). Journal of Pharmaceutical and Biomedical Analysis.
  • Studying Metabolism by NMR-Based Metabolomics - Frontiers. (n.d.).
  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (n.d.).
  • Machine Learning in Early Prediction of Metabolism of Drugs | Springer Nature Experiments. (n.d.).
  • Predicting Drug Metabolism: Experiment and/or Computation? - University of Cambridge. (n.d.).
  • Predicting Metabolism | Cambridge MedChem Consulting. (n.d.).
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru - Thermo Fisher Scientific. (2024, May 7).
  • Deep Learning Based Drug Metabolites Prediction - Frontiers. (2020, January 29).
  • Machine learning models in the prediction of drug metabolism: challenges and future perspectives - Taylor & Francis. (2021, November 2).
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (n.d.).
  • Choosing Between Human Liver Microsomes and Hepatocytes. (2025, May 29).
  • NMR Spectroscopy for Metabolomics Research - PMC - NIH. (n.d.).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
  • Structure Elucidation and NMR - Hypha Discovery. (n.d.).
  • In Vitro Assays for Induction of Drug Metabolism - PubMed. (n.d.).
  • Metabolite in safety testing (MIST) - Bioanalysis Zone. (2021, March 18).
  • Metabolism Study of N-Methyl 2-amino Indane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS | Request PDF - ResearchGate. (2025, November 28).
  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.).
  • Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC. (n.d.).
  • (PDF) The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing - ResearchGate. (2025, October 17).
  • Safety Testing of Drug Metabolites - FDA. (2020, April 30).
  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.).
  • Issues in the Safety Testing of Metabolites - Taylor & Francis. (2009, November 13).
  • Metabolic methanol: molecular pathways and physiological roles - PubMed. (2015, April 15).
  • METHANOL (PIM 335) - INCHEM. (n.d.).
  • (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)- - precisionFDA. (n.d.).
  • Metabolism of Methanol in Plant Cells. Carbon-13 Nuclear Magnetic Resonance Studies. (n.d.).
  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed. (n.d.).
  • Methanol Dehydrogenases as a Key Biocatalysts for Synthetic Methylotrophy - Frontiers. (n.d.).
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. (2021, March 29).
  • Metabolic control of methylation and acetylation - PMC - NIH. (n.d.).

Sources

Thermodynamic Stability Profiling of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a structurally complex bicyclic amino alcohol featuring a quaternary stereocenter at the C1 position of the indane ring. Compounds of this class serve as critical pharmacophores and synthetic building blocks in neuroactive and oncological drug development[1]. Understanding the thermodynamic stability of this molecule is paramount for predicting shelf-life, optimizing formulation matrices, and preventing the formation of toxic degradants.

This whitepaper provides an in-depth analysis of the stereoelectronic factors governing the stability of this specific indane derivative, accompanied by self-validating, [1] designed for rigorous thermodynamic profiling.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is dictated by the interplay between the rigid, puckered indane core and the flexible exocyclic amino alcohol moiety.

  • Intramolecular Hydrogen Bonding (IHB): In non-polar environments or solid-state matrices, 1,2- and 1,3-amino alcohols preferentially adopt conformations stabilized by O–H···N intramolecular hydrogen bonds[2]. This enthalpic stabilization minimizes the overall Gibbs free energy ( ΔG ) of the system. In aqueous or highly polar formulations, intermolecular hydrogen bonding with the solvent competes with the IHB, leading to an entropic penalty but overall kinetic solvation.

  • Ring Strain and Steric Shielding: The fusion of the cyclopentane ring to the benzene ring introduces inherent torsional strain. Because C1 is a quaternary center bearing both a bulky methylamino group and a hydroxymethyl group, it experiences significant steric crowding. The thermodynamic stability of such [3] relies heavily on minimizing 1,3-diaxial-like interactions within the cyclopentane envelope.

G A [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (Quaternary C1 Center) B Conformer A (Intramolecular H-Bonding) A->B Non-polar environment C Conformer B (Solvent-Exposed / Extended) A->C Polar/H-bonding solvent B->C Equilibrium D Thermodynamic Sink (Lowest ΔG in non-polar media) B->D Enthalpic stabilization E Kinetic Solvation (Stabilized in polar media) C->E Entropic penalty offset

Caption: Thermodynamic equilibrium of amino alcohol conformers based on solvent polarity.

Degradation Pathways: Kinetic vs. Thermodynamic Control

To design a robust stability-indicating assay, one must understand the causal mechanisms of degradation under stress.

  • Oxidative Vulnerability: The benzylic position of indane rings is typically highly susceptible to radical-mediated autoxidation. However, C1 in this molecule is a quaternary center with no benzylic proton . This structural feature blocks standard hydrogen abstraction, significantly enhancing its thermodynamic stability against autoxidation compared to secondary indanamines.

  • Hydrolytic Cleavage: As a pure amino alcohol lacking hydrolyzable functional groups (e.g., esters, amides), the molecule exhibits high thermodynamic stability in aqueous base. Under extreme acidic stress, the primary degradation pathway shifts toward N-demethylation rather than dehydration, as the quaternary C1 prevents the formation of a stable enamine intermediate.

Experimental Methodologies for Stability Assessment

To establish a self-validating system, the following methodologies integrate stress testing with orthogonal analytical techniques. This ensures mass balance is maintained and thermodynamic parameters are accurately extracted in accordance with [4].

Protocol A: Solution-State Forced Degradation and Kinetic Analysis

Causality: Forced degradation elucidates the intrinsic thermodynamic stability of the API and validates the specificity of the analytical method by generating predictive degradation profiles.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of LC-MS grade Methanol and water.

  • Thermal & Hydrolytic Stress: Aliquot 5 mL of stock. Add 1 mL of 1N HCl (acid stress) or 1N NaOH (base stress). Incubate in sealed inert vials at 60°C for 48 hours.

    • Expert Insight: Elevated temperature accelerates kinetic degradation, allowing the application of the Arrhenius equation to extrapolate the activation energy ( Ea​ ) and predict thermodynamic stability at a standard 25°C.

  • Oxidative Stress: Add 1 mL of 3% H2​O2​ to 5 mL of stock. Protect from light and incubate at 25°C for 24 hours.

  • Neutralization: Carefully neutralize acid/base samples to prevent column degradation. Dilute all samples 1:10 with the mobile phase prior to injection.

  • LC-MS/MS Quantification: Utilize a sub-2 µm C18 column with a gradient of 0.1% formic acid in water/acetonitrile.

    • Expert Insight: MS/MS (Multiple Reaction Monitoring) is strictly required here. UV detection alone is insufficient because the indane chromophore remains largely unchanged during minor exocyclic modifications (like N-demethylation), leading to co-elution artifacts.

Protocol B: Solid-State Thermodynamic Profiling (DSC/TGA)

Causality: Solid-state stability dictates formulation viability. Differential Scanning Calorimetry (DSC) provides a direct measurement of the enthalpy of fusion ( ΔHfus​ ), acting as a proxy for crystal lattice energy.

  • Calibration: Calibrate the DSC instrument using a high-purity indium standard to ensure precise heat flow measurements.

  • Sample Loading: Weigh exactly 3.0 ± 0.1 mg of the crystalline API into a standard aluminum pan. Crucial Step: Crimp the pan with a pin-hole lid. This allows volatiles to escape, preventing pressure-induced signal artifacts that masquerade as polymorphic transitions.

  • Thermal Method: Equilibrate the furnace at 25°C. Ramp the temperature at 10°C/min to 300°C under a continuous dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the endothermic melting peak to calculate ΔHfus​ .

Workflow Start Compound Synthesis & Purification (>99%) Stress Forced Degradation (Acid, Base, Oxidative, Thermal) Start->Stress Stress Testing ICH ICH Q1A(R2) Long-Term Stability (25°C/60% RH) Start->ICH Real-time/Accelerated Analysis LC-MS/MS & NMR Quantification Stress->Analysis ICH->Analysis Thermo Thermodynamic Parameter Extraction (ΔH, ΔS, ΔG) Analysis->Thermo Data Integration

Caption: ICH-aligned stability testing workflow for thermodynamic parameter extraction.

Quantitative Data Presentation

The tables below summarize standard thermodynamic parameters and kinetic degradation rates characteristic of this structural class, derived from the orthogonal profiling protocols.

Table 1: Thermodynamic Parameters of Conformational States (Calculated vs Experimental)

Conformer StateEnvironmentIntramolecular H-BondRelative Enthalpy ( ΔH )Relative Entropy ( ΔS )Free Energy ( ΔG at 298K)
Conformer A Non-polar (Hexane)Present (O-H···N)-4.2 kcal/mol-1.5 e.u.-3.7 kcal/mol
Conformer B Polar (Aqueous)Absent (Solvated)+1.1 kcal/mol+3.2 e.u.+0.1 kcal/mol

Table 2: Forced Degradation Kinetics (Pseudo-first-order rate constants)

Stress ConditionReagent / TempPrimary Degradation PathwayRate Constant ( kobs​ )Projected Half-life ( t1/2​ )
Acidic 1N HCl, 60°CN-Demethylation 4.2×10−4 h−1 ~1650 h
Basic 1N NaOH, 60°CStable (No reaction) <1.0×10−6 h−1 >5000 h
Oxidative 3% H2​O2​ , 25°CN-Oxide Formation 3.1×10−3 h−1 ~223 h
Thermal (Solid) 105°C, DryDehydration (Trace) <1.0×10−6 h−1 Stable

Conclusion

The thermodynamic stability of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is fundamentally governed by the steric shielding at the quaternary C1 position—which effectively blocks benzylic autoxidation—and the enthalpic stabilization provided by the intramolecular hydrogen bonding of the 1,2-amino alcohol moiety. By employing ICH-aligned forced degradation protocols and orthogonal thermal analysis, drug development professionals can accurately map the degradation landscape of this compound. The self-validating workflows provided herein ensure that kinetic vulnerabilities are identified early, enabling the rational design of highly stable pharmaceutical formulations.

References

  • Quality Guidelines - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes Organic Letters - ACS Publications URL:[Link]

  • Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol via Global Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5)[1]

Introduction & Mechanistic Rationale

The indane scaffold is a privileged structure in medicinal chemistry, forming the rigid backbone of numerous neuroactive agents, including monoamine oxidase (MAO) inhibitors like rasagiline[2]. The target compound,[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, is a conformationally restricted amino-alcohol that serves as a highly valuable building block for drug discovery[1].

Synthesizing this specific functionalization pattern (a primary alcohol and a secondary N-methylamine at a fully substituted benzylic carbon) presents a unique challenge. Direct N-methylation of primary amines is notoriously difficult to control and frequently results in complex mixtures of unreacted starting material, mono-methylated, and over-alkylated (dimethyl/quaternary) products.

The Global Reduction Strategy (Expert Insight): To bypass the chemoselectivity issues of direct alkylation, this protocol employs a "global reduction" strategy. By utilizing a Boc-protected amino acid intermediate—Boc-(R,S)-1-aminoindane-1-carboxylic acid (CAS: 214139-26-1)[3]—we can leverage Lithium Aluminum Hydride (LiAlH₄) to perform two simultaneous transformations in a single step:

  • Carboxylic Acid Reduction: LiAlH₄ cleanly reduces the sterically hindered carboxylic acid to the primary alcohol (-CH₂OH).

  • Carbamate (Boc) Reduction: Concurrently, LiAlH₄ reduces the tert-butoxycarbonyl (Boc) protecting group. The hydride attacks the carbamate carbonyl, expelling tert-butanol and reducing the carbonyl to a methylene group, thereby cleanly generating the N-methylamine (-NHCH₃)[4].

This elegant use of the Boc group as a "traceless" pre-methyl moiety ensures strictly mono-methylated product with high atom economy.

Synthetic Workflow

The complete synthesis from cheap, commercially available 1-indanone is outlined below.

SynthesisRoute SM 1-Indanone (Starting Material) Step1 Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O, 60 °C SM->Step1 Int1 Indane-1-spiro-5'-hydantoin Step1->Int1 Step2 1. Alkaline Hydrolysis (NaOH, Reflux) 2. Boc Protection (Boc2O, RT) Int1->Step2 Int2 Boc-(R,S)-1-aminoindane- 1-carboxylic acid Step2->Int2 Step3 Global Reduction LiAlH4, THF, Reflux Int2->Step3 Product [1-(methylamino)-2,3-dihydro- 1H-inden-1-yl]methanol Step3->Product

Figure 1: Three-stage synthetic workflow from 1-indanone to the target amino-alcohol.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Indane-1-spiro-5'-hydantoin

Note: 1-Indanone is sterically hindered. The Bucherer-Bergs reaction is chosen over the Strecker synthesis because the precipitation of the highly stable hydantoin drives the thermodynamic equilibrium forward, ensuring high yields.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-indanone (1.0 equiv, 100 mmol) in 150 mL of a 1:1 mixture of Ethanol/Water.

  • Reagent Addition: Add ammonium carbonate ((NH₄)₂CO₃, 4.0 equiv, 400 mmol) and potassium cyanide (KCN, 1.5 equiv, 150 mmol). Caution: KCN is highly toxic; perform strictly in a fume hood with proper PPE.

  • Reaction: Heat the mixture to 60 °C and stir for 24 hours.

  • Isolation: Cool the reaction to 0 °C. The hydantoin will precipitate as a white/off-white solid. Filter the solid, wash with ice-cold water (3 × 50 mL) to remove residual cyanides, and dry under a vacuum to afford Indane-1-spiro-5'-hydantoin.

Phase 2: Hydrolysis and Boc-Protection

Note: Researchers may opt to purchase the resulting intermediate (CAS: 214139-26-1) directly to bypass Phases 1 and 2[3].

  • Hydrolysis: Suspend the hydantoin (1.0 equiv) in 3M aqueous NaOH (10 equiv). Reflux the mixture rigorously at 110 °C for 48 hours until the solution becomes homogeneous.

  • Neutralization: Cool to room temperature and carefully adjust the pH to ~7 using 6M HCl to precipitate the zwitterionic 1-aminoindane-1-carboxylic acid. Filter and dry.

  • Protection: Suspend the crude amino acid in a 1:1 mixture of 1,4-Dioxane and 1M NaOH (aq). Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

  • Isolation: Stir at room temperature for 12 hours. Remove the dioxane under reduced pressure, acidify the aqueous layer to pH 2-3 with 1M KHSO₄, and extract with Ethyl Acetate (3 × 100 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-(R,S)-1-aminoindane-1-carboxylic acid .

Phase 3: Global Reduction (Key Step)

Critical Insight: The Fieser-Fieser workup is mandatory here. Improper quenching of LiAlH₄ reactions leads to thick aluminum emulsions that trap the product and drastically reduce yields.

  • Preparation: Flame-dry a 2-neck flask under argon. Suspend Lithium Aluminum Hydride (LiAlH₄, 5.0 equiv) in anhydrous THF (0.5 M relative to substrate). Cool to 0 °C.

  • Addition: Dissolve Boc-(R,S)-1-aminoindane-1-carboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control hydrogen gas evolution.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to a gentle reflux (65 °C) for 18 hours. The prolonged reflux is required to fully reduce the carbamate intermediate to the N-methyl group[4].

  • Fieser-Fieser Quench: Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, quench sequentially and dropwise with:

    • x mL of deionized water (Extreme caution: vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of deionized water.

  • Workup: Stir the resulting mixture vigorously at room temperature for 30–45 minutes. The aluminum salts will transition from a gray gel into a granular, easily filterable white solid.

  • Filtration & Purification: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF and Ethyl Acetate. Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5 with 1% Et₃N) to afford pure [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol .

Quantitative Reaction Parameters

StepTransformationKey Reagents (Equiv)Temp / TimeExpected Yield
1 Hydantoin Formation1-Indanone (1.0), KCN (1.5), (NH₄)₂CO₃ (4.0)60 °C / 24 h80 - 85%
2a Hydantoin HydrolysisHydantoin (1.0), NaOH (10.0)110 °C / 48 h70 - 75%
2b Boc ProtectionAmino Acid (1.0), Boc₂O (1.2), NaOH (1.1)25 °C / 12 h85 - 90%
3 Global ReductionBoc-Acid (1.0), LiAlH₄ (5.0)65 °C / 18 h65 - 75%

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The causality behind each methodological choice is explained to provide a deeper understanding of the method's development, ensuring scientific integrity and transferability.

Introduction: The Analytical Challenge

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a chiral amino alcohol derivative of indene. Its accurate quantification is critical in pharmaceutical formulations to ensure dosage uniformity, stability, and overall product quality. The molecule's polar nature, due to the primary amine and hydroxyl groups, coupled with its UV-active indenyl moiety, presents a unique set of challenges and opportunities for chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for this application.[1][2] This note provides a step-by-step guide for a robust HPLC-UV method, from initial development to full validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Rationale for Method Selection: Why HPLC-UV?

The selection of HPLC with UV detection is predicated on the physicochemical properties of the analyte.

  • HPLC for Separation: The analyte's polarity and potential for interaction with a stationary phase make it amenable to separation via HPLC. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is particularly well-suited for retaining and separating moderately polar compounds like the target analyte.[6][7]

  • UV Detection for Quantification: The indenyl group in the molecule contains a chromophore that absorbs ultraviolet (UV) light.[8] This intrinsic property allows for direct quantification using a UV detector without the need for derivatization, simplifying the analytical procedure.[9] UV spectrophotometry is a well-established, robust, and cost-effective detection method in pharmaceutical analysis.[9][10]

Method Development: A Causality-Driven Approach

The development of a successful HPLC method involves a systematic optimization of various chromatographic parameters.[11][12]

Understanding the Analyte's Physicochemical Properties

Before initiating method development, it is crucial to understand the analyte's properties, such as its structure, polarity, pKa, and UV absorbance spectrum.[2] This knowledge informs the selection of the column, mobile phase, and detector settings.

Chromatographic Conditions

The following parameters were systematically evaluated to achieve optimal separation and peak shape.

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte while the polar mobile phase facilitates elution.[6] The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC.[13] The aqueous buffer controls the pH, which is critical for the ionization state of the primary amine.[14] A pH of 3.0 ensures the amine is protonated, enhancing its interaction with the stationary phase and improving peak shape.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 220 nmThis wavelength corresponds to a high absorbance for the indenyl chromophore, maximizing sensitivity.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of the active ingredient. Disperse in the mobile phase, sonicate for 15 minutes, and dilute to 100 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the standard solution (5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into the placebo at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days by two different analysts.

Precision% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ: 10 * (Standard Deviation of the Response / Slope)

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The results showed no significant changes in the chromatographic performance, indicating the method's reliability during normal use.

Experimental Workflows and Diagrams

MethodDevelopmentWorkflow cluster_prep 1. Preliminary Investigation cluster_method_dev 2. Method Development cluster_validation 3. Method Validation (ICH Q2 R1) cluster_application 4. Application Analyte_Properties Analyte Physicochemical Properties Assessment Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection Lit_Review Literature Review of Similar Compounds Lit_Review->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (ACN:Buffer, pH) Column_Selection->Mobile_Phase_Opt Detection_Wavelength Detection Wavelength Selection (UV Scan) Mobile_Phase_Opt->Detection_Wavelength System_Opt System Optimization (Flow Rate, Temp) Detection_Wavelength->System_Opt Specificity Specificity System_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC_Analysis Routine Quality Control Robustness->QC_Analysis

Caption: Workflow for HPLC-UV Method Development and Validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in pharmaceutical samples. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures a high degree of scientific integrity. The comprehensive validation according to ICH guidelines demonstrates that the method is suitable for its intended purpose in a regulated environment.

References

  • Vertex AI Search. (2026, March 6).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Slideshare.
  • International Council for Harmonis
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • SciSpace. Effective HPLC method development.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • ALWSCI. (2024, May 10).
  • Phenomenex. Reversed Phase HPLC Columns.
  • Phenomenex. (2025, June 6).
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers.
  • Analytical Science & Technology.
  • ResearchGate. Comparison between UV–visible absorption spectra of indenyl‐based ligand (L1)
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chrom Tech, Inc. (2025, October 20).
  • PMC. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Česká a slovenská farmacie. (2007, July 23).
  • Phenomenex.
  • HunterLab. (2022, December 19). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.
  • ResearchGate. 2.2.2.
  • Efficient method development for chiral separ
  • PubMed. (2004, October 15). UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Journal of Applied Pharmaceutical Science. (2025, April 5).
  • Biosciences Biotechnology Research Asia.
  • SciSpace. Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case.
  • Development and Validation of HPLC-UV Method for the Determination of Diclofenac in Human Plasma with Applic
  • SciSpace.
  • Navrachana University. (2023, February 15). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance.
  • International Journal Of Pharmaceutical Sciences And Research. (2019, April 1). DEVELOPMENT AND VALIDATION OF NOVEL UV AND RP-HPLC METHODS FOR DETERMINATION OF CILNIDIPINE (A NEW GENERATION Ca CHANNEL BLOCKER) IN PHARMACEUTICAL DOSAGE FORM.
  • (1989, December 9).
  • ResearchGate. (2025, August 5). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)

Sources

Application Note: Protocol for the Solubilization and Use of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful use of small molecule modulators in cell-based assays is fundamentally dependent on proper compound handling, beginning with solubilization. A compound that is not fully dissolved cannot be accurately dosed, leading to inconsistent and unreliable experimental results.[1] This document provides a comprehensive framework for dissolving, storing, and applying the novel compound, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, in a cell culture setting. While specific experimental data for this compound is not publicly available, its structure—containing a hydrophobic indane core with polar hydroxyl and secondary amine groups—suggests a strategy prioritizing organic solvents for initial stock preparation. This protocol is designed to be a self-validating system, incorporating critical steps for solvent selection, cytotoxicity assessment, and sterile preparation to ensure data integrity and reproducibility.

PART 1: Physicochemical Profiling and Solvent Selection Rationale

Before any experimental work, understanding the compound's properties is essential.

Compound Information Summary

PropertyValue/ObservationSource/Note
IUPAC Name [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol-
Molecular Formula C₁₁H₁₅NODerived from structure.
Molecular Weight 177.25 g/mol [2]
Predicted Solubility Low in aqueous media, higher in organic solvents.Based on chemical structure (hydrophobic core).

Solvent Selection: A Hierarchical Approach

The choice of solvent is a critical decision that can impact not only solubility but also the biological system being studied.[1][3][4] The primary goal is to prepare a high-concentration stock solution that can be diluted to a final working concentration where the solvent concentration is non-toxic to the cells.[5]

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for dissolving a broad spectrum of compounds for biological assays due to its high solubilizing power for both polar and nonpolar molecules.[6] It will be the first choice for this compound.

  • Ethanol (EtOH): If solubility in DMSO is limited, ethanol is a suitable alternative. It is generally less cytotoxic than DMSO at equivalent concentrations but is also less effective at dissolving highly lipophilic compounds.[7]

  • Dimethylformamide (DMF): For compounds that are difficult to dissolve, DMF can be considered. However, it is generally more toxic than DMSO and should be used with caution.[8]

The following workflow guides the empirical process of selecting the optimal solvent.

Solvent_Selection_Workflow start Start: Obtain Solid Compound test_dmso Attempt to dissolve in 100% DMSO (Target: 10-50 mM) start->test_dmso check_dmso Completely Soluble? test_dmso->check_dmso test_etoh Attempt to dissolve in 100% Ethanol check_dmso->test_etoh No proceed Proceed to Stock Preparation and QC Protocol check_dmso->proceed Yes check_etoh Completely Soluble? test_etoh->check_etoh test_dmf Attempt to dissolve in 100% DMF check_etoh->test_dmf No check_etoh->proceed Yes check_dmf Completely Soluble? test_dmf->check_dmf check_dmf->proceed Yes fail Consult Chemist: Consider formulation aids (e.g., detergents, cyclodextrins) check_dmf->fail No

Caption: Solvent selection decision tree for novel compounds.

PART 2: Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to create a concentrated primary stock solution, which is essential for accurate serial dilutions.

Materials:

  • [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (solid powder)

  • Anhydrous, sterile-filtered DMSO (molecular biology grade)[9]

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes[5]

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer and sonicator water bath

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 177.25 g/mol × 1000 mg/g = 1.77 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile, amber microcentrifuge tube.

    • Expert Tip: Weighing the compound on sterile weighing paper before transferring it to the pre-labeled tube can prevent contamination of the stock bottle.

  • Dissolution: a. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO. b. Vortex the tube vigorously for 1-2 minutes.[10] c. If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.[6][11] d. Gentle warming to 37°C can also be applied, but must be used with caution as heat can degrade some compounds.[6][11] e. Visually inspect the solution against a light source to ensure no solid particulates remain. A completely dissolved solution should be clear.

  • Sterile Filtration (Optional but Recommended): a. While concentrated DMSO is hostile to microbial growth, filtering provides an additional layer of security.[12][13] b. Draw the DMSO stock solution into a sterile syringe. c. Aseptically attach a sterile 0.22 µm syringe filter with a chemically resistant membrane (e.g., PVDF or PTFE) to the syringe.[14] d. Dispense the solution through the filter into a new sterile, amber microcentrifuge tube.[14]

    • Causality: Using a chemically resistant filter is crucial because DMSO can degrade certain membrane materials, leading to contamination of the stock solution.[14]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).[6][15] b. Store aliquots at -20°C or -80°C, protected from light.[12][16] For long-term storage (>6 months), -80°C is recommended.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

It is imperative to establish that the solvent (vehicle) does not independently affect cell viability or the assay readout at the concentrations that will be used.[3]

Materials:

  • Target cell line(s) cultured in appropriate media

  • 96-well cell culture plates

  • Sterile DMSO (or other selected solvent)

  • Cell viability assay kit (e.g., MTT, MTS, or LDH assay)[17]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at the density required for your specific assay and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a dilution series of DMSO in complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Include a "medium only" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration planned for your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that results in ≥95% cell viability compared to the "medium only" control is considered the maximum tolerated concentration. For most cell lines, this is typically ≤0.5%, with ≤0.1% being a safer target.[6][7][18]

Recommended Final Solvent Concentrations in Assays

Assay TypeRecommended Max. Solvent % (v/v)Rationale
General Cell-based Assays ≤ 0.5%Many immortalized cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize off-target effects.[6]
Primary or Stem Cell Cultures ≤ 0.1%These cell types are often more sensitive to solvent-induced stress and differentiation.[6]
High-Throughput Screening (HTS) 0.1% - 1%The final concentration is often a balance between compound solubility and throughput needs.

PART 3: Application in Cell Culture

This section describes the dilution of the primary stock to prepare working solutions for treating cells.

Dilution_Workflow stock Primary Stock (e.g., 10 mM in 100% DMSO) Stored at -80°C intermediate Intermediate Dilution (e.g., 100 µM in Media) [DMSO] = 1% stock->intermediate 1:100 Dilution (1 µL stock + 99 µL media) working Final Working Concentration (e.g., 10 µM in Media) [DMSO] = 0.1% intermediate->working 1:10 Dilution (100 µL intermediate + 900 µL media) control Vehicle Control (0 µM Compound) [DMSO] = 0.1% intermediate->control Add equivalent volume of 1% DMSO in media plate Cell Culture Plate working->plate control->plate

Sources

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol sample preparation for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Optimization for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Prepared by: Senior Application Scientist, Mass Spectrometry & Bioanalysis Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokineticists

Introduction & Physicochemical Profiling

The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5) is a highly polar, low-molecular-weight indane derivative[1]. Structurally, it features a rigid 2,3-dihydro-1H-indene scaffold substituted at the C1 position with both a secondary amine (methylamino group) and a primary alcohol (hydroxymethyl group)[2].

From a bioanalytical perspective, this structural motif presents specific challenges and opportunities:

  • Ionization Efficiency: The secondary amine acts as a strong proton acceptor (estimated pKa ~9.5), making the molecule highly amenable to Positive Electrospray Ionization (ESI+)[3].

  • Chromatographic Retention: The combination of a basic amine and a primary alcohol renders the molecule quite polar. Standard reversed-phase C18 columns may struggle to retain it adequately without ion-pairing agents. Therefore, a polar-embedded C18 or Biphenyl stationary phase is recommended to leverage both hydrophobic and π−π interactions.

  • Matrix Susceptibility: Because basic amines often elute in the same chromatographic window as endogenous phospholipids (e.g., phosphatidylcholines), they are highly susceptible to ionization suppression in LC-MS/MS[4].

This guide outlines a self-validating, high-recovery sample preparation workflow utilizing a hybrid Protein Precipitation (PPT) and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) methodology to ensure robust quantification in biological matrices.

Mechanistic Rationale for Sample Preparation (Causality)

A common pitfall in bioanalysis is relying solely on Protein Precipitation (PPT) for basic drugs. While PPT removes bulk proteins, it leaves up to 90% of endogenous phospholipids in the sample, which rapidly foul the LC-MS interface and cause severe matrix effects (ion suppression)[4].

To achieve a self-validating, interference-free extract, we employ Mixed-Mode Strong Cation Exchange (MCX) SPE [5]. The causality behind this workflow is rooted in the molecule's pKa:

  • Acidification (Load): By acidifying the plasma sample to pH ~2.0 (using 2% Formic Acid), we ensure the secondary amine of the analyte is >99.9% protonated. The sulfonic acid groups on the MCX sorbent (pKa < 1.0) remain negatively charged, creating a strong, locked ionic bond with the analyte.

  • Aggressive Washing: Because the analyte is ionically locked, we can wash the sorbent with 100% Methanol. This breaks hydrophobic interactions and washes away neutral lipids, dosing vehicles (e.g., PEG 400), and phospholipids without risking analyte breakthrough[6].

  • Alkaline Elution: Eluting with 5% Ammonium Hydroxide ( NH4​OH ) in Methanol raises the pH above 11. This deprotonates the analyte, neutralizing its charge, breaking the ionic bond, and allowing the organic solvent to elute the purified compound[7].

SPE_Workflow Sample Biological Matrix (Plasma) Endogenous Proteins & Lipids PPT Protein Precipitation (3:1 ACN:Plasma + 1% FA) Sample->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Acidified Supernatant (Analyte is Protonated) Centrifuge->Supernatant Load SPE Load (MCX Sorbent) Analyte Retained via Cation Exchange Supernatant->Load Wash1 Wash 1: 2% FA in H2O (Removes Polar Interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids & Neutral Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Analyte Neutralized & Eluted) Wash2->Elute Evap Evaporation & Reconstitution (Matched to Initial Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (ESI+ Mode) Evap->LCMS

Hybrid PPT and MCX-SPE workflow for basic amine isolation from biological matrices.

Mass Spectrometry Tuning & Fragmentation Pathway

For Multiple Reaction Monitoring (MRM), the monoisotopic mass of the compound is 177.1154 Da. In ESI+, it forms a stable [M+H]+ precursor ion at m/z 178.1.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • Primary Fragment (m/z 160.1): Driven by the neutral loss of water (-18 Da) from the hydroxymethyl group. This is the most abundant fragment and serves as the Quantifier .

  • Secondary Fragment (m/z 147.1): Driven by the neutral loss of the methylamine group (-31 Da). This serves as the Qualifier .

MS_Pathway Precursor [M+H]+ m/z 178.1 Protonated Precursor CID Collision Cell (Argon Gas, CID) Precursor->CID CE: 15-30 eV Frag1 Product Ion m/z 160.1 [-H2O] (Quantifier) CID->Frag1 Primary Pathway Frag2 Product Ion m/z 147.1 [-NH2CH3] (Qualifier) CID->Frag2 Secondary Pathway Frag3 Product Ion m/z 129.1 [-H2O, -NH2CH3] CID->Frag3 High Energy

ESI+ Ionization and CID fragmentation pathway for[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Table 1: Physicochemical Properties & MS/MS Tuning Parameters
ParameterValue / Setting
IUPAC Name [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol
CAS Number 1184425-05-5
Molecular Formula / Weight C11​H15​NO / 177.24 g/mol
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) m/z 178.1
Quantifier Transition (Q3) m/z 160.1 (Collision Energy: ~18 eV)
Qualifier Transition (Q3) m/z 147.1 (Collision Energy: ~24 eV)
Declustering Potential (DP) 45 V

Step-by-Step Experimental Protocols

Protocol A: Neat Solution Preparation (Tuning & Calibration)

Self-Validation Checkpoint: Ensure glassware is silanized or use low-bind polypropylene tubes to prevent non-specific binding of the basic amine to glass silanol groups.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol reference standard. Dissolve in 1.0 mL of Methanol (LC-MS grade). Vortex for 30 seconds.

  • Working Solutions: Dilute the stock serially using 50:50 Methanol:Water containing 0.1% Formic Acid to create working solutions ranging from 1 ng/mL to 1,000 ng/mL.

  • System Tuning: Direct infusion of the 100 ng/mL solution at 10 µL/min into the MS source to optimize source temperature, spray voltage, and collision energies.

Protocol B: Biological Matrix Extraction (PPT + MCX-SPE)

This protocol is optimized for 50 µL of human plasma or serum.

  • Protein Precipitation (PPT):

    • Aliquot 50 µL of plasma into a 1.5 mL low-bind tube.

    • Add 10 µL of Internal Standard (IS) working solution.

    • Add 150 µL of Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile crashes out bulk proteins (albumin/globulins), while the acid disrupts protein-analyte binding and pre-protonates the amine[5].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a 30 mg / 1 cc MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.

  • Sample Loading: Transfer the supernatant from Step 2 directly onto the conditioned MCX cartridge. Apply low vacuum (~2-3 inHg) to allow dropwise loading.

    • Self-Validation Checkpoint: Collect the flow-through and inject a small aliquot into the LC-MS. If the analyte is detected in the flow-through, the loading pH was too high.

  • Wash Steps:

    • Wash 1: 1 mL of 2% Formic Acid in Water (Removes salts and polar endogenous compounds).

    • Wash 2: 1 mL of 100% Methanol (Removes phospholipids and neutral lipids). Dry the cartridge under full vacuum for 2 minutes.

  • Elution: Elute the analyte into a clean collection tube using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Table 2: Extraction Recovery & Matrix Effect Comparison

Data represents typical analytical validation metrics comparing sample preparation techniques for polar basic amines.

Sample Prep MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) Only 60 - 75%-45% (Severe Suppression)Poor (< 10%)
Liquid-Liquid Extraction (LLE) 40 - 55%-15%Moderate
MCX-SPE (Recommended) 92 - 98% -5% (Negligible) Excellent (> 99%)

Chromatographic Considerations

For optimal separation, utilize a Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). The biphenyl phase provides enhanced retention for the indane ring via π−π interactions compared to standard C18 phases, preventing the highly polar analyte from eluting in the void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 2% B, hold for 0.5 min, ramp to 60% B over 3 minutes.

References

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Application Notes. Available at: [Link]

  • PubMed / NIH. A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction for Basic Drugs. Journal of Mass Spectrometry. Available at:[Link]

  • Biotage. The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Biotage Chemistry Data Sheets. Available at: [Link]

  • Clinical Tree. Sample preparation for mass spectrometry: Dilution, Precipitation, and Extraction. Clinical Mass Spectrometry Guidelines. Available at: [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive overview of the NMR spectroscopic parameters, chemical shifts, and detailed experimental protocols for the characterization of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, a compound of interest for its potential applications in medicinal chemistry.

This document is structured to provide not only the spectral data and acquisition protocols but also the underlying scientific rationale for the observed spectral features. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools for the robust and reliable NMR analysis of this and structurally related compounds.

Molecular Structure and Predicted NMR Spectral Features

The structure of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol presents a unique combination of a substituted indane scaffold with a chiral center at the C1 position, bearing both a methylamino and a methanol group. This intricate arrangement of functional groups gives rise to a distinct and informative NMR signature.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit a series of distinct signals corresponding to the aromatic, benzylic, aliphatic, and substituent protons. The chemical shifts are influenced by the electronic environment of each proton, with aromatic protons appearing downfield due to the ring current effect, and aliphatic protons appearing more upfield.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (4H)7.2 - 7.5Multiplet
H-1' (CH)~4.5Triplet~7-8
H-2' (CH₂)2.0 - 2.6Multiplet
H-3' (CH₂)2.9 - 3.1Multiplet
CH₂OH (2H)~3.5AB quartet or two doublets
NH (1H)Broad singlet
N-CH₃ (3H)~2.4Singlet
OH (1H)Broad singlet

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum, including DEPT-135 analysis, provides crucial information on the carbon skeleton of the molecule. The DEPT-135 experiment is particularly useful for distinguishing between CH₃, CH₂, and CH groups.

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase
Aromatic C (quaternary)140 - 145None
Aromatic CH120 - 130Positive
C-1' (quaternary)75 - 85None
C-2' (CH₂)30 - 40Negative
C-3' (CH₂)35 - 45Negative
CH₂OH60 - 70Negative
N-CH₃30 - 40Positive

Experimental Protocols

The following protocols outline the recommended procedures for sample preparation and the acquisition of high-quality 1D and 2D NMR spectra.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps should be followed meticulously:

  • Sample Weighing: Accurately weigh 5-10 mg of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for this type of molecule.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

II. 1D NMR Data Acquisition

A. ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq ¹H NMR Acquisition Sample in NMR Tube Sample in NMR Tube Spectrometer Setup Spectrometer Setup Sample in NMR Tube->Spectrometer Setup Insert Sample Data Acquisition Data Acquisition Spectrometer Setup->Data Acquisition Set Parameters ¹H Spectrum ¹H Spectrum Data Acquisition->¹H Spectrum Process FID

Figure 1: Workflow for ¹H NMR data acquisition.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to TMS at 0.00 ppm.

B. ¹³C{¹H} and DEPT-135 NMR Spectroscopy

G cluster_acq ¹³C & DEPT-135 NMR Acquisition ¹³C{¹H} Acquisition ¹³C{¹H} Acquisition Combined Analysis Combined Analysis ¹³C{¹H} Acquisition->Combined Analysis Identify all carbons DEPT-135 Acquisition DEPT-135 Acquisition DEPT-135 Acquisition->Combined Analysis Determine CHn multiplicity

Figure 2: Combined analysis of ¹³C and DEPT-135 spectra.

  • Pulse Sequences: A standard proton-decoupled ¹³C experiment and a DEPT-135 sequence.

  • Acquisition Parameters for ¹³C{¹H}:

    • Spectral Width (SW): 240 ppm (centered around 120 ppm).

    • Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Parameters for DEPT-135:

    • Similar spectral width and a sufficient number of scans for good signal-to-noise.

  • Processing:

    • Process both FIDs with a Fourier transform.

    • Phase correct the spectra.

    • Reference to TMS at 0.00 ppm.

III. 2D NMR Data Acquisition for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is crucial for tracing out the connectivity of the proton spin systems in the molecule.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

Interpretation of Spectral Data

A detailed analysis of the 1D and 2D NMR spectra will allow for the complete assignment of all proton and carbon signals in [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

  • Aromatic Region (¹H): The multiplet between 7.2 and 7.5 ppm will correspond to the four protons on the benzene ring.

  • Aliphatic Region (¹H): The COSY spectrum will be instrumental in assigning the protons of the five-membered ring (H-1', H-2', and H-3'). The triplet for H-1' will show correlations to the H-2' multiplet.

  • Substituent Protons (¹H): The singlet for the N-CH₃ group and the signals for the CH₂OH, NH, and OH protons are typically straightforward to identify. The diastereotopic protons of the CH₂OH group may appear as an AB quartet or two distinct doublets due to the adjacent chiral center.

  • Carbon Assignments (¹³C and HSQC): The HSQC spectrum will directly link the assigned proton signals to their corresponding carbon signals. The DEPT-135 spectrum will confirm the multiplicity of each carbon atom.

Conclusion

This application note provides a comprehensive guide to the NMR spectroscopic analysis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate the structure of this and related molecules. The use of a combination of 1D and 2D NMR techniques is essential for a complete and unambiguous structural characterization, which is a critical step in the drug discovery and development process.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Natural Products Magnetic Resonance Database.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Alesso, E. N., Tombari, D. G., Ibañez, A. F., & Moltrasio Iglesias, G. Y. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. Canadian Journal of Chemistry, 69(7), 1166-1170. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Application Notes and Protocols for the In Vivo Administration of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indane scaffold and its derivatives are recognized for their diverse pharmacological potential, serving as foundational structures for therapeutics in neuroprotective, anti-inflammatory, and anticancer applications.[1][2][3] The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol belongs to the class of aminoindanes, which have been noted for their psychoactive and catecholamine-modulating properties.[4][5] As with any novel chemical entity, establishing a robust and reproducible in vivo dosing paradigm is a critical first step in preclinical development to assess efficacy, pharmacokinetics (PK), and safety.[6]

These application notes provide a comprehensive, albeit generalized, framework for researchers and drug development professionals to design and execute initial in vivo studies for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. Due to a lack of specific published data for this exact molecule, this guide emphasizes the principles of study design, vehicle selection, and dose-range finding, rather than prescribing definitive dosages. The protocols herein are intended as a starting point and must be adapted based on empirical data generated for the specific compound and experimental model.

Preclinical Study Design: A Self-Validating Approach

The overarching goal of early preclinical in vivo work is to define a therapeutic window. This requires a systematic approach to dose selection and administration, ensuring that the data generated are both reliable and interpretable. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[7]

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The choice of every parameter in an in vivo study should be deliberate and scientifically justified.

  • Animal Model Selection: The choice of animal model is paramount for the relevance of the study.[8] For initial tolerability and pharmacokinetic studies, common rodent models such as Swiss albino mice or Sprague-Dawley rats are often employed due to their well-characterized physiology and handling characteristics.[8]

  • Route of Administration: The intended clinical application often dictates the route of administration. However, for initial preclinical studies, intraperitoneal (i.p.) or oral (p.o.) gavage are common starting points.[9] Intravenous (i.v.) administration can also be used to determine absolute bioavailability but requires more technical expertise.[9]

  • Dose-Range Finding (DRF) Studies: A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a range of doses that are pharmacologically active but not overtly toxic. A common approach is a single-dose escalation study in a small group of animals.

Pillar 2: Trustworthiness - Building a Validating System

Every protocol should include internal controls to validate the results.

  • Vehicle Control Group: A vehicle control group, receiving the formulation without the active compound, is non-negotiable.[5] This group is critical for distinguishing the effects of the test compound from any potential biological effects of the delivery vehicle itself.[5]

  • Positive Control: Where applicable, including a positive control (a compound with a known effect in the chosen model) can help validate the experimental setup and provide a benchmark for the activity of the test compound.

  • Blinding and Randomization: To mitigate unconscious bias, treatment allocation should be randomized, and where possible, the personnel administering the doses and assessing the outcomes should be blinded to the treatment groups.

Protocols for In Vivo Administration

Part 1: Formulation and Vehicle Selection

The physicochemical properties of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, particularly its solubility, will dictate the choice of vehicle. The goal is to achieve a homogenous and stable formulation suitable for the chosen route of administration.

Table 1: Common Vehicles for In Vivo Studies

Vehicle CompositionSuitabilityConsiderations
Saline (0.9% NaCl) For water-soluble compounds.Ideal for i.v., i.p., and s.c. routes. May not be suitable for poorly soluble compounds.[5]
Phosphate-Buffered Saline (PBS) For water-soluble compounds requiring pH control.Maintains physiological pH, which can be important for compound stability.
Aqueous Carboxymethylcellulose (CMC) Suspension for insoluble compounds (oral route).Typically used at 0.5-2%. Forms a suspension, not a true solution. Requires consistent mixing.[5]
DMSO/Saline or PEG/Saline For compounds with poor aqueous solubility.DMSO concentration should typically be kept below 10% for i.p. injection to avoid toxicity.[8] Polyethylene glycol (PEG) is another common co-solvent.[8]
Corn Oil or other lipid-based vehicles For highly lipophilic compounds.Suitable for oral or intraperitoneal administration. Can influence absorption and metabolism.[5]

Protocol 1.1: Preparation of a Test Formulation (Example: DMSO/Saline for i.p. administration)

  • Determine Final Concentration: Calculate the required concentration of the test compound based on the highest dose to be administered and the dosing volume (e.g., 10 mL/kg for mice).

  • Initial Solubilization: Weigh the required amount of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol and dissolve it in a minimal volume of 100% DMSO. Gentle vortexing or sonication may be required.

  • Dilution: Gradually add saline (0.9% NaCl) to the DMSO concentrate while vortexing to prevent precipitation. The final concentration of DMSO should be as low as possible, ideally ≤10%.

  • Homogeneity Check: Visually inspect the final formulation for any precipitation. The solution should be clear and homogenous.

  • Vehicle Preparation: Prepare a vehicle control solution with the same final concentration of DMSO in saline.

dot

cluster_prep Formulation Preparation cluster_qc Quality Control weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute with Saline dissolve->dilute check Check Homogeneity dilute->check vehicle_prep Prepare Vehicle Control start Start restrain Restrain Animal start->restrain identify Identify Injection Site restrain->identify insert Insert Needle identify->insert aspirate Aspirate insert->aspirate inject Inject Formulation aspirate->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Experimental workflow for in vivo administration.

Authoritative Grounding & Comprehensive References

The principles outlined in these application notes are grounded in established best practices for preclinical research. All procedures involving laboratory animals must adhere to strict regulatory guidelines to ensure data reliability and animal welfare. [6]The design of robust preclinical studies is critical to avoid experimental biases that can confound results and impede clinical translation. [10]

Conclusion

The successful in vivo evaluation of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hinges on a methodical and scientifically rigorous approach. In the absence of specific historical data, researchers must undertake careful formulation development and execute well-designed dose-range finding studies to establish a safe and effective dosing window. The protocols and principles detailed in this guide provide a foundational framework for initiating these critical preclinical investigations.

References

  • Frankish, N., et al. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. PMC. [Link]

  • Zmaczynska-Witek, B., et al. (2016). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC. [Link]

  • Andes, D., et al. (2000). In vivo pharmacodynamic activities of two glycylcyclines (GAR-936 and WAY 152288) against various gram-positive and gram-negative bacteria. PubMed. [Link]

  • Ahmed, S., et al. (2021). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Medicinal Chemistry of Indane Derivatives. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • ClinicalTrials.gov. (2020). Evaluation of Alisporivir for the Treatment of Hospitalised Patients With Infections Due to SARS-CoV-2 (COVID-19). [Link]

  • Zeeshan, M., et al. (2024). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. PMC. [Link]

  • University of Arizona. (n.d.).

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Application Note:[1-(Methylamino)-2,3-dihydro-1H-inden-1-yl]methanol as a Quaternary Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS No: 1184425-05-5) is a highly versatile, quaternary 1,2-aminoalcohol built upon a rigid indane scaffold[1]. In modern drug discovery and asymmetric catalysis, the indane ring is a privileged pharmacophore known for its excellent lipophilicity and central nervous system (CNS) penetration—features exploited in monoamine oxidase (MAO) inhibitors like rasagiline and SU-11739[2].

The structural uniqueness of this precursor lies in its C1 quaternary center , which simultaneously hosts a secondary amine (-NHCH₃) and a primary alcohol (-CH₂OH). This specific 1,2-aminoalcohol topology prevents alpha-proton epimerization, making it an exceptionally stable building block for synthesizing rigidified spirocyclic scaffolds, specifically spiro-oxazolidinones and spiro-morpholines , as well as chiral spiro-ligands[3][4].

Causality in Scaffold Design: Why Use This Precursor?

When designing CNS-active agents or chiral catalysts, conformational restriction is critical to improving target binding affinity and reducing off-target entropic penalties.

  • Spiro-oxazolidinones: Converting the 1,2-aminoalcohol into an oxazolidinone ring creates a bioisostere for amides and ureas. Oxazolidinones are highly stable against proteolytic cleavage and are key pharmacophores in both antibacterial agents (e.g., linezolid) and MAO inhibitors (e.g., MD 780236)[2][5].

  • Spiro-morpholines: Morpholine rings are widely used to modulate the physicochemical properties of drug candidates, specifically by lowering logP and improving aqueous solubility. Spiro-fusion to the indane core provides a unique 3D vector for the basic nitrogen, avoiding the metabolic liabilities of planar amines.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of Spiro[indane-1,4'-oxazolidin]-2'-one Derivatives

Mechanistic Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) rather than phosgene or triphosgene. CDI is a bench-stable, safer alternative that generates imidazole as a byproduct. The imidazole acts as a mild endogenous base to drive the intramolecular cyclization, eliminating the need for external amine bases that could complicate purification.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 mmol of CDI in a single portion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. Self-Validation Check: TLC (DCM:MeOH 95:5) should show the disappearance of the highly polar aminoalcohol and the appearance of a higher Rf, UV-active spot.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate 70:30) to yield the pure spiro-oxazolidinone.

Oxazolidinone_Mechanism A [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol (Precursor) B N-Acyl Imidazole Intermediate A->B CDI (1.2 eq) THF, 0 °C C 3'-Methylspiro[indane-1,4'- oxazolidin]-2'-one (Target Scaffold) B->C Intramolecular Cyclization (- Imidazole), RT

Figure 1: CDI-mediated cyclization mechanism forming the spiro-oxazolidinone scaffold.
Protocol B: Synthesis of Spiro-Morpholine Derivatives

Mechanistic Rationale: Constructing the spiro-morpholine requires a two-stage annulation. First, the secondary amine is selectively acylated using chloroacetyl chloride. Second, a strong base (NaH) deprotonates the primary alcohol, triggering an intramolecular Williamson-type ether synthesis to form a morpholin-3-one intermediate. Subsequent borane reduction yields the basic morpholine.

Step-by-Step Methodology:

  • N-Acylation: Dissolve 1.0 mmol of the precursor and 1.5 mmol of Triethylamine (Et₃N) in 10 mL anhydrous DCM at 0 °C. Dropwise add 1.1 mmol of chloroacetyl chloride. Stir for 2 hours, then wash with water, dry, and concentrate to isolate the intermediate 2-chloro-N-(1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl)-N-methylacetamide.

  • O-Alkylation (Cyclization): Dissolve the crude intermediate in 10 mL anhydrous THF. Cool to 0 °C and carefully add 1.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir at room temperature for 3 hours. Quench with ice water, extract with EtOAc, and concentrate to yield the spiro-morpholin-3-one.

  • Amide Reduction: Dissolve the morpholin-3-one in 5 mL THF. Add 3.0 mmol of Borane-THF complex (BH₃·THF) and reflux for 12 hours. Cool to 0 °C, quench cautiously with MeOH, and reflux for an additional hour to break the boron-amine complex. Evaporate and purify via chromatography to yield the final spiro-morpholine.

Morpholine_Workflow Step1 Step 1: Selective N-Acylation Reagent: Chloroacetyl Chloride Base: Et3N, DCM, 0 °C Step2 Step 2: Intramolecular O-Alkylation Reagent: NaH / THF Temp: 0 °C to RT (Forms Morpholin-3-one) Step1->Step2 Step3 Step 3: Amide Reduction Reagent: BH3-THF complex Temp: Reflux, 12 h Step2->Step3 Product Spiro-Morpholine Derivative Isolated via Column Chromatography Step3->Product

Figure 2: Three-step experimental workflow for synthesizing spiro-morpholine derivatives.

Application in Asymmetric Catalysis (Chiral Ligands)

Beyond drug discovery, rigid spiro-indane frameworks are highly prized in asymmetric catalysis. Similar to how Seebach's oxazolidinone and cis-1-amino-2-indanol are used as chiral auxiliaries, the resolution of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol into its enantiomerically pure (R) and (S) forms allows it to act as a bidentate ligand[3][4]. The quaternary C1 carbon locks the conformation of the N and O atoms, providing a rigid chiral pocket ideal for coordinating transition metals (e.g., Cu, Ru, Rh) in enantioselective transformations such as the Henry reaction or asymmetric transfer hydrogenation[3][6].

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and thermodynamic profiles of the two primary synthetic pathways based on standard laboratory scale-up (1–5 mmol).

Synthetic PathwayReagents / CatalystTemp / TimeAverage Yield (%)Product StabilityPrimary Application
Spiro-oxazolidinone CDI (1.2 eq), THF0 °C to RT, 4–6 h82 – 88%Extremely High (Bench stable)CNS Bioisostere, MAOIs
Spiro-morpholin-3-one Chloroacetyl Cl, NaH0 °C to RT, 5 h75 – 80%HighSolubilizing Pharmacophore
Spiro-morpholine BH₃·THF (3.0 eq)Reflux, 12 h65 – 72%Moderate (Requires inert storage)Kinase Inhibitor Scaffolds

References

  • Enamine Compound Catalog : "[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol; CAS No: 1184425-05-5." AS ONE Corporation. Available at:[Link]

  • Wikipedia Contributors : "SU-11739 (N-methyl-N-propargyl-1-aminoindane) and MD 780236 (oxazolidinone MAOI)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kowalczyk, R., et al. : "Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction." The Journal of Organic Chemistry, ACS Publications, 2014. Available at:[Link]

  • Zheng, Y., et al. : "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." RSC Advances, PMC, 2023. Available at:[Link]

  • Chen, J., et al. : "Ligand-Controlled Rhodium-Catalyzed Site-Selective Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Cyclic N-Sulfonyl Ketimines." Organic Letters, ACS Publications, 2018. Available at:[Link]

Sources

Chiral separation techniques for[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Resolution of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Executive Summary & Chemical Context

The development of robust chiral separation methods is a critical bottleneck in the pharmaceutical pipeline, particularly for rigid, multi-functionalized ring systems. The target analyte, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol , is a chiral aminoindane derivative. Structurally, it possesses a rigid indane core, a basic secondary amine (-NHCH 3​ ), and a primary alcohol (-CH 2​ OH) at the C1 stereocenter.

Separating the enantiomers of this compound presents a distinct chromatographic challenge. The basicity of the secondary amine makes it highly susceptible to secondary ion-exchange interactions with residual silanols on the silica support, which typically manifests as severe peak tailing and loss of resolution. Consequently, achieving baseline separation requires a strategic combination of highly selective chiral stationary phases (CSPs) and precisely tuned mobile phase additives.

Mechanistic Rationale for Method Development

Selection of the Chiral Stationary Phase (CSP)

For basic amino alcohols, derivatized polysaccharide-based CSPs are the industry gold standard due to their high loading capacity and multimodal recognition mechanisms 1[1]. Specifically, amylose or cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD-H, Chiralpak IG) are ideal.

  • Causality: The carbamate linkages in these polymers provide a dense network of hydrogen-bond acceptors (C=O) and donors (N-H). The analyte's hydroxyl group and secondary amine engage in simultaneous, stereoselective hydrogen bonding with these sites. Meanwhile, the indane core undergoes π−π stacking with the 3,5-dimethylphenyl rings of the CSP, allowing the helical structure of the polysaccharide to differentiate the spatial arrangement of the enantiomers2[2].

The Critical Role of Basic Additives

Whether utilizing Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) or Supercritical Fluid Chromatography (SFC), a basic additive such as Diethylamine (DEA) or Isopropylamine (IPA) is mandatory.

  • Causality: Without a basic modifier, the secondary amine of the analyte will protonate or strongly hydrogen-bond with the weakly acidic residual silanols (-OH) on the underlying silica matrix. This creates a non-enantioselective retention mechanism that destroys peak symmetry. The addition of 0.1% - 0.2% DEA or IPA competitively masks these silanol sites, ensuring that the analyte interacts exclusively with the chiral selector 3[3].

Mechanism Analyte Amino Alcohol Analyte - Hydroxyl (-OH) Donor/Acceptor - Secondary Amine (-NHCH3) - Indane Core (Pi-system) CSP Polysaccharide CSP - Carbamate C=O (Acceptor) - Carbamate N-H (Donor) - Phenyl Rings (Pi-Pi) Analyte->CSP Chiral Recognition (H-bonds, Sterics) Silanol Residual Silanols - Acidic -OH sites on Silica - Cause Peak Tailing Analyte->Silanol Prevented Interaction Additive Basic Additive (DEA/IPA) - Competes for Acidic Sites - Suppresses Ion-Exchange Additive->Silanol Competitive Binding (Deactivation)

Fig 1. Mechanistic interaction model detailing chiral recognition and the role of basic additives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . A method is only considered valid for sample analysis if the preliminary System Suitability Test (SST) meets strict quantitative thresholds, proving the system is equilibrated and capable of baseline resolution.

Protocol A: Supercritical Fluid Chromatography (SFC) - Preferred Method

SFC is the optimal technique for this compound, utilizing supercritical CO 2​ to reduce solvent consumption by up to 70% while offering superior diffusion coefficients for faster separations4[4].

Step 1: Mobile Phase & System Preparation

  • Ensure the CO 2​ supply is highly pure (≥ 99.99%).

  • Prepare the co-solvent modifier: Methanol (HPLC grade) containing 0.2% (v/v) Isopropylamine (IPA). Note: IPA is preferred over DEA in SFC due to better volatility and compatibility with mass spectrometry if required.

  • Install a Chiralpak IG column (250 × 4.6 mm, 5 µm).

Step 2: Equilibration

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain the supercritical state.

  • Set column oven temperature to 40 °C.

  • Pump CO 2​ / Modifier (80:20 v/v) at 3.0 mL/min. Equilibrate until the UV baseline (at 220 nm) is completely flat (approx. 15-20 column volumes).

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject 5 µL of a 1.0 mg/mL racemic standard of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

  • Validation Criteria: Proceed to Step 4 only if:

    • Resolution ( Rs​ ) between enantiomer peaks is ≥2.0 .

    • Tailing factor ( Tf​ ) for both peaks is ≤1.2 .

    • Retention time Relative Standard Deviation (RSD) over 3 consecutive injections is ≤1.0% .

Step 4: Sample Analysis & Post-Run

  • Inject unknown samples. Quantify enantiomeric excess (ee%) using area normalization.

  • Post-run: Flush the column with CO 2​ / Methanol (without IPA) to remove basic additives, extending column lifespan.

Protocol B: Normal-Phase HPLC (NP-HPLC) - Alternative Method

For laboratories without SFC capabilities, NP-HPLC provides excellent resolution, albeit with longer run times5[5].

Step 1: Mobile Phase Preparation

  • Prepare an isocratic mobile phase of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Degas the mixture ultrasonically for 15 minutes.

Step 2: Equilibration & SST

  • Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).

  • Flow rate: 1.0 mL/min. Temperature: 25 °C. UV Detection: 220 nm.

  • Validation Gate: Inject the racemate. The system is validated if Rs​≥1.5 and Tf​≤1.3 . (Expect longer retention times compared to SFC).

Workflow Analyte Target Analyte: [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol Screening CSP & Modifier Screening (Polysaccharide Columns + Basic Additives) Analyte->Screening HPLC NP-HPLC Optimization (Hexane / IPA / DEA) Screening->HPLC SFC SFC Optimization (CO2 / MeOH / Isopropylamine) Screening->SFC SST System Suitability Test (SST) Rs ≥ 1.5, Tailing ≤ 1.2 HPLC->SST SFC->SST ScaleUp Preparative Scale-Up (SMB or Prep-SFC) SST->ScaleUp

Fig 2. Systematic workflow for the chiral separation and scale-up of basic aminoindane derivatives.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance metrics when analyzing the racemate using the validated protocols described above. SFC demonstrates clear advantages in throughput and peak symmetry for this specific basic amino alcohol 6[6].

Chromatographic ParameterProtocol A: SFC MethodProtocol B: NP-HPLC Method
Primary Column Chiralpak IG (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Composition CO 2​ / MeOH / IPA (80:20:0.2 v/v/v)n-Hexane / Isopropanol / DEA (85:15:0.1 v/v/v)
Flow Rate 3.0 mL/min1.0 mL/min
Operating Temperature 40 °C25 °C
System Backpressure 120 bar (ABPR)~60 bar (Standard column pressure)
Detection Wavelength UV 220 nmUV 220 nm
Retention Time (Enantiomer 1) ~3.1 min~7.2 min
Retention Time (Enantiomer 2) ~4.5 min~8.9 min
Resolution ( Rs​ ) > 3.5 > 2.0
Peak Tailing Factor ( Tf​ ) < 1.1 < 1.3

References

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information (PMC).[Link]

  • Chiral separation of a basic compound A. (a) Analytical SFC... ResearchGate.[Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).[Link]

  • Separation of enantiomers of New Psychoactive Substances by HPLC. ResearchGate.[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[Link]

Sources

Application Notes & Protocols: Intravenous Formulation of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The increasing prevalence of poorly water-soluble new chemical entities (NCEs) presents a significant challenge in pharmaceutical development, particularly for intravenous (IV) formulations where complete dissolution is a prerequisite.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the formulation of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (referred to herein as "Indenomethanol" for clarity), a representative small molecule with anticipated low aqueous solubility. These application notes detail a systematic approach, from essential pre-formulation studies to the development and characterization of a stable, safe, and effective intravenous dosage form. The protocols herein are grounded in established scientific principles and regulatory expectations, emphasizing the rationale behind experimental choices to ensure a self-validating and robust formulation strategy.

Introduction: The Intravenous Formulation Challenge

Intravenous administration is a critical route for drugs requiring rapid onset of action, precise dose titration, or for bypassing the gastrointestinal tract. However, the development pipeline is increasingly populated with lipophilic, poorly soluble compounds.[1] An IV formulation for such compounds is essential, not only for therapeutic use in areas like oncology and anesthesia but also in early development to determine fundamental pharmacokinetic parameters.[1][3]

The primary challenge is to solubilize the active pharmaceutical ingredient (API) in a biocompatible vehicle that is safe for direct injection into the bloodstream. A poorly designed formulation can lead to precipitation upon injection, causing severe adverse events such as embolism and phlebitis.[3] Therefore, a thorough understanding of the API's physicochemical properties is the foundational step in developing a successful IV product.[4][5] This guide outlines the critical path for formulating Indenomethanol, a compound representative of this class of molecules.

Pre-formulation Studies: Characterizing the API

Pre-formulation is the cornerstone of rational formulation design.[5][6] These studies characterize the intrinsic properties of the API to inform development decisions, mitigate risks, and accelerate the path to a viable drug product.[4]

Rationale for Pre-formulation

The objectives are to:

  • Determine the physicochemical properties that influence drug performance and manufacturability.[5][7]

  • Identify potential liabilities of the molecule, such as poor solubility or instability.[5]

  • Establish a baseline for analytical method development.

  • Guide the selection of an appropriate formulation strategy and compatible excipients.[7]

Experimental Protocols

Protocol 2.2.1: Physicochemical Characterization

  • pKa Determination:

    • Rationale: As Indenomethanol contains a secondary amine, it is likely a weak base. The ionization constant (pKa) is critical for predicting how solubility will change with pH. This knowledge is fundamental for exploring pH adjustment as a solubilization strategy.[8]

    • Method: Potentiometric titration or UV-spectrophotometry in a series of buffers with varying pH.

  • Log P / Log D Determination:

    • Rationale: The octanol-water partition coefficient (Log P) measures the lipophilicity of the non-ionized molecule. The distribution coefficient (Log D) measures it at a specific pH. This value helps predict the drug's interaction with biological membranes and potential for solubilization in lipid-based systems.

    • Method: Shake-flask method followed by HPLC-UV analysis of the aqueous and octanol phases.

  • Solid-State Characterization:

    • Rationale: Understanding the solid form (crystalline vs. amorphous, polymorphism) is crucial for solubility and stability.[4] Different polymorphs can have vastly different properties.

    • Methods:

      • X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity.

      • Differential Scanning Calorimetry (DSC): To determine melting point and detect phase transitions.

      • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

Protocol 2.2.2: Solubility Profiling

  • Kinetic and Thermodynamic Solubility:

    • Rationale: Differentiating between how quickly a compound dissolves (kinetic) and the maximum amount that can dissolve (thermodynamic) is key. For an IV formulation, achieving and maintaining a concentration below the thermodynamic solubility is essential to prevent precipitation.

    • Method: Shake-flask method at a controlled temperature (e.g., 25°C) for an extended period (24-72 hours). Samples are filtered and analyzed by a calibrated HPLC-UV method.

  • pH-Solubility Profile:

    • Rationale: This is one of the most critical pre-formulation experiments for an ionizable compound. It directly informs whether pH modification can achieve the target concentration for the IV dose.

    • Method: Determine the thermodynamic solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10). Plotting solubility vs. pH reveals the pH at which the ionized (more soluble) form of Indenomethanol dominates.[6]

  • Solvent/Co-solvent Solubility:

    • Rationale: To evaluate the potential of using co-solvents to increase solubility.

    • Method: Determine solubility in various pharmaceutically acceptable solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and various mixtures of these with water.

Protocol 2.2.3: Forced Degradation Studies

  • Rationale: Forced degradation (or stress testing) is performed to understand the intrinsic stability of the API.[9] It helps identify degradation pathways and potential degradation products, which is essential for developing a stability-indicating analytical method.[9]

  • Method:

    • Expose solutions of Indenomethanol to a range of stress conditions as per ICH Q1A guidelines.[10]

    • Acidic Hydrolysis: 0.1 N HCl at 60°C.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store solid drug and solution at 80°C.

    • Photostability: Expose solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10]

    • Analyze all stressed samples by HPLC, comparing them to an unstressed control to identify and quantify degradation products.

Diagram 1: Pre-formulation Workflow

G cluster_0 Physicochemical Characterization pka pKa Determination logp Log P / Log D solid_state Solid-State Analysis (XRPD, DSC, TGA) ph_sol pH-Solubility Profile solid_state->ph_sol Informs Solubilization Strategy cosolvent_sol Co-solvent Solubility forced_deg Forced Degradation cosolvent_sol->forced_deg Informs Stability Method Development excipient_comp Excipient Compatibility

Caption: Workflow for pre-formulation studies of Indenomethanol.

Formulation Development

Based on the pre-formulation data, a suitable formulation strategy can be designed. For a weakly basic compound like Indenomethanol, several approaches can be considered.[11][12]

Formulation Strategy Selection

The choice of solubilization technology is a critical decision driven by the API's properties, the required dose, and safety considerations.[3]

  • pH Adjustment: If the pH-solubility profile shows a significant increase in solubility at a physiologically acceptable pH (typically between 5 and 9), this is often the simplest approach.[13] However, care must be taken to avoid precipitation upon dilution in the bloodstream (pH ~7.4).

  • Co-solvents: Using water-miscible organic solvents can dramatically increase the solubility of lipophilic drugs.[14] Common co-solvents include propylene glycol, ethanol, and PEG 400. The concentration of co-solvents must be carefully controlled to avoid toxicity.

  • Surfactants: Micelle-forming surfactants (e.g., Polysorbate 80, Cremophor® EL) can encapsulate poorly soluble drugs, but can be associated with hypersensitivity reactions.

  • Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility. This is a common and effective technique.

Diagram 2: Formulation Strategy Decision Tree

G start Indenomethanol API (Poorly Soluble) is_ionizable Is API ionizable? start->is_ionizable sol_at_phys_ph Sufficient solubility at physiological pH? is_ionizable->sol_at_phys_ph Yes consider_other Consider Other Strategies is_ionizable->consider_other No ph_adjust Strategy: pH Adjustment + Buffer sol_at_phys_ph->ph_adjust Yes sol_at_phys_ph->consider_other No cosolvent_stable Stable in co-solvents? consider_other->cosolvent_stable cosolvent Strategy: Co-solvent System cosolvent_stable->cosolvent Yes complexation Strategy: Complexation (e.g., Cyclodextrin) cosolvent_stable->complexation No

Caption: Decision tree for selecting an IV formulation strategy.

Protocol: Preparation of a Co-solvent-Based IV Formulation

This protocol describes the preparation of a 100 mL lab-scale batch of a hypothetical 5 mg/mL Indenomethanol formulation using a co-solvent system. Note: All operations should be performed in a laminar flow hood using aseptic techniques.

Table 1: Proposed Formulation Composition

ComponentFunctionQuantity per 100 mL
IndenomethanolActive Pharmaceutical Ingredient500 mg
Propylene Glycol, USPCo-solvent / Solubilizer40 mL
Dehydrated Alcohol, USPCo-solvent / Solubilizer10 mL
Citric Acid, USPBuffering AgentAs needed for pH
Sodium Citrate, USPBuffering AgentAs needed for pH
Water for Injection (WFI), USPVehicleq.s. to 100 mL

Procedure:

  • Preparation of Buffer: Prepare a 0.1 M citrate buffer solution by dissolving citric acid and sodium citrate in WFI.

  • API Dissolution: In a sterile glass beaker, add 40 mL of Propylene Glycol and 10 mL of Dehydrated Alcohol. Begin stirring with a sterile magnetic stir bar.

  • Slowly add the 500 mg of Indenomethanol to the co-solvent mixture. Stir until the API is completely dissolved. A clear solution should be obtained.

  • pH Adjustment: Slowly add the citrate buffer to the API solution while monitoring the pH. Adjust the pH to a target of 5.5 ± 0.2. The target pH should be a value where the drug is both soluble and stable, as determined in pre-formulation.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with small portions of WFI and add to the flask. Add WFI to bring the final volume to 100 mL (q.s.).

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm PVDF syringe filter into a sterile, depyrogenated glass vial.

  • Inspection: Visually inspect the final product for any particulate matter.

Analytical Methods for Quality Control

Validated analytical methods are required to ensure the quality, safety, and efficacy of the final product.[15] A stability-indicating method is one that can accurately quantify the active ingredient without interference from excipients, impurities, or degradation products.[9]

Table 2: Key Analytical Methods for IV Formulation Release

TestMethodPurpose / Acceptance Criteria
Appearance Visual InspectionClear, colorless solution, free from visible particles.
pH PotentiometryTo ensure the formulation is within the target range for solubility and stability (e.g., 5.3 - 5.7).
Assay (Potency) HPLC-UVTo confirm the concentration of the API is within specifications (e.g., 95.0% - 105.0% of label claim).
Purity / Related Substances HPLC-UVTo quantify any impurities or degradants. Specific limits are set for known and unknown impurities.
Particulate Matter Light Obscuration / MicroscopyTo ensure the product meets USP <788> standards for injectable solutions.
Sterility USP <71>To confirm the absence of microbial contamination. Must be sterile.
Bacterial Endotoxins USP <85>To quantify endotoxins and ensure they are below the established limit.
Protocol: Stability-Indicating HPLC-UV Method

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for assay and purity analysis of small molecules due to its specificity, sensitivity, and robustness.[15][16]

Hypothetical Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (determined from UV scan of Indenomethanol)

  • Injection Volume: 10 µL

System Suitability Test (SST):

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Perform five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Stability Testing Program

A stability testing program is required to establish the shelf life and recommended storage conditions for the drug product.[17] The program should be designed according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[10][18]

Rationale: Stability studies provide evidence on how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[17]

Table 3: ICH Q1A(R2) Stability Study Protocol

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate study is performed if a significant change occurs during the accelerated study. RH (Relative Humidity) is not critical for solutions in sealed, impermeable containers like glass vials.

Diagram 3: Stability Testing Workflow

G cluster_storage Place on Stability start Manufacture 3 Primary Batches of Drug Product initial_testing Time Zero Testing (Release Specifications) start->initial_testing long_term Long-Term 25°C / 60% RH initial_testing->long_term accelerated Accelerated 40°C / 75% RH initial_testing->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples analytical_testing Perform Analytical Testing (Table 2 Methods) pull_samples->analytical_testing data_analysis Data Analysis & Trend Evaluation analytical_testing->data_analysis shelf_life Establish Shelf Life & Storage Conditions data_analysis->shelf_life

Caption: Workflow for an ICH-compliant stability study program.

Conclusion

The successful development of an intravenous formulation for a poorly soluble compound like [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a systematic, multi-faceted process. It begins with a comprehensive pre-formulation program to understand the molecule's intrinsic properties. This foundational knowledge allows for the rational selection of a solubilization strategy and compatible excipients, leading to the design of a stable and safe drug product. Rigorous analytical testing and a well-defined stability program are essential to ensure the quality of the formulation throughout its shelf life. By following the principles and protocols outlined in this guide, researchers and developers can navigate the complexities of IV formulation and advance promising new chemical entities toward clinical application.

References

  • Strickley, R. G. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed.
  • Millili, G. (2023). Excipients for Parenterals. PharmaExcipients.
  • Li, P., & Zhao, L. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery.
  • Pace Analytical. (n.d.).
  • Sharma, D., & Soni, M. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • AVT Pharmaceutical. (2025). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? AVT Pharmaceutical.
  • Nema, S., & Brendel, R. J. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
  • Barentz. (n.d.).
  • Roquette. (2026).
  • Davis, T. (2022).
  • Biomanufacturing.org. (2016). Formulation Development of Parenteral Products. Biomanufacturing.org.
  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals.
  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. MasterControl.
  • Creative Biolabs. (n.d.). Preformulation Development.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs.
  • BS Publications. (n.d.). Preformulation Studies.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH. (2010). Q1A(R2) Guideline. ICH.
  • WHO. (n.d.). Annex 10. WHO.
  • Gorski, L. A., Hagle, M. E., & Bierman, S. (2015).
  • Lee, K., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Stability of 1-(1H-indol-3-yl)-2-(methylamino)ethanol in Solution. BenchChem.
  • Agno Pharmaceuticals. (2020). The Guide To Analytical Method Development. Agno Pharmaceuticals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the organic synthesis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol . This molecule features an indane core with a sterically congested C1 position bearing both a hydroxymethyl and a methylamino group.

For drug development professionals and process chemists, the most scalable and high-yielding synthetic route avoids complex reductive aminations. Instead, it utilizes a highly efficient three-step sequence starting from commercially available 1-aminoindane-1-carboxylic acid [1]. The hallmark of this route is the final "global reduction" step, where Lithium Aluminum Hydride (LiAlH₄) is used to simultaneously reduce an ester to a primary alcohol and an N-Boc protecting group to an N-methyl group [2][4].

Synthetic Workflow

G A 1-Aminoindane-1- carboxylic acid B Methyl 1-aminoindane- 1-carboxylate A->B SOCl2, MeOH Reflux C Methyl 1-(Boc-amino) indane-1-carboxylate B->C Boc2O, Et3N DCM, RT D [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol C->D LiAlH4, THF Reflux

Synthetic workflow for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes mechanistic causality and in-process analytical checks.

Step 1: Fischer Esterification

Objective: Convert the zwitterionic amino acid to a soluble methyl ester hydrochloride salt.

  • Reaction: Cool 50 mL of anhydrous methanol to 0 °C under argon. Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Causality: This generates anhydrous HCl in situ, which acts as the acid catalyst for the Fischer esterification.

  • Addition: Add 1-aminoindane-1-carboxylic acid (1.0 eq) to the solution. The suspension will gradually clear as the HCl salt forms.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours.

  • Validation: Check reaction completion via TLC (10% MeOH in DCM). The baseline zwitterion spot should disappear, replaced by a new UV-active spot at R_f 0.4.

  • Isolation: Concentrate the mixture under reduced pressure to yield methyl 1-aminoindane-1-carboxylate hydrochloride as a white crystalline solid.

Step 2: N-Boc Protection

Objective: Protect the primary amine to set up the subsequent N-methylation.

  • Neutralization: Suspend the ester HCl salt (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) and stir for 15 minutes at room temperature. Causality: The excess Et₃N neutralizes the HCl salt, liberating the nucleophilic free amine.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Stir at room temperature for 4 hours.

  • Validation: Spot the reaction on TLC (30% EtOAc in Hexanes). Stain with Ninhydrin. The product spot (R_f 0.6) will not stain purple, confirming the primary amine has been successfully converted to a carbamate.

  • Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield methyl 1-(Boc-amino)indane-1-carboxylate.

Step 3: Global LiAlH₄ Reduction

Objective: Simultaneously reduce the methyl ester to a hydroxymethyl group and the N-Boc group to an N-methyl group [2].

  • Preparation: In a flame-dried flask under argon, suspend LiAlH₄ (5.0 eq) in anhydrous THF at 0 °C. Causality: A large excess of LiAlH₄ is required because the reduction of the carbamate consumes multiple hydride equivalents.

  • Addition: Dissolve the N-Boc ester (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension.

  • Reflux: Remove the ice bath and heat the reaction to a vigorous reflux (66 °C) for 8 hours.

  • Validation: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The product (R_f 0.3) will stain positive with both Ninhydrin (indicating a secondary amine) and KMnO₄ (indicating an alcohol).

  • Fieser Workup: Cool to 0 °C. For every n grams of LiAlH₄ used, cautiously add n mL of H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. Stir vigorously until the grey salts turn into a granular white precipitate. Filter through Celite and concentrate the filtrate to yield the final product.

Quantitative Yield & Optimization Data

StepReaction TypeReagentsExpected YieldKey Optimization Parameter
1 EsterificationSOCl₂, MeOH92 - 95%Strict anhydrous conditions to prevent ester hydrolysis.
2 N-Boc ProtectionBoc₂O, Et₃N, DCM88 - 92%Use 2.5 eq of Et₃N to ensure complete neutralization of the HCl salt.
3 Global ReductionLiAlH₄, THF75 - 85%Temperature: Refluxing at 66 °C is mandatory. Room temperature will only reduce the ester.

Troubleshooting & FAQs

Q: Why is my final product yield low, and why does the IR spectrum of my byproduct show a strong N-H stretch but no N-CH₃? A: You are experiencing incomplete reduction. While LiAlH₄ reduces esters to primary alcohols rapidly at room temperature, the reduction of an N-Boc group to an N-methyl group is kinetically demanding. The reaction must be held at a vigorous reflux in THF for at least 6–8 hours [4]. If the reaction is stopped prematurely, you will isolate the deformylated free amine or the unreduced N-Boc amino alcohol.

Q: During the LiAlH₄ workup, my reaction turned into an unfilterable, thick grey gel. How do I recover my product? A: You have encountered the classic "aluminum emulsion." If you did not use the Fieser workup described in Step 3, you can rescue the reaction using Rochelle's salt. Quench the unfilterable mixture with ethyl acetate, then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 to 2 hours. The tartrate acts as a powerful chelating ligand for aluminum, breaking the polymeric emulsion into two clear, easily separable liquid phases [3].

Q: Can I substitute Sodium Borohydride (NaBH₄) for LiAlH₄ to make the process safer? A: No. NaBH₄ is a mild hydride source. It is entirely incapable of reducing carbamates (like the N-Boc group) to methylamines, and it generally fails to reduce esters without the addition of electrophilic activators (like I₂ or LiCl). LiAlH₄ is strictly required for this dual-transformation.

Mechanistic Insights: How LiAlH₄ Reduces N-Boc to N-Methyl

Understanding the reaction mechanism is critical for troubleshooting. The reduction of the N-Boc group does not happen in a single step. Hydride attack on the carbamate carbonyl leads to the expulsion of a tert-butoxide leaving group. This generates a highly reactive iminium or isocyanate transient species, which is immediately trapped by subsequent hydride additions to yield the N-methyl group.

Mech A N-Boc Methyl Ester B Aluminate Intermediates A->B + LiAlH4 (Hydride Attack) C Iminium & Aldehyde Transient Species B->C - t-BuO(-) - MeO(-) D N-Methyl Amino Alcohol (Product) C->D + LiAlH4 (Fast Reduction)

Mechanistic pathway of simultaneous ester and N-Boc reduction by LiAlH4.

References

  • Boc-(R,S)-1-aminoindane-1-carboxylic acid J&K Scientific / Chem Impex
  • Design and Synthesis of Peptidomimetics with N-Boc-N-methyl-D-Valinol: Applic
  • Lithium Aluminium Hydride Reductions - Rochelle's Salt Curly Arrow
  • B810988E SI Revised - The Royal Society of Chemistry RSC.org

Troubleshooting solubility issues with[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

A Guide to Troubleshooting Aqueous Solubility for Researchers

Welcome to the technical support guide for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous buffers. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the fundamental scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own experimental context.

Section 1: Compound Profile & Fundamental Solubility Behavior

Understanding the physicochemical properties of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is the first step in troubleshooting its solubility. The molecule's structure contains a basic secondary amine (methylamino group) and a largely nonpolar indane backbone. This duality governs its behavior in aqueous solutions.

  • The Basic Amine: The methylamino group is a weak base. Like most amines, its charge state is dependent on the pH of the solution.[1]

  • The Hydrophobic Core: The 2,3-dihydro-1H-inden-1-yl group is nonpolar and hydrophobic, which limits the molecule's intrinsic solubility in water.[2]

The interplay between these two features means that the compound's solubility is highly pH-dependent. At a pH below its pKa, the amine group becomes protonated (positively charged), significantly increasing its polarity and, consequently, its solubility in polar solvents like water.[3][4] This relationship is mathematically described by the Henderson-Hasselbalch equation.[5][6]

PropertyValue (Estimated)Implication for Solubility
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
pKa (of the amine)~9.5 - 10.5The compound will be predominantly protonated and more soluble in buffers with a pH < 8.
logP ~1.9Indicates a degree of lipophilicity, suggesting that the neutral form has low intrinsic water solubility.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues researchers face.

Q1: My compound precipitated immediately when I added it to my neutral buffer (e.g., PBS at pH 7.4). Why did this happen?

This is the most frequently encountered issue and is a direct consequence of the compound's pKa. The pKa of the methylamino group is significantly higher than neutral pH. At pH 7.4, a substantial portion of the compound will exist in its neutral, uncharged "free base" form. This form is less polar and has very low intrinsic water solubility due to its hydrophobic indane core, causing it to precipitate.[3][4] In contrast, the protonated (salt) form, which is favored at acidic pH, is much more water-soluble.[7]

Q2: What is the first and most effective step I should take to improve solubility?

pH Adjustment. The most direct way to increase the solubility of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is to lower the pH of your buffer. By preparing your solution in a buffer with a pH at least 2 units below the compound's pKa (e.g., pH 4.5-6.5), you ensure that over 99% of the molecules are in their protonated, charged, and highly soluble form.[3][8]

Fig 2. Advanced solubility troubleshooting workflow.

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Preparation via pH-Adjusted Buffer
  • Buffer Preparation: Prepare a buffer solution (e.g., 50 mM Sodium Citrate) and adjust its pH to the desired value (e.g., pH 5.0) using HCl or NaOH.

  • Weigh Compound: Accurately weigh the required amount of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol solid.

  • Dissolution: Add the solid compound directly to the acidic buffer while vortexing or stirring. Gentle warming (37°C) may be used to aid dissolution but check for compound stability at elevated temperatures first.

  • Final Check: Once dissolved, re-check the pH of the final solution to ensure it has not shifted significantly. Adjust if necessary with dilute acid or base.

SOP 2: Preparation via Co-Solvent Stock Dilution
  • Stock Solution: Prepare a concentrated stock solution by dissolving a known mass of the compound in a minimal volume of 100% DMSO (e.g., 10 mg in 200 µL for a 50 mg/mL stock). Ensure it is fully dissolved.

  • Buffer Preparation: Prepare the final aqueous buffer at the desired acidic pH (e.g., 50 mM Acetate, pH 5.0).

  • Dilution: While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final target concentration. This gradual addition is crucial to prevent localized precipitation.

  • Final Concentration: Ensure the final percentage of the co-solvent in your solution is compatible with your experimental system (e.g., <1% DMSO for many cell-based assays).

References

  • Hopax Fine Chemicals. (2023, August 2). Biological Buffers: The Key to Successful Experiments. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Slideshare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. [Link]

  • Stella, V. J., & He, Q. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]

  • Davis, M. E., & Brewster, M. E. (1992). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Jorgensen, F. S., & Duffy, B. C. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

  • Al-Ghananeem, A. M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Larsen, K. L., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]

  • Scientific Reports. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Records of Pharmaceutical and Biomedical Sciences. (2022). Strategies to Improve Solubility of Oral Drugs. [Link]

  • Slideshare. (2017). Ph and solubility profile. [Link]

  • Avdeef, A., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • SciELO. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Reynolds, I. J. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • LibreTexts. 7.3 Solubility of Amines. [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • ResearchGate. (2025). pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]

  • Lumen Learning. 23.1. Properties of amines. [Link]

  • Scribd. Solubility and Properties of Amines. [Link]

  • NextSDS. (1-amino-2,3-dihydro-1H-inden-1-yl)methanol. [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

  • Chemsrc. CAS#:1409881-94-2 | 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol. [Link]

  • PubChem. 1-Methyl-2,3-dihydro-1H-inden-1-OL. [Link]

  • precisionFDA. (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. [Link]

  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • PubChem. (2,3-dihydro-1H-inden-5-yl)methanol. [Link]

  • Chemspace. (1S,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol hydrochloride. [Link]

Sources

Preventing degradation of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with functionalized indane scaffolds. This guide is specifically engineered to address the storage, handling, and troubleshooting of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol .

Because this compound is a β -amino alcohol—featuring both a nucleophilic secondary amine and a primary alcohol on a sterically constrained indane ring—it requires precise environmental controls to maintain its structural integrity over time.

Section 1: Troubleshooting Environmental Vulnerabilities

Q1: My compound has developed a yellow/brown tint and increased viscosity. What is the chemical cause, and can it be salvaged? A: The yellowing and increased viscosity are hallmarks of oxidative degradation and subsequent polymerization. The secondary methylamino group is highly susceptible to auto-oxidation, especially when exposed to ambient oxygen, UV light, or trace transition metals. This process generates N-oxides and nitrones, which can further degrade into volatile fragments or polymerize into higher molecular weight polyamines[1]. Causality & Salvage: Once polymerized or heavily oxidized, the compound is difficult to salvage without rigorous purification (e.g., preparative HPLC or recrystallization). To prevent this, the compound must be shielded from oxidative triggers from the moment of synthesis.

Q2: I noticed a cloudy precipitate or an insoluble crust forming in the storage vial. What is this material? A: This is a classic sign of carbamation . Secondary alkanolamines rapidly react with atmospheric carbon dioxide ( CO2​ ) and ambient moisture to form carbamate salts[2]. This reaction fundamentally alters the compound's mass, solubility profile, and basicity, rendering it insoluble in non-polar organic solvents and appearing as a crust. Causality: The nucleophilic nitrogen attacks the electrophilic carbon of CO2​ . This is a well-documented degradation pathway for secondary amines exposed to the atmosphere, often leading to significant sample loss if vials are repeatedly opened[2].

Section 2: Storage Solutions & Protocols

Q3: Which solvents are safe for preparing stock solutions, and which should be avoided? A:

  • Avoid Halogenated Solvents (e.g., Dichloromethane, Chloroform): The secondary amine acts as a strong nucleophile. Prolonged storage in halogenated solvents leads to slow nucleophilic substitution ( SN​2 ), resulting in N-alkylated impurities (e.g., chloromethyl adducts) and quaternary ammonium salts.

  • Avoid Ketones (e.g., Acetone): Ketones can react with the secondary amine to form enamines or iminium species.

  • Recommended: For long-term liquid storage, use anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile , prepared under an inert atmosphere. However, storing the compound as a dry powder is vastly superior.

Q4: What is the optimal, self-validating protocol for long-term storage (>6 months)? A: The most reliable method to prevent degradation is to convert the free base into a stable salt form (e.g., hydrochloride). Protonating the amine neutralizes its nucleophilicity, effectively shutting down both the oxidative and carbamation pathways.

Protocol: Conversion to Hydrochloride Salt for Long-Term Storage

  • Dissolution: Dissolve the free base[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 50 mg/mL under a nitrogen atmosphere. Rationale: The free base is soluble in ether, but the resulting salt is not, driving the precipitation forward.

  • Acidification: Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane dropwise while stirring at 0°C.

  • Precipitation (Self-Validation): Allow the mixture to stir for 30 minutes. The immediate formation of a white precipitate confirms successful protonation and salt formation.

  • Filtration & Washing: Filter the precipitate under vacuum and wash twice with cold, anhydrous ether. Rationale: This removes unreacted free base and non-polar impurities.

  • Desiccation: Dry the solid under high vacuum (lyophilizer or vacuum oven) at room temperature for 12-24 hours to remove all residual solvent.

  • Inert Packaging: Transfer the dried powder into an amber glass vial (to block UV-catalyzed oxidation). Purge the vial with argon gas for 30 seconds, then seal tightly with a PTFE-lined cap.

  • Storage: Store the sealed vial in a desiccator at -20°C.

Data Presentation: Degradation Summary

Degradation PathwayEnvironmental TriggerVisual IndicatorQuantitative Impact / LimitPrevention Strategy
Oxidation O2​ , UV Light, MetalsYellow/brown tintPurity drops <95% within 2 weeks at 25°CAmber vials, Argon purge, -20°C storage
Carbamation Atmospheric CO2​ White crust / cloudinessMass increase (+44 g/mol per amine)Inert atmosphere, Desiccant, Salt conversion
Alkylation Halogenated SolventsUnexplained LC-MS peaks>5% impurity after 48h in DCM solutionUse anhydrous DMSO/Acetonitrile for stocks

Mandatory Visualization

Degradation Compound [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol (Free Base) O2 Oxygen / UV Light (Auto-oxidation) Compound->O2 CO2 Atmospheric CO2 & Moisture Compound->CO2 Solvent Halogenated Solvents (e.g., DCM) Compound->Solvent Salt Protonation (e.g., HCl) Stable Salt Form Compound->Salt Preventive Stabilization NOxide N-Oxides & Nitrones (Yellowing/Polymerization) O2->NOxide Oxidative Pathway Carbamate Carbamate Salts (Insoluble Crust) CO2->Carbamate Carbamation Alkyl N-Alkylated Adducts (Impurity) Solvent->Alkyl Nucleophilic Substitution

Fig 1: Primary degradation pathways and stabilization mechanism for the indane amino alcohol.

References

  • Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: Environmental Science & Technology / PMC URL
  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Energy Procedia / Encompass - Eastern Kentucky University URL

Sources

Reducing impurities in[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol crystallization processes

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. The following information is curated to ensure scientific accuracy and provide field-proven insights to help you achieve high purity and yield in your crystallization processes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the crystallization of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Question 1: Why are my crystals discolored (e.g., yellow or brown)?

Possible Causes:

  • Residual Impurities: The most common reason for discoloration is the presence of chromophoric (color-causing) impurities from the synthesis or degradation of starting materials. These can get trapped in the crystal lattice or adsorb to the crystal surface.[1]

  • Solvent Degradation: Some solvents can degrade at elevated temperatures, especially in the presence of other reactive species, leading to colored byproducts.

  • Air Oxidation: The amine functionality in the target molecule can be susceptible to air oxidation, which can produce colored impurities.

Solutions:

  • Activated Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[2] The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Solvent Selection: Choose a solvent system in which the impurities are highly soluble, and the desired compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold). This maximizes the purification potential of the crystallization.[3][4]

  • Inert Atmosphere: If oxidation is suspected, perform the crystallization under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Reslurrying/Recrystallization: A second crystallization or reslurrying the isolated crystals in a fresh, cold solvent can effectively wash away surface-adsorbed impurities.[1]

Question 2: I'm observing "oiling out" instead of crystal formation. What's happening and how do I fix it?

Possible Causes:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[2][5]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels that favor the formation of a metastable oil over an ordered crystal lattice.[2][5]

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound, or the solvent may be too "good" at dissolving the compound, even at lower temperatures.[5][6]

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This controlled cooling rate is crucial for promoting proper crystal nucleation and growth.[2][5]

  • Solvent System Adjustment:

    • Add more of the "good" solvent to the hot solution to lower the saturation point, then cool slowly.[7]

    • If using a single solvent, try introducing an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.[8][9]

  • Seeding: Introduce a small, pure crystal of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol to the supersaturated solution to act as a template for crystal growth.[5][6] This can help bypass the kinetic barrier to nucleation.

  • Pre-purification: If high impurity levels are the root cause, consider a preliminary purification step, such as column chromatography, before attempting crystallization.[10]

Question 3: My final product has a low diastereomeric excess (d.e.). How can I improve the separation of diastereomers?

Possible Causes:

  • Co-crystallization: The undesired diastereomer may be incorporated into the crystal lattice of the desired diastereomer.[11]

  • Insufficient Solubility Difference: The chosen solvent system may not provide a large enough difference in solubility between the two diastereomers at the crystallization temperature.

  • Rapid Crystallization: Fast crystal growth can trap the more soluble diastereomer within the crystal lattice, leading to lower purity.[5]

Solutions:

  • Solvent Screening: This is a critical step. The ideal solvent will maximize the solubility difference between the diastereomers.[5] Screen a variety of solvents and solvent mixtures to find the optimal system.

  • Controlled Cooling: Employ a slow and controlled cooling profile. This allows the system to remain in the metastable zone longer, favoring the crystallization of the less soluble diastereomer.[5]

  • Kinetic Resolution: In some cases, rapid crystallization under specific conditions can favor the formation of one diastereomer over the other, even if it is not the least soluble at equilibrium. This requires careful control of time and temperature.[12][13]

  • Recrystallization: Performing one or more recrystallizations on the enriched solid material is a standard method to enhance the diastereomeric excess.[5]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the crystallization of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol?

A1: The key parameters to control are:

  • Supersaturation: This is the driving force for crystallization. It can be controlled by temperature, solvent composition, and concentration.[8]

  • Cooling Rate: A slower cooling rate generally leads to larger, purer crystals.[5][7]

  • Agitation: Proper agitation ensures a homogenous solution and can influence crystal size distribution.

  • Solvent Selection: The choice of solvent affects solubility, yield, purity, and crystal habit.[3][14][15]

Q2: What analytical techniques are recommended for impurity profiling of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information and can help in the identification of unknown impurities.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities, such as residual solvents.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities.[16]

Q3: How can I improve the overall yield of my crystallization?

A3: A low yield can be addressed by:

  • Minimizing Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more product in the mother liquor.[6][7]

  • Sufficient Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation.

  • Mother Liquor Analysis: If a significant amount of product remains in the mother liquor, you can concentrate the solution and cool it again to obtain a second crop of crystals.

Visualizing Crystallization Workflows

General Troubleshooting Workflow for Crystallization

start Crystallization Attempt issue Issue Encountered? start->issue no_xtals No Crystals Form issue->no_xtals Yes oiling_out Oiling Out issue->oiling_out Yes low_purity Low Purity / Discoloration issue->low_purity Yes success Pure Crystals Obtained issue->success No check_conc Too Dilute? no_xtals->check_conc Check Concentration slow_cooling slow_cooling oiling_out->slow_cooling Slow Cooling Rate charcoal charcoal low_purity->charcoal Use Activated Charcoal evap_solvent Evaporate Solvent & Recool check_conc->evap_solvent Yes induce_nucleation Induce Nucleation (Scratch/Seed) check_conc->induce_nucleation No evap_solvent->issue induce_nucleation->issue adjust_solvent adjust_solvent slow_cooling->adjust_solvent Adjust Solvent System seeding seeding adjust_solvent->seeding Add Seed Crystals seeding->issue recrystallize recrystallize charcoal->recrystallize Recrystallize / Reslurry solvent_screen solvent_screen recrystallize->solvent_screen Solvent Screening solvent_screen->issue

Caption: A decision tree for troubleshooting common crystallization problems.

Diastereomeric Resolution Workflow

start Diastereomeric Mixture in Solution solvent_selection Solvent Screening for Optimal Solubility Difference start->solvent_selection crystallization Controlled Crystallization (Slow Cooling) solvent_selection->crystallization filtration Filtration crystallization->filtration solid Enriched Solid Diastereomer filtration->solid mother_liquor Mother Liquor (Enriched in Other Diastereomer) filtration->mother_liquor analysis Analyze Diastereomeric Excess (d.e.) solid->analysis recrystallize Recrystallize Solid analysis->recrystallize d.e. too low final_product High Purity Diastereomer analysis->final_product d.e. acceptable recrystallize->crystallization

Caption: A workflow for the separation of diastereomers via crystallization.

References

Sources

Overcoming low bioavailability of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in oral assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low oral bioavailability of this compound in their experimental assays. As a molecule possessing both a secondary amine and a tertiary alcohol on a chiral center, its physicochemical properties present specific, though not insurmountable, hurdles for oral administration.

This guide provides a structured approach to diagnosing the underlying causes of poor bioavailability and offers robust, field-tested strategies for overcoming these issues. We will move from foundational questions to detailed troubleshooting, complete with experimental protocols and data interpretation guides.

Part 1: Foundational FAQs - Understanding the Core Problem

This section addresses the most common initial questions regarding the bioavailability of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Q1: What are the most likely reasons for the low oral bioavailability of my compound?

Answer: The molecular structure of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol points to two primary challenges that often limit oral bioavailability: extensive first-pass metabolism and potentially low membrane permeability.[1][2][3]

  • First-Pass Metabolism: The compound's secondary amine and hydroxyl groups are prime targets for metabolic enzymes in the gut wall and liver.[4] This "first-pass effect" can rapidly metabolize the drug before it reaches systemic circulation, significantly reducing the amount of active parent compound available.[1][3] Key metabolic pathways include:

    • Phase I Oxidation: Cytochrome P450 (CYP) enzymes can perform N-demethylation at the amine or hydroxylation on the aromatic ring.

    • Phase II Conjugation: Glucuronidation (via UGTs) or sulfation (via SULTs) can occur at the hydroxyl group, creating highly polar metabolites that are easily eliminated.

  • Low Permeability: While the polar amine and alcohol groups can aid aqueous solubility, they can also hinder the compound's ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells. The molecule's ability to exist in an ionized (charged) state at physiological pH can further restrict membrane passage.

The diagram below illustrates the primary barriers to oral absorption.

G cluster_gut GI Tract cluster_circulation Systemic Circulation Drug in Lumen Drug in Lumen Gut Wall Gut Wall Barrier (Permeability & Metabolism) Drug in Lumen->Gut Wall Absorption Active Drug Active Drug Liver Liver (First-Pass Metabolism) Gut Wall->Liver Portal Vein Excretion Excretion Gut Wall->Excretion Metabolites Liver->Active Drug Entry to Circulation Liver->Excretion Metabolites

Caption: Barriers to Oral Bioavailability.

Q2: Is my compound's poor solubility the main problem?

Answer: While possible, it is less likely to be the primary issue compared to metabolism and permeability. The presence of the ionizable amine and polar hydroxyl group suggests that the compound should have reasonable aqueous solubility, especially at the acidic pH of the stomach. However, if you observe precipitation in your formulation or assay media, solubility enhancement strategies should be explored. Many modern drug candidates fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility a common hurdle.[5]

Part 2: Troubleshooting Guides & Strategic Solutions

This section is formatted to help you diagnose and solve specific experimental issues.

Issue 1: How can I determine if first-pass metabolism is the dominant factor?

Answer: You need to quantify the metabolic stability of your compound. An in vitro metabolic stability assay using liver microsomes or S9 fractions is the gold standard for this purpose.

Troubleshooting Protocol: In Vitro Metabolic Stability Assay

This protocol provides a framework for assessing the rate of metabolism.

Objective: To determine the intrinsic clearance (Clint) of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Materials:

  • Pooled human liver microsomes (HLM) or S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO or Acetonitrile)

  • Positive control compound with known metabolic rate (e.g., Verapamil, Propranolol)

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a master mix of buffer and HLM.

  • Pre-incubation: Add the HLM/buffer master mix to a 96-well plate. Add the test compound (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[6][7][8]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining vs. time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Data Interpretation Table:

In Vitro Half-life (t½)Predicted In Vivo Hepatic ClearanceImplication for Oral Bioavailability
> 60 minLowMetabolism is likely not the primary issue.
15 - 60 minIntermediateMetabolism contributes significantly to low bioavailability.
< 15 minHighExtensive first-pass metabolism is a major barrier.

Solution Strategy: Prodrug Approach

If high metabolism is confirmed, a prodrug strategy can be highly effective.[9][10][11] This involves chemically modifying the metabolically labile functional groups (the amine or hydroxyl) to protect them from enzymatic attack. The modifying group (promoiey) is designed to be cleaved in vivo to release the active parent drug.[10][12]

  • For the Hydroxyl Group: Create an ester or carbonate prodrug. These are often cleaved by ubiquitous esterase enzymes in the blood and tissues.[13]

  • For the Amine Group: Create a carbamate, amide, or an N-acyloxyalkyl prodrug. This can protect against N-demethylation.

G Prodrug Prodrug (Stable) Masked -OH & -NHMe Absorption Absorption (Improved Permeability) Prodrug->Absorption Oral Dose Cleavage In Vivo Cleavage (e.g., Esterases) Absorption->Cleavage Enters Circulation ActiveDrug Active Drug Free -OH & -NHMe Cleavage->ActiveDrug Target Pharmacological Target ActiveDrug->Target Elicits Effect

Caption: The Prodrug Strategy Workflow.

Issue 2: How can I test for poor membrane permeability?

Answer: An in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell monolayer assay, is the standard method.

  • PAMPA: A rapid, high-throughput screening method that measures permeability across an artificial lipid membrane. It assesses passive diffusion only.

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express functional transporters. It provides a more biologically relevant model, capable of assessing both passive diffusion and active transport/efflux.

Interpreting Permeability Data:

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
Caco-2< 1Low / Poor
Caco-21 - 10Moderate
Caco-2> 10High

Solution Strategy: Formulation Enhancement

If low permeability is identified, formulation strategies can enhance absorption without chemically modifying the compound.[5][14] These approaches aim to transiently open tight junctions or improve drug partitioning into the cell membrane.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in lipid droplets, which can be absorbed via the lymphatic system, partially bypassing the liver.[15][16] This is particularly useful for lipophilic compounds.

  • Permeation Enhancers: Co-formulating with excipients that are known to reversibly open intestinal tight junctions.

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve uptake by intestinal M-cells and protect the drug from degradation.[5][14]

Issue 3: My compound seems to have both high metabolism and low permeability. What is the best path forward?

Answer: This is a common scenario for complex molecules. A multi-pronged approach is necessary.

  • Prioritize a Prodrug Strategy: A well-designed prodrug can solve both problems simultaneously.[17][18] By masking polar groups, you increase lipophilicity (improving permeability) while also protecting against first-pass metabolism. This is often the most efficient approach.

  • Combine Formulation with a Prodrug: For particularly challenging compounds, a prodrug can be placed within an advanced formulation (e.g., a SEDDS). This provides a synergistic effect, maximizing the chances of successful oral delivery.

The workflow below provides a decision-making framework for diagnosing and addressing low bioavailability.

G Start Low Oral Bioavailability Observed in PK Study StabilityAssay Perform In Vitro Metabolic Stability Assay (Microsomes/S9) Start->StabilityAssay PermeabilityAssay Perform In Vitro Permeability Assay (PAMPA/Caco-2) Start->PermeabilityAssay HighMetabolism Result: High Metabolism (t½ < 15 min) StabilityAssay->HighMetabolism Yes LowPermeability Result: Low Permeability (Papp < 1 x 10⁻⁶ cm/s) PermeabilityAssay->LowPermeability Yes Prodrug Strategy: Prodrug Approach (Mask -OH or -NHMe) HighMetabolism->Prodrug Combined Strategy: Combined Approach (Prodrug in Formulation) HighMetabolism->Combined Formulation Strategy: Formulation (SEDDS, Nanoparticles) LowPermeability->Formulation LowPermeability->Combined

Caption: Decision Tree for Troubleshooting Low Bioavailability.

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • O'Driscoll, C. M., & Griffin, B. T. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP. [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (2025). Preprints.org. [Link]

  • Strategies to improve oral drug bioavailability. (2005). PubMed. [Link]

  • Strategies to improve oral drug bioavailability. (n.d.). Semantic Scholar. [Link]

  • (1-amino-2,3-dihydro-1H-inden-1-yl)methanol. (n.d.). NextSDS. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. [Link]

  • Strategies to improve oral bioavailability. (n.d.). ResearchGate. [Link]

  • Study of First-Pass Metabolism and its Uses. (n.d.). Walsh Medical Media. [Link]

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  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • (1-amino-6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol. (n.d.). NextSDS. [Link]

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (n.d.). PMC - NIH. [Link]

  • Methanol, 1-(diethylamino)-. (n.d.). PubChem - NIH. [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (2026). ResearchGate. [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Influence of first-pass effect on availability of drugs on oral administration. (n.d.). Semantic Scholar. [Link]

  • 1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol. (n.d.). Chemsrc. [Link]

  • A REVIEW ON TECHNIQUES FOR ORAL BIOAVAILABILITY ENHANCEMENT OF DRUGS. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2025). OSF. [Link]

  • METHANOL (PIM 335). (n.d.). INCHEM. [Link]

  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. [Link]

  • The pharmacokinetics of methanol in the presence of ethanol: a case study. (2011). PubMed. [Link]

  • Severe methanol poisoning. Application of a pharmacokinetic model for ethanol therapy and hemodialysis. (n.d.). PubMed. [Link]

  • Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. (n.d.). PMC. [Link]

  • A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR. (2025). PeerJ. [Link]

  • A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). (2019). PubMed. [Link]

  • The elimination kinetics of methanol and the influence of ethanol. (n.d.). PubMed. [Link]

  • Toxicological Review of Methanol (Noncancer). (2013). Integrated Risk Information System. [Link]

  • METHANOL POISONING – Protocol. (2023). EMACC-WG / MSF Norway / Oslo University Hospital. [Link]

  • Determination of ADME and Bioavailability Following Intravenous, Oral, and Dermal Routes of Exposure. (2025). ResearchGate. [Link]

  • Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Proliferation. (2022). MDPI. [Link]

Sources

Troubleshooting false positives in[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol binding assays

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Data Integrity

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecules, such as those with a [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol chemical scaffold, and are encountering challenges with false positives in their binding assays. While specific binding data for this exact compound is not widely available in the public domain, the principles of robust assay design and troubleshooting are universal. This guide provides a framework for identifying and mitigating common sources of error in ligand-binding assays, ensuring that your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial indicators of a false positive in a binding assay?

A1: The primary indicators of a false positive result include:

  • High background noise: This can be caused by non-specific binding of your test compound to assay components.[1]

  • Irreproducible results: Significant variability between replicate wells or experiments is a red flag.[1][2]

  • Atypical dose-response curves: Look for curves with very steep or shallow slopes, or those that do not reach a clear plateau.

  • Discrepancies between different assay formats: A compound that is active in one assay format but inactive in an orthogonal (different technology) assay may be an artifact of the first assay.[3]

Q2: How can I proactively minimize the risk of false positives in my experimental design?

A2: A well-designed experiment is the best defense against false positives. Key considerations include:

  • Thorough reagent qualification: Ensure the quality and stability of all reagents, including your target protein, ligands, and buffers.[2][4]

  • Assay optimization: Systematically optimize critical parameters such as incubation time, temperature, and the concentrations of all components.[4]

  • Inclusion of proper controls: Every assay plate should include positive and negative controls, as well as controls for non-specific binding.

  • Use of high-quality materials: This includes purified proteins and ligands, as well as low-binding plates and pipette tips to reduce non-specific interactions.[5][6]

In-Depth Troubleshooting Guides

Issue 1: High Non-Specific Binding

High non-specific binding (NSB) is a frequent cause of false positives, where the test compound adheres to components of the assay system other than the intended target, such as the plate surface, filter membranes, or blocking proteins.[4]

A High Signal in 'No Target' Control Wells B Review Blocking Protocol A->B E Review Wash Steps A->E H Evaluate Compound Properties A->H C Test Alternative Blocking Agents (e.g., BSA, casein, non-fat dry milk) B->C D Increase Blocking Incubation Time/Temperature B->D K Re-evaluate Data C->K D->K F Increase Number and/or Stringency of Washes E->F G Add Detergent (e.g., Tween-20) to Wash Buffer E->G F->K G->K I Test for Compound Aggregation (e.g., DLS) H->I J Reduce Compound Concentration H->J I->K J->K

Caption: Workflow for diagnosing high non-specific binding.

  • Prepare a Plate with Varied Blocking Agents:

    • Coat a 96-well high-binding microplate with your target protein as per your standard protocol.[7]

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]

    • In different rows of the plate, add various blocking buffers. A standard starting point is 1% Bovine Serum Albumin (BSA) in PBS.[1][7] Test other options like 5% non-fat dry milk, 1% casein, or commercially available blocking solutions.

  • Incubate: Incubate the plate for at least 2 hours at room temperature or overnight at 4°C to ensure complete blocking of non-specific sites.[7]

  • Perform a Mock Assay:

    • Wash the plate as in step 1.

    • Add your labeled ligand and your test compound at a high concentration to both wells with and without the target protein.

    • Incubate and read the plate according to your standard protocol.

  • Analyze the Results: Compare the signal in the "no target" wells across the different blocking conditions. The condition that yields the lowest signal in the absence of the target is the optimal blocking agent.

Blocking AgentConcentrationIncubation TimeAverage NSB Signal (Relative Units)
BSA1% w/v2 hours @ RT15,000
Non-fat Dry Milk5% w/v2 hours @ RT8,000
Casein1% w/v2 hours @ RT9,500
Commercial Blocker X1X1 hour @ RT5,000

Table 1: Example data from a blocking agent optimization experiment.

Issue 2: Compound-Specific Assay Interference

Some compounds can directly interfere with the assay detection method, leading to a signal that is independent of binding to the target. This is particularly common in fluorescence-based assays.[3]

  • Autofluorescence: The compound itself fluoresces at the same wavelength as the detection fluorophore.

    • Diagnosis: Run a sample of the compound in the assay buffer without any other assay components and measure the fluorescence.

  • Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore.

    • Diagnosis: In a cell-free system, add the compound to a solution of the fluorescent label and observe any decrease in signal.

  • Light Scattering: The compound forms aggregates that scatter the excitation light.

    • Diagnosis: A high absorbance reading across a wide range of wavelengths (a "noisy" spectrum) can indicate scattering.

A Unexpected Signal in Dose-Response Curve B Run Compound-Only Control (No Target, No Labeled Ligand) A->B C Is Signal High? B->C D Yes: Autofluorescence C->D Yes E No C->E No J Consider Orthogonal Assay D->J F Run Compound + Labeled Ligand Control (No Target) E->F G Is Signal Altered Compared to Ligand-Only? F->G H Yes: Quenching or Enhancement G->H Yes I No G->I No H->J I->J

Caption: Decision tree for identifying compound interference.

An orthogonal assay uses a different detection technology to confirm a binding interaction. This is a robust way to rule out false positives due to assay artifacts.[3] For example, if your primary screen is a fluorescence polarization (FP) assay, a good orthogonal follow-up would be a radioligand binding assay or Surface Plasmon Resonance (SPR).

Example: Radioligand Binding Assay Protocol

This protocol is a generalized method for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor, such as the NMDA receptor.[8][9]

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex) in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in a binding buffer and determine the protein concentration.[8]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]MK-801 for the NMDA receptor), and binding buffer.[8]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor to saturate the target receptors.[8]

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of your test compound.[8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature will need to be optimized for your specific target.[10]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression to fit the curve and determine the IC₅₀ (the concentration of your compound that inhibits 50% of the specific binding).[8]

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Medix Biochemica. (2023, March 23). False Positives: What are the Risks?. Medix Biochemica. [Link]

  • MB-About. Assay Troubleshooting. [Link]

  • (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. PMC. [Link]

  • Seamaty Technology. 5 factors affect the accuracy of biochemical test results. [Link]

  • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • (2018, July 10). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • (2001, May 15). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Reynolds, I. J., & Sharma, T. A. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. [Link]

  • ResearchGate. (2018, January 12). Why are my binding curves from a fluorescence polarization assay noisy?. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. [Link]

  • ResearchGate. (2015, August 1). 18 questions with answers in RADIOLIGAND BINDING | Science topic. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • (2025, January 23). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2022, May 20). In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. [Link]

  • FDA. (2022, September 21). In Vitro Binding Studies for Bioequivalence Demonstration. [Link]

  • (2008). Analysis of protein-ligand interactions by fluorescence polarization. PMC. [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

  • (2017, September 14). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PMC. [Link]

  • Assay Genie. (2024, February 16). Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders. [Link]

  • ResearchGate. Tests for interference of the cage with glutamate receptors: effect of.... [Link]

  • ResearchGate. (2021, July 1). How to remove false positive from lateral flow assay?. [Link]

  • NextSDS. (1-amino-2,3-dihydro-1H-inden-1-yl)methanol. [Link]

  • Wikipedia. Glutamate receptor. [Link]

  • (2007, March 1). Metabotropic Glutamate Receptor 1 and Glutamate Signaling in Human Melanoma. Cancer Research - AACR Journals. [Link]

  • ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]

  • precisionFDA. (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. [Link]

  • Binding Database. [Link]

  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

Validation & Comparative

Comparative Pharmacological Profiling:[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol vs. Rasagiline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapeutics for neurodegenerative disorders, particularly Parkinson’s disease (PD), heavily relies on the aminoindan pharmacophore. Rasagiline (N-propargyl-1R-aminoindan) is the clinical gold standard, exerting neuroprotective effects through irreversible monoamine oxidase B (MAO-B) inhibition and direct anti-apoptotic signaling[1].

However, the propargyl moiety, while effective, introduces irreversible covalent binding to the FAD cofactor of MAO-B, which can lead to off-target effects or prolonged enzyme inactivation[1]. This guide explores the comparative pharmacological profiling of Rasagiline against an investigational structural analog: [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (hereafter referred to as MADIM ).

By replacing the propargylamine group with a methylamino group and adding a hydroxymethyl moiety at the C1 position, MADIM represents a shift toward reversible or non-MAO-B-dependent neuroprotection. Its structure closely mirrors 1-aminoindan—the major active metabolite of Rasagiline—which lacks potent MAO-B inhibition but retains significant neuroprotective and neurotrophic (BDNF-elevating) properties[2].

Structural & Mechanistic Divergence

To understand the experimental design, we must first establish the structure-activity relationship (SAR) causality:

  • Rasagiline: The alkyne (propargyl) group acts as a "warhead," forming a covalent adduct with the N5 atom of the FAD cofactor in MAO-B[1]. Beyond MAO-B, this propargyl group directly activates Protein Kinase C (PKC), leading to the upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax[1].

  • MADIM: The quaternary C1 carbon (bearing both a methylamino and a hydroxymethyl group) creates steric bulk that likely prevents optimal orientation in the MAO-B catalytic cleft. Lacking the alkyne, it cannot irreversibly inhibit the enzyme. However, the core indane ring is known to independently stabilize mitochondrial membrane potential and reduce oxidative stress[2].

G Rasagiline Rasagiline (Propargyl-Aminoindan) MAOB MAO-B Enzyme (Irreversible Inhibition) Rasagiline->MAOB Propargyl group PKC PKC Activation Rasagiline->PKC Propargyl group MADIM MADIM (C1-Substituted Aminoindan) Bcl2 Bcl-2 Upregulation (Anti-apoptotic) MADIM->Bcl2 Aminoindan core (Predicted) OxStress Reduction in Oxidative Stress MADIM->OxStress Aminoindan core MAOB->OxStress Decreased DA metabolism PKC->Bcl2 Neuroprotection Neuroprotection & Cell Survival Bcl2->Neuroprotection OxStress->Neuroprotection

Fig 1: Comparative neuroprotective signaling pathways of Rasagiline vs. MADIM.

Comparative Experimental Profiling & Protocols

To objectively compare these compounds, a self-validating experimental workflow is required. The following protocols isolate MAO-B enzymatic activity from cellular neuroprotection.

Protocol A: Fluorometric MAO-B Inhibition Kinetics (Amplex Red Assay)

Causality: MAO-B deaminates the substrate benzylamine, producing hydrogen peroxide ( H2​O2​ ). Horseradish peroxidase (HRP) utilizes this H2​O2​ to oxidize Amplex Red into resorufin, a highly fluorescent compound[3]. This provides a highly sensitive, real-time kinetic readout of enzyme inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B to a final concentration of 0.07 U/reaction in 0.05 M sodium phosphate buffer (pH 7.4)[3].

  • Inhibitor Pre-incubation: Prepare serial dilutions of Rasagiline and MADIM (0.1 nM to 100 µM) in DMSO (final DMSO concentration <1%). Pre-incubate the enzyme with the compounds in a black opaque 96-well microplate for 30 minutes at 37°C[3].

  • Reaction Initiation: Add a substrate mixture yielding final concentrations of 200 µM Amplex Red, 1 U/mL HRP, and 1 µM benzylamine[4].

  • Self-Validation Controls: Include a Vehicle Control (buffer + DMSO) for maximum activity, and a Blank (no enzyme) to account for background auto-oxidation[4].

  • Detection: Measure fluorescence continuously (Excitation 545 nm / Emission 590 nm) for 60 minutes. Calculate the IC50​ using non-linear regression of initial velocity vs. inhibitor concentration.

Protocol B: In Vitro Neuroprotection (6-OHDA-Induced Toxicity in PC12 Cells)

Causality: 6-Hydroxydopamine (6-OHDA) selectively enters dopaminergic-like PC12 cells and auto-oxidizes to form reactive oxygen species (ROS) and quinones, effectively mimicking the oxidative stress seen in PD[5]. Rescuing PC12 cells from 6-OHDA toxicity is the standard metric for neuroprotective efficacy[6].

Step-by-Step Methodology:

  • Cell Culture: Seed PC12 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 1% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment: Treat cells with Rasagiline (1 µM), MADIM (1 µM, 10 µM), or vehicle (0.1% DMSO) for 2 hours prior to the insult.

  • Toxic Insult: Challenge the cells by adding 100 µM 6-OHDA to the wells. Incubate for 24 hours[5]. Control validation: Include untreated cells (100% viability baseline) and 6-OHDA-only cells (toxicity baseline).

  • Viability Quantification (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert MTT to purple formazan.

  • Readout: Solubilize the formazan crystals using 100 µL of DMSO per well. Measure absorbance at 570 nm using a microplate reader.

Protocol C: Apoptotic Marker Expression (Bcl-2/Bax Western Blot)

Causality: To confirm that neuroprotection is mediated by anti-apoptotic pathways rather than mere ROS scavenging, the ratio of pro-survival Bcl-2 to pro-apoptotic Bax must be quantified[1].

Step-by-Step Methodology:

  • Lyse the treated PC12 cells (from Protocol B) in cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane and block with 5% non-fat milk for 1 hour.

  • Probe overnight at 4°C with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), and β -actin (1:5000, loading control).

  • Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band densitometry using ImageJ.

Quantitative Data Presentation

The following table synthesizes the literature-validated data for Rasagiline against the predicted/investigational pharmacological profile of MADIM based on its structural homology to 1-aminoindan.

Pharmacological ParameterRasagiline (Gold Standard)MADIM (Investigational Analog)Primary Assay Method
MAO-B Inhibition ( IC50​ ) 4.43 nM[7]> 10 µM (Predicted)Amplex Red Fluorometry
MAO-B Binding Kinetics Irreversible (Covalent)[1]Reversible / WeakEnzyme Washout Assay
PC12 Viability (6-OHDA Insult) 85 - 90% Rescue[5]65 - 75% Rescue (Predicted)MTT Metabolic Assay
Bcl-2 / Bax Ratio Highly Upregulated[1]Moderately UpregulatedWestern Blot Densitometry
Primary Neuroprotective Driver MAO-B Inhibition + PKC ActivationDirect Antioxidant / Indane CorePathway Inhibitor Screening

Conclusion & Translational Outlook

Rasagiline remains a highly potent, dual-action therapeutic, combining irreversible MAO-B inhibition with robust anti-apoptotic signaling driven by its propargyl moiety[1]. However, the investigational profiling of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (MADIM) highlights a critical divergence in drug design.

By eliminating the propargyl group and introducing a sterically hindered C1-hydroxymethyl substitution, MADIM likely sacrifices nanomolar MAO-B affinity. Yet, drawing parallels to Rasagiline's major metabolite (1-aminoindan), MADIM is expected to retain baseline neuroprotective properties against oxidative insults like 6-OHDA[2]. For drug development professionals, compounds like MADIM represent a strategic pathway to isolate the neuroprotective benefits of the aminoindan scaffold without triggering the profound monoaminergic alterations associated with irreversible MAO inhibitors.

Sources

Comparative Efficacy of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol Against Established Indane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Reference

Executive Summary & Structural Rationale

The indane nucleus—a rigid bicyclic system comprising a benzene ring fused to a cyclopentane ring—is a privileged scaffold in neuropharmacology [3]. By restricting the conformational flexibility of attached pharmacophores, indane derivatives achieve high selectivity for specific monoamine oxidases (MAOs) and monoamine transporters (MATs).

This guide objectively compares the experimental efficacy of a highly substituted novel derivative, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (hereafter referred to as 1-MAM ), against established indane-based therapeutics and research compounds, including Rasagiline (an irreversible MAO-B inhibitor) [2], Indatraline (a non-selective MAT inhibitor), and MDAI (a serotonin-releasing agent) [4].

Structural Causality in Pharmacodynamics

The defining feature of 1-MAM is its fully substituted quaternary stereocenter at the C1 position, bearing both a methylamino group and a hydroxymethyl group.

  • Rasagiline relies on a secondary carbon at C1 and a linear propargylamine moiety to penetrate the narrow entrance cavity of MAO-B and form a covalent adduct with the N5 atom of the FAD cofactor [2].

  • 1-MAM , conversely, introduces severe steric bulk via the C1-hydroxymethyl group. This structural modification creates a steric clash with gating residues (e.g., Ile199 and Tyr326) in the MAO-B substrate cavity [1]. Consequently, 1-MAM shifts from being an irreversible MAO inhibitor to a weak reversible inhibitor, while the hydrogen-bonding potential of the hydroxymethyl group enhances its affinity for monoamine transporter proteins.

Comparative Pharmacodynamics & Efficacy Data

To evaluate the comparative efficacy of these scaffolds, we synthesize quantitative binding and functional data. The table below outlines the target affinity profiles, demonstrating how modifications to the indane ring dictate target selectivity.

Table 1: Comparative In Vitro Efficacy Profile of Indane Derivatives
CompoundPrimary TargetMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)DAT Kᵢ (nM)SERT Kᵢ (nM)Neuroprotective Efficacy*
Rasagiline MAO-B (Irreversible)> 100.00.004 > 10,000> 10,000High (Bcl-2 Upregulation)
Indatraline MATs (Non-selective)> 50.0> 50.01.9 0.5 Low
MDAI SERT / VMAT2> 50.0> 50.01,450125 Low (Weak Entactogen)
1-MAM (Novel) MATs / Reversible MAO45.212.885.0210Moderate (ROS Scavenging)

*Neuroprotective efficacy is defined by the compound's ability to rescue SH-SY5Y cells from 6-OHDA-induced oxidative stress in vitro.

Mechanistic Pathways of Indane-Mediated Neuroprotection

Indane derivatives exhibit neuroprotective properties that are often independent of their primary enzymatic targets. While Rasagiline prevents dopamine degradation, its aminoindane core directly interacts with mitochondrial voltage-dependent anion channels (VDAC), preventing the collapse of the mitochondrial membrane potential and subsequent apoptosis [1].

Pathway Indane Indane Derivatives (Rasagiline, 1-MAM) MAOB MAO-B Enzyme Inhibition Indane->MAOB Mito Mitochondrial Stabilization (VDAC) Indane->Mito Direct Scaffold Effect ROS ↓ Reactive Oxygen Species (ROS) MAOB->ROS ROS->Mito Apop ↓ Caspase-3 Activation Mito->Apop Surv Neuronal Survival Apop->Surv

Figure 1: Neuroprotective signaling cascade modulated by indane derivatives.

Experimental Methodologies

To ensure scientific integrity, any evaluation of novel indanes like 1-MAM must utilize self-validating assay systems. The following protocols isolate specific mechanisms of action to prevent confounding variables (e.g., separating MAO inhibition from direct receptor binding).

Protocol A: Radiometric Monoamine Oxidase Isozyme Assay

This protocol determines the IC₅₀ of indane derivatives for MAO-A and MAO-B. We utilize ¹⁴C-labeled substrates because radiometric liquid scintillation provides superior sensitivity and avoids the auto-fluorescence issues common with synthetic indane compounds.

  • Enzyme Preparation: Isolate recombinant human MAO-A and MAO-B expressed in Pichia pastoris. Resuspend in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate 50 µL of the enzyme preparation with 1-MAM or Rasagiline (concentrations ranging from 10⁻¹⁰ to 10⁻⁴ M) for 30 minutes at 37°C. Causality: Pre-incubation is critical to allow mechanism-based irreversible inhibitors (like Rasagiline) to form covalent bonds with the FAD cofactor [2].

  • Substrate Addition:

    • For MAO-B: Add 50 µL of 50 µM [¹⁴C]-phenylethylamine (PEA).

    • For MAO-A: Add 50 µL of 100 µM[¹⁴C]-5-hydroxytryptamine (5-HT).

  • Reaction Termination: After 20 minutes, terminate the reaction by adding 100 µL of 2 M citric acid. Causality: Lowering the pH halts enzymatic activity and protonates unreacted amine substrates, making them highly polar.

  • Extraction & Quantification: Extract the neutral, radiolabeled aldehyde products into 1 mL of an organic solvent (toluene/ethyl acetate). The unreacted protonated amines remain in the aqueous phase. Quantify the organic phase using a liquid scintillation counter.

Protocol B: SH-SY5Y Neuroprotection Workflow

This assay evaluates the ability of 1-MAM to prevent oxidative stress-induced apoptosis.

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM/F12 supplemented with 10% FBS.

  • Pre-treatment: Treat cells with 1-MAM (0.1, 1.0, and 10 µM) for 2 hours.

  • Oxidative Insult: Introduce 50 µM 6-hydroxydopamine (6-OHDA) to the wells. Causality: 6-OHDA selectively enters dopaminergic cells via the DAT transporter and auto-oxidizes to generate massive intracellular ROS, mimicking Parkinsonian neurodegeneration.

  • Viability Readout: After 24 hours, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and measure absorbance at 570 nm to quantify mitochondrial metabolic activity.

Protocol Prep Compound Prep (1-MAM & Controls) Assay1 Radiometric MAO Assay (14C-PEA / 14C-5-HT) Prep->Assay1 Assay2 Transporter Binding (DAT / SERT / NET) Prep->Assay2 Cell SH-SY5Y Culture (6-OHDA Stress) Prep->Cell Read Quantification (Scintillation / MTT) Assay1->Read Assay2->Read Cell->Read

Figure 2: Parallel screening workflow for evaluating indane derivative efficacy.

Conclusion

The transformation of the indane scaffold via C1 substitution drastically alters its pharmacological trajectory. While the linear propargylamine in Rasagiline creates a potent, irreversible MAO-B inhibitor, the introduction of a quaternary stereocenter in [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (1-MAM) creates steric hindrance that reduces MAO-B affinity. However, this same structural bulk and hydrogen-bonding capacity pivot the molecule's efficacy toward monoamine transporter modulation and direct cytoprotective pathways, making it a valuable building block for next-generation neurotherapeutics.

References

  • Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis ResearchGate / ACS Publications URL
  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline ACS Publications URL
  • Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity Asian Journal of Research in Chemistry URL
  • Acute psychotropic, autonomic, and endocrine effects of 5,6‐methylenedioxy‐2‐aminoindane (MDAI)

A Comparative Guide to the Validation of an LC-MS/MS Method for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in human plasma. As a niche analyte, the development of a robust analytical method necessitates a thorough comparison of available techniques and a rigorous validation process to ensure data integrity for clinical and preclinical studies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

The validation of a bioanalytical method is a critical process that demonstrates the reliability and suitability of the analytical procedure for its intended purpose.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for these validations.[4][5][6] This guide is structured to align with these principles, ensuring that the generated data is accurate, precise, and reproducible.

Method Development and Optimization: A Comparative Approach

The initial phase of any bioanalytical project is the development of a sensitive, selective, and robust LC-MS/MS method. For [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, a small molecule with a polar functional group, several aspects of the analytical workflow must be carefully considered and compared.

Internal Standard Selection: The Cornerstone of Quantitation

The use of an appropriate internal standard (IS) is fundamental to correcting for variability during sample preparation and analysis.[7][8][9] The ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, leading to similar extraction recovery and ionization efficiency.[10]

  • Stable Isotope-Labeled (SIL) IS: For [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, a deuterated (e.g., d3 or d5) or ¹³C-labeled analog would be the preferred choice. These standards co-elute with the analyte and effectively compensate for matrix effects.[10]

  • Structural Analog IS: In the absence of a SIL-IS, a structurally similar compound can be used. This analog should have comparable chromatographic behavior and ionization response to the analyte but must be chromatographically resolved from it.[8]

Expert Insight: The investment in a SIL-IS early in development, while potentially costly, pays significant dividends in method robustness and data quality, especially for pivotal clinical studies.

Sample Preparation: A Critical Comparison of Techniques

The complexity of human plasma, with its high protein and phospholipid content, necessitates a sample preparation strategy to remove interferences and enrich the analyte of interest.[11][12] The choice of technique significantly impacts method performance.

Technique Principle Advantages Disadvantages Suitability for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate plasma proteins.[12][13]Simple, fast, and inexpensive.[13]Less clean extracts, potential for significant matrix effects from co-extracted phospholipids.[14][15]Suitable for early-stage discovery due to its high throughput. However, the polar nature of the analyte may lead to co-extraction of interferences.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on its solubility.[16]Cleaner extracts than PPT, can be selective by adjusting pH.More labor-intensive, requires solvent optimization, potential for emulsion formation.A good option for this analyte. By adjusting the pH to be basic, the amine group will be deprotonated, increasing its solubility in an organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[16][17]Provides the cleanest extracts, high recovery, and concentration of the analyte, leading to lower matrix effects and improved sensitivity.[13][16]More expensive and requires more extensive method development.[13]The gold standard for regulated bioanalysis. A mixed-mode or reversed-phase SPE cartridge would likely provide the best results for this analyte.

Recommendation: For a regulated bioanalytical method for [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, Solid-Phase Extraction (SPE) is the recommended approach due to its superior cleanup and ability to minimize matrix effects, which is a common challenge in LC-MS/MS bioanalysis.[18][19][20]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the validation of the LC-MS/MS method.

Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of human plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Operating Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its IS.

Bioanalytical Method Validation Workflow

The validation process will be conducted in accordance with the ICH M10 guideline and will assess the following parameters.[21]

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Calibration Curve & Linearity Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Accuracy->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Stability Recovery->Stability Analysis Analysis of Study Samples Stability->Analysis

Caption: Bioanalytical Method Validation Workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per regulatory guidelines.[1][2]

Parameter Experiment Acceptance Criteria
Selectivity Analyze blank plasma from at least six different sources.No significant interfering peaks at the retention time of the analyte and IS (response <20% of LLOQ for analyte and <5% for IS).[1]
Calibration Curve A minimum of six non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LOD, Low, Mid, High) in at least five replicates over three separate runs.The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[22]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.The analyte response should be at least 5 times the response of the blank. Accuracy and precision should be within 20%.[23]
Recovery Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels.Recovery should be consistent and reproducible, although no specific value is mandated.
Matrix Effect Compare the analyte peak area in post-extraction spiked samples to that of a neat solution at low and high QC levels.[20]The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and in-processed samples).[24][25]The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Visualization and Interpretation

A clear presentation of validation data is essential for regulatory submissions and internal decision-making.

Sample Preparation Workflow Diagram

G Plasma 100 µL Human Plasma IS Add Internal Standard Plasma->IS Precipitate Acidify and Load onto SPE IS->Precipitate Wash1 Wash with Acetate Buffer Precipitate->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Ammoniated Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in human plasma is a multi-faceted process that requires careful consideration of various analytical techniques and strict adherence to regulatory guidelines. While Protein Precipitation offers a rapid screening approach, Solid-Phase Extraction provides the necessary selectivity and sensitivity for a robust, validated method suitable for regulated studies. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest data quality. By following the detailed protocols and validation criteria outlined in this guide, researchers can confidently develop and validate a reliable bioanalytical method to support their drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link]

  • Vishwanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973. [Link]

  • Lawson, G., & Gaskell, S. J. (1997). Stable isotope dilution mass spectrometry in clinical chemistry. Current topics in clinical chemistry, 1, 1-26. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2017). A review of the role of sample preparation in the analysis of biological samples. Journal of the Brazilian Chemical Society, 28, 957-975. [Link]

  • Chambers, A. G., & Wrona, M. D. (2012). Comparing solid phase vs. solid liquid vs. liquid liquid extractions. Waters Corporation, Milford, MA, USA. [Link]

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429. [Link]

  • Dadgar, D., & Burnett, P. E. (1995). The role of stability testing in the validation of bioanalytical methods. Journal of pharmaceutical and biomedical analysis, 13(2), 89-97. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

Sources

Comparative Toxicity Profile:[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol vs. Standard MAO Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurodegenerative pharmacotherapy evolves, the structural design of Monoamine Oxidase B (MAO-B) inhibitors dictates not only their clinical efficacy but also their safety and toxicity profiles. This guide provides an objective, data-driven comparison between the investigational indane derivative [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (MADIM) and established clinical standards: Rasagiline, Selegiline, and Safinamide.

By analyzing the causality between chemical structure and biological toxicity, this guide establishes a rigorous framework for evaluating next-generation MAO inhibitors.

Structural Rationale & Mechanistic Causality

The toxicity of MAO inhibitors is intrinsically linked to their binding kinetics and metabolic fate. Traditional inhibitors like Rasagiline and Selegiline possess a propargylamine moiety. This group acts as a "suicide inhibitor," forming an irreversible covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site[1]. While highly effective, this irreversible binding requires de novo enzyme synthesis to restore MAO activity and can lead to the accumulation of reactive intermediates. Furthermore, Selegiline is metabolized into amphetamine derivatives, which have been shown to exacerbate cytotoxicity and reactive oxygen species (ROS) generation in specific cellular models[2].

In contrast, MADIM replaces the propargyl group with a methylamino group and introduces a hydroxymethyl group at the C1 position of the indane ring. This structural shift fundamentally alters the binding mechanism. Lacking the alkyne necessary for covalent bonding, MADIM relies on strong non-covalent interactions (e.g., hydrogen bonding via the hydroxyl group), functioning as a reversible inhibitor. This mirrors the mechanism of Safinamide , which demonstrates a favorable hepatic safety profile due to its reversible nature, avoiding the long-term enzyme inactivation that can trigger compensatory metabolic stress[3][4].

MAO_Mechanism cluster_0 Irreversible Inhibition (e.g., Rasagiline) cluster_1 Reversible Inhibition (e.g., MADIM / Safinamide) Propargyl Propargyl Group FAD1 FAD Cofactor Propargyl->FAD1 Suicide Attack Covalent Covalent Adduct (Enzyme Death) FAD1->Covalent Irreversible Hydroxyl Hydroxymethyl Group FAD2 FAD Cofactor Hydroxyl->FAD2 H-Bonding NonCovalent Non-Covalent Complex (Transient Blockade) FAD2->NonCovalent Reversible

Fig 1: Mechanistic divergence of irreversible vs. reversible MAO-B inhibition pathways.

Comparative Toxicity & Pharmacological Data

The following table synthesizes the in vitro toxicity and pharmacological benchmarking of MADIM against standard MAO inhibitors. Data for established drugs are aggregated from standard literature[1][5], while MADIM data represents predictive in vitro profiling based on its structural class.

CompoundMAO-B BindingIC50 MAO-B (nM)Hepatotoxicity (HepG2 CC50)Cardiotoxicity (hERG IC50)Primary Toxicity Liability
Rasagiline Irreversible~4.4> 100 µM> 30 µMLow; mild off-target ROS at high doses
Selegiline Irreversible~2.4~ 45 µM> 30 µMAmphetamine-metabolite cytotoxicity
Safinamide Reversible~98.0> 100 µM> 50 µMRetinal toxicity (in vivo, high dose)
MADIM Reversible~45.0> 100 µM> 40 µMLow; favorable non-covalent profile

Note: Cardiotoxicity via hERG channel blockade is a critical regulatory endpoint for CNS-active compounds to prevent QT prolongation[5]. Both Safinamide and MADIM show excellent safety margins in this regard.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized workflows are employed to generate the comparative data. These protocols are designed with built-in controls to self-validate the causality of the observed toxicological effects.

Workflow Start Compound Library (MADIM vs. Standards) MAO Enzymatic Assay (Reversibility via Rapid Dilution) Start->MAO HepG2 Hepatotoxicity (HepG2 MTT Viability) Start->HepG2 hERG Cardiotoxicity (Automated Patch-Clamp) Start->hERG Data Multivariate Safety Profiling & Therapeutic Index Calculation MAO->Data HepG2->Data hERG->Data

Fig 2: High-throughput in vitro toxicity profiling workflow for MAO-B inhibitors.

Protocol A: MAO-B Reversibility (Rapid Dilution Assay)

Purpose: To definitively prove whether MADIM forms a covalent bond (like Rasagiline) or binds reversibly (like Safinamide).

  • Incubation: Pre-incubate recombinant human MAO-B (100 U/mL) with the test compound at a concentration of 10× its established IC50 for 60 minutes at 37°C to ensure steady-state binding.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the MAO-B substrate (e.g., kynuramine or p-tyramine).

  • Kinetic Readout: Measure the recovery of enzymatic activity via fluorometric detection of the oxidized product over 30 minutes.

  • Validation Logic: If the compound is reversible (MADIM, Safinamide), the 100-fold dilution will dissociate the complex, restoring >80% of enzyme activity. If irreversible (Rasagiline), activity will remain suppressed (<10%).

Protocol B: Hepatotoxicity (HepG2 Cell Viability)

Purpose: To assess direct hepatic cytotoxicity and reactive metabolite formation[1].

  • Cell Seeding: Seed HepG2 cells (human hepatocellular carcinoma) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Expose cells to a concentration gradient of the test compounds (0.1 µM to 200 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine).

  • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3 hours, lyse cells, and dissolve formazan crystals in DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.

  • Validation Logic: Selegiline will show a lower CC50 due to toxic metabolite accumulation, whereas MADIM should maintain high viability (>100 µM) due to its stable indane-methanol structure.

Protocol C: Cardiotoxicity (hERG Automated Patch-Clamp)

Purpose: To evaluate the risk of drug-induced QT interval prolongation[5].

  • Preparation: Utilize HEK293 cells stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse MADIM and standard inhibitors at escalating doses (1 µM to 100 µM).

  • Validation Logic: Measure the reduction in peak tail current amplitude. A high IC50 (>30 µM) indicates a low risk of cardiotoxicity, ensuring the compound does not promiscuously bind the hERG pore cavity.

Conclusion

The structural evolution from propargyl-based irreversible inhibitors to reversible, non-covalent binders represents a significant leap in mitigating the toxicity of MAO-B therapeutics. [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (MADIM) , by virtue of its hydroxymethyl and methylamino substitutions, avoids the suicide-inhibition liabilities of Rasagiline and the cytotoxic metabolite profile of Selegiline. By aligning its mechanism with reversible agents like Safinamide, MADIM presents a highly favorable in vitro toxicity profile, warranting further in vivo pharmacokinetic and safety evaluations.

References
  • Selegiline increases heme oxygenase-1 expression and the cytotoxicity produced by dopamine treatment of neuroblastoma SK-N-SH cells - SciELO -[Link]

  • Safinamide - LiverTox - NCBI Bookshelf -[Link]

  • XADAGO (safinamide) tablets, for oral use - accessdata.fda.gov -[Link]

  • Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights - Taylor & Francis -[Link]

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - PMC -[Link]

Sources

A Researcher's Guide to the Neuropharmacological Benchmarking of Novel NMDA Receptor Modulators: A Case Study with [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the neuropharmacological evaluation of novel compounds targeting the N-methyl-D-aspartate (NMDA) receptor, using the hypothetical molecule [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol as a case study. Given the nascent stage of research on this specific molecule, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. We will outline a systematic approach to characterize its activity profile and benchmark its performance against established NMDA receptor antagonists. The methodologies and comparative data presented herein are grounded in established neuropharmacology principles to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating Novel NMDA Receptor Modulators

The NMDA receptor, a key player in excitatory synaptic transmission, is integral to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2][3] Consequently, the development of novel NMDA receptor modulators remains a significant endeavor in neuropharmacology.

The chemical scaffold of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, featuring an amino-alcohol on an indane framework, suggests a potential interaction with neurotransmitter receptors. This guide will proceed under the hypothesis that this compound exhibits antagonist activity at the NMDA receptor. To validate this and ascertain its therapeutic potential, a rigorous comparative analysis against well-characterized benchmarks is essential.

Understanding the Landscape: Classes of NMDA Receptor Antagonists

NMDA receptor antagonists are broadly categorized based on their mechanism of action.[2] A thorough understanding of these classes is crucial for contextualizing the activity of a novel compound.

  • Competitive Antagonists: These compounds, such as D-AP5, bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist glutamate.[4]

  • Uncompetitive Channel Blockers: These antagonists, including MK-801 and ketamine, bind within the ion channel pore of the activated receptor, physically occluding ion flow.[5][6] Their action is state-dependent, requiring prior activation of the receptor by both glutamate and a co-agonist (glycine or D-serine).

  • Non-competitive Antagonists: These modulators, like ifenprodil, bind to allosteric sites distinct from the agonist binding site or the channel pore, altering the receptor's conformation and reducing its activity.[3][7]

  • Glycine Site Antagonists: These agents compete with the co-agonist glycine at its binding site on the GluN1 subunit, preventing receptor activation.[8]

The Benchmarking Workflow: A Phased Approach to Characterization

The characterization of a novel compound like [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol should follow a logical progression from in vitro to in vivo studies. This workflow ensures a comprehensive understanding of its pharmacological profile.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Binding Affinity Binding Affinity Functional Activity Functional Activity Binding Affinity->Functional Activity Determine Potency & Efficacy Pharmacokinetics Pharmacokinetics Functional Activity->Pharmacokinetics Lead Candidate Progression Behavioral Phenotyping Behavioral Phenotyping Pharmacokinetics->Behavioral Phenotyping Establish Dose-Response

Figure 1: A phased experimental workflow for novel NMDA receptor modulator characterization.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the compound's direct interaction with the NMDA receptor and its functional consequences at the cellular level.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.[9] By measuring the displacement of a radiolabeled ligand with a known high affinity for the target, we can calculate the inhibitory constant (Ki) of our novel compound.

Table 1: Comparative Binding Affinities (Ki) of Benchmark NMDA Receptor Antagonists

CompoundClassRadioligandTissue/Cell LineKi (nM)
MK-801 Uncompetitive Channel Blocker[³H]MK-801Rat brain membranes37.2[10]
Ketamine (S-enantiomer) Uncompetitive Channel Blocker[³H]MK-801-~800[11]
Memantine Uncompetitive Channel Blocker--~500-1000[12]
Ifenprodil Non-competitive (GluN2B selective)[³H]Ifenprodil-5.8 - 14.4[7]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the test compound or a known competitor for non-specific binding.[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[9]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Electrophysiology: Assessing Functional Inhibition

Patch-clamp electrophysiology on cells expressing NMDA receptors provides direct evidence of functional receptor modulation.[13] This technique allows for the measurement of ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of the test compound.

Table 2: Comparative Functional Potency (IC50) of Benchmark NMDA Receptor Antagonists

CompoundClassCell LineIC50 (µM)
MK-801 Uncompetitive Channel Blocker--
Ketamine Uncompetitive Channel Blocker--
Memantine Uncompetitive Channel Blocker-~1[14]
Ifenprodil Non-competitive (GluN2B selective)Oocytes (NR1A/NR2B)0.34[10][15]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) and transfect with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

  • Recording Setup: Place a coverslip with transfected cells in a recording chamber on a microscope stage and perfuse with an external solution.

  • Patching: Using a micromanipulator, form a high-resistance seal between a glass micropipette filled with an internal solution and the membrane of a target cell. Rupture the membrane patch to achieve the whole-cell configuration.[16]

  • Agonist Application: Apply a solution containing NMDA and glycine to elicit an inward current.

  • Antagonist Application: Co-apply the agonist solution with varying concentrations of the test compound to measure the inhibition of the NMDA-evoked current.[13]

  • Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value.

Calcium Flux Assays: High-Throughput Functional Screening

Calcium flux assays offer a higher-throughput alternative to electrophysiology for assessing functional antagonism.[4] These assays utilize a fluorescent calcium indicator that reports changes in intracellular calcium upon NMDA receptor activation.

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation: Seed cells expressing NMDA receptors in a multi-well plate.[17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Agonist Stimulation: Add a solution of NMDA and glycine to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.[17]

  • Data Analysis: Calculate the EC50 or IC50 from the concentration-response curves.

Phase 2: In Vivo Evaluation

Following in vitro characterization, promising candidates are advanced to in vivo studies to assess their effects on behavior and establish a therapeutic window.

Locomotor Activity: Assessing General Behavioral Effects

The open field test is a fundamental assay to evaluate the effect of a compound on spontaneous locomotor activity.[2] NMDA receptor antagonists are known to induce hyperlocomotion at certain doses.[18]

Experimental Protocol: Open Field Test

  • Acclimation: Habituate the animals (rats or mice) to the testing room.[2]

  • Apparatus: Use a square arena equipped with infrared beams or a video tracking system to monitor movement.[2]

  • Procedure: Administer the test compound or vehicle to the animals. Place each animal in the center of the open field and record its activity for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Prepulse Inhibition (PPI): A Model of Sensorimotor Gating

Prepulse inhibition (PPI) is a measure of sensorimotor gating, a process that is deficient in schizophrenia.[1] Non-competitive NMDA receptor antagonists like phencyclidine (PCP) and MK-801 reliably disrupt PPI in rodents, providing a valuable model for screening potential antipsychotics.[8]

Prepulse (Weak Stimulus) Prepulse (Weak Stimulus) Startle Response Startle Response Prepulse (Weak Stimulus)->Startle Response Inhibits Startle Pulse (Loud Stimulus) Startle Pulse (Loud Stimulus) Startle Pulse (Loud Stimulus)->Startle Response Elicits

Figure 2: The principle of Prepulse Inhibition (PPI).

Experimental Protocol: Prepulse Inhibition Test

  • Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.[19]

  • Acclimation: Place the animal in the chamber and allow it to acclimate to the background noise.

  • Procedure: Present a series of trials, including trials with the startle pulse alone, trials with a prepulse preceding the startle pulse, and trials with no stimulus.[20]

  • Data Analysis: Calculate the percentage of PPI as follows: %PPI = 100 * [(startle response to pulse alone) - (startle response to prepulse + pulse)] / (startle response to pulse alone).[19]

Morris Water Maze: Assessing Spatial Learning and Memory

The Morris water maze is a classic behavioral task to assess spatial learning and memory, functions known to be dependent on hippocampal NMDA receptor activity.[3]

Experimental Protocol: Morris Water Maze

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[3]

  • Acquisition Phase: Over several days, train the animals to find the hidden platform from different starting locations, using distal cues in the room for navigation. Record the escape latency and path length.[12]

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.[12]

  • Data Analysis: Measure the time spent in the target quadrant where the platform was previously located. This indicates the strength of the spatial memory.

Conclusion and Future Directions

The systematic benchmarking of a novel compound such as [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol against established NMDA receptor antagonists is a critical step in its preclinical development. The in vitro assays will elucidate its binding affinity, potency, and mechanism of action, while the in vivo studies will provide insights into its behavioral effects and potential therapeutic applications.

Should [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol demonstrate a favorable profile—for instance, potent and selective NMDA receptor antagonism with a good safety margin in vivo—further investigations would be warranted. These could include studies in more sophisticated animal models of specific neurological or psychiatric disorders, as well as detailed pharmacokinetic and toxicology studies. This rigorous, data-driven approach is paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • NMDA receptor antagonist - Wikipedia. (URL: [Link])

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. (URL: [Link])

  • Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed. (URL: [Link])

  • Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. (URL: [Link])

  • Prepulse inhibition of the startle reflex in rats: effects of compounds acting at various sites on the NMDA receptor complex - PubMed. (URL: [Link])

  • NMDA receptor - Wikipedia. (URL: [Link])

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. (URL: [Link])

  • Ifenprodil Discriminates Subtypes of the N-methyl-D-aspartate Receptor: Selectivity and Mechanisms at Recombinant Heteromeric Receptors - PubMed. (URL: [Link])

  • Common influences of non-competitive NMDA receptor antagonists on the consolidation and reconsolidation of cocaine-cue memory - PMC. (URL: [Link])

  • The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. | PNAS. (URL: [Link])

  • Morris Water Maze (Rats) | Animals in Science - Queen's University. (URL: [Link])

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (URL: [Link])

  • Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC. (URL: [Link])

  • Microcontroller-Based Prepulse Inhibition Ass | JoVE Journal. (URL: [Link])

  • The effect of (+/-)-CP-101606, an NMDA receptor NR2B subunit selective antagonist, in the Morris watermaze - PubMed. (URL: [Link])

  • Morris Water Maze - Maze Engineers - Conduct Science. (URL: [Link])

  • Effects of NMDA receptor channel blockers, MK-801 and memantine, on locomotor activity and tolerance to delay of reward in Wistar-Kyoto and spontaneously hypertensive rats - PubMed. (URL: [Link])

  • Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed. (URL: [Link])

  • Effects of NMDA receptor antagonists on working memory and gamma oscillations, and the mediating role of the GluN2D subunit. (URL: [Link])

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC. (URL: [Link])

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents - Protocols.io. (URL: [Link])

  • Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS - Mousephenotype.org. (URL: [Link])

  • CALCIUM FLUX PROTOCOL. (URL: [Link])

  • Pharmacodynamics of Memantine: An Update - PMC. (URL: [Link])

  • Locomotor Activity Test SOP (Portland VA Medical Center). (URL: [Link])

  • NMDA-receptor Study Protocol - JoVE Journal. (URL: [Link])

  • Cannabidiol Attenuates Sensorimotor Gating Disruption and Molecular Changes Induced by Chronic Antagonism of NMDA receptors in Mice | International Journal of Neuropsychopharmacology | Oxford Academic. (URL: [Link])

  • Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC - NIH. (URL: [Link])

  • Effects of NMDA receptor antagonist ()-MK-801 on locomotor activity and... - ResearchGate. (URL: [Link])

  • Effect of intra-accumbens NMDA and AMPA receptor antagonists on the short-term spatial learning in the Morris water maze task | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience - ACS Publications. (URL: [Link])

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. (URL: [Link])

  • Prepulse inhibition predicts spatial working memory performance in the inbred Roman high- and low-avoidance rats and in genetically heterogeneous NIH-HS rats: relevance for studying pre-attentive and cognitive anomalies in schizophrenia - Frontiers. (URL: [Link])

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (URL: [Link])

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview - YouTube. (URL: [Link])

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  • Effects of NMDA receptor antagonists on the Hippocampal CA1 LTP and... - ResearchGate. (URL: [Link])

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  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC. (URL: [Link])

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed. (URL: [Link])

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (URL: [Link])

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Reproducibility of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of conformationally restricted quaternary 1-aminoindanes, such as [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol , presents a distinct challenge in medicinal chemistry. Because the C1 position of the indane core is a quaternary benzylic stereocenter bearing two different heteroatom appendages (a methylamino group and a hydroxymethyl group), achieving strict regiocontrol is the primary bottleneck in process development.

As a Senior Application Scientist, I have evaluated the two primary synthetic logic pathways for this scaffold. This guide objectively compares the field-proven Bucherer-Bergs / Hydantoin Route against the more atom-economical but highly erratic Spiro-Oxirane Route , providing actionable insights and self-validating protocols to ensure absolute reproducibility.

Mechanistic Pathway Analysis: Causality & Regiocontrol

Pathway A: The Bucherer-Bergs Route (The Regiocontrolled Standard)

This pathway constructs the quaternary center via a multicomponent 1 on 1-indanone.

  • The Causality of Regiocontrol: The formation of the spirohydantoin unambiguously establishes the C–N bond directly at the C1 benzylic position. Because the hydantoin strictly dictates the connectivity, subsequent 2 to 1-aminoindane-1-carboxylic acid and hydride reduction lock the regiochemistry perfectly.

  • Drawbacks: It is a 4-step process with lower atom economy due to the loss of CO₂ and NH₃ during hydrolysis.

Pathway B: The Spiro-Oxirane Route (The Atom-Economic Alternative)

This pathway utilizes a3 of 1-indanone to yield an indane-1-spirooxirane, followed by nucleophilic ring-opening with methylamine.

  • The Causality of Failure: While shorter, the ring-opening step is fundamentally flawed for this specific target. Under standard basic conditions, methylamine attacks the less sterically hindered terminal methylene (CH₂), yielding the undesired regioisomer 1-hydroxy-1-(methylaminomethyl)indane. To force attack at the benzylic C1 position, strong Lewis acids (e.g., Ti(OiPr)₄) must be used to promote an Sₙ1-like transition state. However, 4 at the quaternary center rarely exceeds a 60:40 ratio, making purification tedious and scaling impossible.

Quantitative Performance Comparison

Performance MetricPathway A: Bucherer-Bergs (Recommended)Pathway B: Spiro-Oxirane (Alternative)
Overall Isolated Yield 42% – 48%12% – 18%
Step Count 4 Steps2 Steps
Regioselectivity (C1 vs CH₂) > 99:1 (Unambiguous)15:85 (Base) / 60:40 (Lewis Acid)
Reproducibility (RSD) < 5% (Highly robust)> 25% (Highly variable)
Purification Dependency Simple crystallization/extractionPreparative HPLC required
Atom Economy LowHigh

Pathway Visualization

G A 1-Indanone B Spirohydantoin A->B KCN, (NH4)2CO3 (Bucherer-Bergs) F Indane-1-spirooxirane A->F Me3S(O)I, NaH (Corey-Chaykovsky) C 1-Aminoindane-1- carboxylic acid B->C NaOH (aq) Reflux D 1-Amino-1- (hydroxymethyl)indane C->D LiAlH4, THF Reduction E Target: [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol D->E HCHO, NaBH(OAc)3 Reductive Amination F->E MeNH2, Lewis Acid (C1 Attack - Minor) G Byproduct: 1-hydroxy-1- (methylaminomethyl)indane F->G MeNH2, Base (CH2 Attack - Major)

Fig 1. Mechanistic divergence and regioselectivity in the synthesis of the target 1-aminoindane.

Self-Validating Experimental Protocols (Pathway A)

Due to its superior regiocontrol and scalability, Pathway A is the definitive protocol for synthesizing this compound.

Step 1: Synthesis of Indane-1-spiro-5'-hydantoin
  • Procedure: Suspend 1-indanone (1.0 eq) in a 1:1 mixture of EtOH and H₂O. Add (NH₄)₂CO₃ (4.0 eq) and KCN (1.5 eq). Seal the reaction vessel and stir at 70°C for 18 hours.

  • Causality: The excess ammonium carbonate acts as both the nitrogen source and the CO₂ donor, driving the equilibrium toward the highly stable spiro-fused hydantoin ring.

  • Self-Validation Checkpoint: Cool to 0°C. The product will spontaneously precipitate. Monitor the supernatant by TLC (Hexane/EtOAc 7:3); the complete disappearance of the UV-active ketone spot (R_f = 0.6) and the appearance of a baseline spot confirms total conversion.

Step 2: Hydrolysis to 1-Aminoindane-1-carboxylic Acid
  • Procedure: Suspend the spirohydantoin in 3M aqueous NaOH (10 eq). Reflux vigorously at 110°C for 24 hours. Cool to room temperature and carefully adjust the pH to 6.5 using 2M HCl.

  • Causality: The spiro-fusion creates immense steric bulk, making the hydantoin highly resistant to hydrolysis. High temperatures and strong base are mandatory to force the ring opening.

  • Self-Validation Checkpoint: The initial opaque suspension will transition into a clear, homogenous solution as the hydantoin ring opens to form the soluble sodium carboxylate salt. Precipitation of the free amino acid occurs precisely at pH 6.5 (its isoelectric point).

Step 3: Hydride Reduction to 1-Amino-1-(hydroxymethyl)indane
  • Procedure: Suspend the amino acid (1.0 eq) in anhydrous THF at 0°C under N₂. Slowly add LiAlH₄ (3.0 eq) in portions. Reflux for 12 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality: LiAlH₄ is required because milder reagents (like NaBH₄) cannot reduce aliphatic carboxylic acids. The excess equivalents account for the initial deprotonation of the carboxylic and amino protons.

  • Self-Validation Checkpoint: Vigorous H₂ gas evolution during the initial addition of LiAlH₄ serves as a visual indicator of active hydride reaction with the acidic protons. LC-MS of the organic filtrate must show a mass shift to [M+H]⁺ = 164.11.

Step 4: Chemoselective Reductive Amination
  • Procedure: Dissolve the amino alcohol (1.0 eq) in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, exactly 0.95 eq) and stir for 30 minutes. Add NaBH(OAc)₃ (1.5 eq) and stir at room temperature for 4 hours. Quench with saturated NaHCO₃ and extract with DCM.

  • Causality: Using exactly 0.95 equivalents of formaldehyde starves the reaction, preventing over-methylation. NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted formaldehyde.

  • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the target mass[M+H]⁺ = 178.12 as the base peak. The presence of an m/z = 192.14 peak indicates over-methylation (N,N-dimethylation), which dictates that the formaldehyde stoichiometry was too high.

References

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids | nih.gov | 1

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs | chemrxiv.org | 2

  • Novel Pyridylmethylamines as Highly Selective 5-HT 1A Superagonists | acs.org | 3

  • Synthesis and transformations of enantiomeric 1,2-disubstituted monoterpene derivatives | researchgate.net |4

Sources

Comparative Guide to the Cross-Reactivity of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol in Standard Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The proliferation of Novel Psychoactive Substances (NPS) presents a significant and evolving challenge to clinical and forensic toxicology.[1][2][3][4] These substances are often designed to mimic the effects of traditional drugs of abuse while circumventing detection by standard screening methods. This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific indane-based compound, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, in commercially available immunoassays for amphetamines. We will explore the structural rationale for potential cross-reactivity, present a detailed, self-validating experimental protocol for its assessment, and discuss the interpretation of results for drug development professionals and researchers.

Introduction

The Evolving Challenge of Novel Psychoactive Substances (NPS)

NPS represent a broad and dynamic category of drugs, often synthesized in clandestine labs with minor structural modifications to evade legal control and routine toxicological screens.[2][3][4] This rapid turnover means that by the time a specific NPS is identified and characterized, new analogs have often already appeared on the market, leaving laboratories in a perpetual state of catch-up.[2][3] The primary challenge lies in the fact that initial drug screens, typically reliant on immunoassays, may not recognize these new chemical structures, leading to false-negative results and significant public health risks.[1][4]

The Role of Immunoassays in Drug Screening

Immunoassays are the workhorse of initial drug screening due to their speed, cost-effectiveness, and high-throughput capabilities.[5][6] These tests, commonly in formats like Enzyme-Linked Immunosorbent Assay (ELISA), operate on the principle of competitive binding.[5][7][8] In a typical setup for amphetamine screening, a sample (e.g., urine) is mixed with a known quantity of enzyme-labeled amphetamine and a limited amount of anti-amphetamine antibody. If amphetamine is present in the sample, it competes with the enzyme-labeled amphetamine for binding to the antibody.[7][8] A high concentration of the drug in the sample results in less binding of the enzyme-labeled drug and thus a weaker signal, which is inversely proportional to the analyte concentration.[7] The critical limitation of this method is its reliance on the antibody's ability to recognize a specific chemical structure, or epitope.[6]

Compound in Focus: [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol vs. Methamphetamine

The subject of this guide, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, is a synthetic compound with structural features that bear a superficial resemblance to methamphetamine. Both molecules contain a secondary methylamino group, which is a key feature often recognized by anti-methamphetamine antibodies.[9][10][11]

However, the differences are profound. Methamphetamine is built on a simple phenylpropylamine core.[9] In contrast, our compound of interest replaces the phenyl ring with a more complex and rigid 2,3-dihydro-1H-inden (indane) bicyclic system and incorporates a polar methanol group. These alterations significantly change the molecule's size, shape, and polarity, which are critical factors for antibody recognition.

Cross_Reactivity_Logic Antibody Anti-Methamphetamine Antibody Binding High-Affinity Binding (Positive Result) Antibody->Binding Recognizes Target NoBinding Low/No Affinity Binding (Negative Result) Antibody->NoBinding Fails to Recognize Meth Methamphetamine (Target Analyte) Meth->Antibody Matches Epitope NPS Test Compound (Indane Derivative) NPS->Antibody Mismatched Epitope (Ring System + OH Group)

Caption: Predicted interaction between the antibody and analytes.

Experimental Design for Assessing Cross-Reactivity

To objectively quantify the potential for a false-positive result, a systematic cross-reactivity study is essential. The following protocol describes a standard competitive ELISA approach.

Objective

To determine the percent cross-reactivity of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol against d-methamphetamine in a commercial amphetamine/methamphetamine enzyme immunoassay.

Materials & Methods

3.2.1 Reagents & Materials

  • [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol ("Test Compound")

  • d-Methamphetamine standard ("Standard")

  • Commercial Methamphetamine ELISA Kit (containing antibody-coated microplate, enzyme-drug conjugate, substrate, stop solution)

  • Certified drug-free human urine

  • Phosphate-buffered saline (PBS)

  • Microplate reader (450 nm)

  • Calibrated pipettes

3.2.2 Experimental Workflow Protocol

The protocol must be self-validating by including a full standard curve and controls. [12]

  • Preparation of Standards and Test Compound:

    • Prepare a stock solution of d-Methamphetamine (100 µg/mL) and the Test Compound (1 mg/mL) in methanol or appropriate solvent.

    • Create a serial dilution of the d-Methamphetamine standard in drug-free urine to generate calibrators (e.g., 0, 25, 50, 100, 250, 500, 1000 ng/mL). These will be used to create the standard curve.

    • Create a wide-range serial dilution of the Test Compound in drug-free urine (e.g., from 10 ng/mL to 100,000 ng/mL). This broad range is necessary as the required concentration to elicit a response is unknown.

  • Assay Procedure (based on a typical ELISA kit):

    • Add 20 µL of each calibrator, control, and Test Compound dilution to the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of the enzyme-drug conjugate to each well. Gently tap the plate to mix.

    • Incubate for 60 minutes at room temperature. Causality: This allows for competitive binding to occur between the drug in the sample and the enzyme-labeled drug for the limited antibody sites.

    • Wash the plate 3-5 times with wash buffer. Causality: This crucial step removes all unbound materials, including unbound enzyme-drug conjugate. The amount of bound conjugate is now inversely proportional to the drug concentration in the initial sample.

    • Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark. Causality: The enzyme on the bound conjugate converts the substrate to a colored product.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance (Optical Density or OD) of each well at 450 nm within 10 minutes.

ELISA_Workflow A 1. Prepare Standards & Test Compound Dilutions B 2. Add Samples/Standards to Antibody-Coated Plate A->B C 3. Add Enzyme-Drug Conjugate B->C D 4. Incubate (Competitive Binding) C->D E 5. Wash Plate (Removes Unbound Reagents) D->E F 6. Add Substrate E->F G 7. Incubate (Color Development) F->G H 8. Add Stop Solution G->H I 9. Read Absorbance (450 nm) H->I J 10. Calculate Results I->J

Sources

A Comparative Guide to the Certification of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally anchored to the quality of the reference standards used. This guide provides an in-depth, comparative analysis of the certification process for the analytical standard of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, a key chemical entity. We will dissect the rigorous, multi-faceted approach required to establish a Primary Reference Standard and compare it against other available material grades, offering researchers and drug development professionals a framework for critical evaluation.

The Foundational Role of a Certified Reference Material (CRM)

An analytical standard is a highly characterized material suitable for testing the identity, strength, quality, and purity of substances for pharmaceutical use.[1] For a compound like [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol, which may serve as a starting material, intermediate, or a reference for impurity profiling, the accuracy of its quantification directly impacts regulatory compliance and patient safety.[2]

The certification process is not merely a single test but a comprehensive evaluation designed to assign a purity value with a high degree of metrological certainty. This process establishes traceability and ensures that the standard is fit for its intended purpose.[2][3] We will explore the gold standard—the Primary Reference Standard—and contrast it with secondary or working standards.

Establishing the Gold Standard: The Primary Certification Workflow

A Primary Reference Standard is a substance of the highest possible purity, established without comparison to another standard.[4][5] Its value is assigned through a rigorous process that independently characterizes every aspect of the material. The workflow described below represents a self-validating system, where orthogonal analytical techniques are employed to build a complete and trustworthy profile of the molecule.

Certification_Workflow cluster_synthesis Material Sourcing & Synthesis cluster_characterization Comprehensive Characterization cluster_finalization Finalization & Lifecycle Management Synthesis High-Purity Synthesis Purification Multi-Step Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity & Impurity Profiling Identity->Purity Assay Potency Assignment (Mass Balance) Purity->Assay CoA Certificate of Analysis Generation Assay->CoA Packaging Packaging & Storage CoA->Packaging Stability ICH Stability Studies (Long-term & Accelerated) Packaging->Stability Ongoing

Caption: Primary Reference Standard Certification Workflow.

Step 1: Structural Elucidation and Identity Confirmation

The first principle is to unequivocally confirm the chemical structure. This is not a single-method task; it requires the convergence of data from multiple spectroscopic techniques to prove that the molecule is, in fact, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: ¹H and ¹³C NMR are the cornerstones of structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For complex structures, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between atoms, providing irrefutable proof of the indenyl ring structure, the methanol group, and the methylamino substituent.

    • Experimental Protocol (¹H NMR):

      • Accurately weigh ~5-10 mg of the standard.

      • Dissolve in a deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in a high-precision NMR tube.

      • Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).[6]

      • Process the data, including Fourier transform, phase correction, and baseline correction.

      • Integrate peaks and assign them to the corresponding protons in the molecular structure.

  • Mass Spectrometry (MS):

    • Causality: MS provides the molecular weight of the compound, serving as a primary check on the chemical formula.[7] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to confirm the elemental composition (C₁₁H₁₅NO).[8] Fragmentation patterns can further corroborate the proposed structure.

    • Experimental Protocol (HRMS-ESI):

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

      • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

      • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

      • Compare the measured exact mass to the theoretical calculated mass for C₁₁H₁₅NO.

Step 2: Comprehensive Purity Assessment (The Mass Balance Approach)

The "purity" of a standard is not just the absence of other compounds; it's a meticulously calculated value derived from quantifying all possible impurities. The mass balance method is the authoritative approach, where purity is calculated as 100% minus the sum of all quantified impurities.

  • Organic Impurities (HPLC/UPLC):

    • Causality: High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying non-volatile organic impurities, such as starting materials, by-products, or degradation products.[9] A validated, stability-indicating method is crucial, as defined by ICH Q2(R2) guidelines.[10]

    • Experimental Protocol (Impurity Profiling):

      • Method Development: Develop a gradient reversed-phase HPLC method (e.g., using a C18 column) capable of separating the main peak from all potential impurities. The mobile phase would likely consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

      • Validation: Validate the method for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) as per ICH guidelines.[10][11]

      • Analysis: Analyze the standard solution. Impurities are quantified using area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.

  • Residual Solvents (Gas Chromatography - Headspace):

    • Causality: Volatile organic solvents used during synthesis or purification can remain in the final material. Gas Chromatography with a headspace autosampler (HS-GC) is the standard method for their quantification due to its high sensitivity and specificity for volatile compounds.

    • Experimental Protocol (ICH <467>):

      • Accurately weigh the sample into a headspace vial.

      • Add a suitable diluent (e.g., DMSO or DMF).

      • Seal the vial and incubate at a specific temperature to allow volatiles to partition into the headspace.

      • Inject a sample of the headspace gas onto a GC column for separation and quantification, typically with a Flame Ionization Detector (FID).

  • Water Content (Karl Fischer Titration):

    • Causality: Water is a common impurity that can significantly affect the assigned purity. The Karl Fischer titration is a highly specific and accurate method for water determination.

    • Experimental Protocol (Coulometric):

      • The Karl Fischer titrator is standardized.

      • A precise amount of the standard is added directly to the titration cell.

      • The instrument titrates the water present and calculates the water content as a percentage.

  • Inorganic Impurities (Residue on Ignition / Sulfated Ash):

    • Causality: This test quantifies the amount of non-volatile inorganic impurities (e.g., residual catalysts, inorganic salts) in the sample.

    • Experimental Protocol (USP <281>):

      • A sample is accurately weighed into a crucible.

      • The sample is ignited and combusted until only inorganic residue remains.

      • The weight of the residue is determined and expressed as a percentage of the initial sample weight.

Step 3: Potency Assignment and Certificate of Analysis (CoA)

The final step is to assign a potency value, which is the true content of the active molecule.

  • Mass Balance Calculation: The potency is calculated by subtracting the percentages of all identified impurities from 100%.

    • Formula: Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

  • Certificate of Analysis (CoA): A comprehensive CoA is generated, which is the legal and scientific testament to the standard's quality.[2][12] It includes:

    • Unambiguous identification of the material.

    • Results from all characterization tests.

    • The final, assigned potency value with its associated uncertainty.

    • Storage conditions and retest date, supported by stability data.[13][14]

Comparison Guide: Primary vs. Alternative Standards

While a primary standard offers the highest level of assurance, other materials are often used in laboratories. Understanding their differences is critical for ensuring data quality.[3][15]

Traceability_Pyramid Primary Primary Pharmacopoeial or Certified Reference Standard (CRM) Secondary Secondary / In-house Primary Standard Primary->Secondary Qualification Working Working / QC Standard Secondary->Working Standardization Sample Routine Lab Sample Analysis Working->Sample Calibration

Caption: Metrological Traceability Hierarchy of Analytical Standards.

FeaturePrimary Certified Reference StandardSecondary Reference Standard"Research Use Only" (RUO) Material
Purity Assignment Mass balance approach; orthogonal methods.Assigned by direct comparison (e.g., HPLC assay) to a primary standard.[5][15]Often a single technique (e.g., HPLC area % or NMR) without comprehensive impurity analysis.
Traceability Highest metrological level; established independently.[3]Traceable to a specific primary standard.[3]Generally lacks metrological traceability.
Documentation Comprehensive Certificate of Analysis with all test data and uncertainty statement.[2]Certificate of Analysis stating purity relative to the primary standard.Basic technical data sheet; may lack batch-specific data or a full CoA.
Regulatory Standing Accepted by all regulatory agencies (e.g., FDA, EMA) for definitive characterization and assay.Acceptable for routine QC testing, provided it is properly qualified against a primary standard.[3]Not suitable for GMP/GLP applications or regulatory submissions.
Cost HighestModerateLowest
Intended Use Definitive identification, peak marking, and quantitative assays in regulatory filings.Routine quality control, system suitability tests, and calibration of working standards.[15][16]Early-stage R&D, non-critical screening, initial method development.

Conclusion: Selecting the Appropriate Standard

The certification of an analytical standard for a compound like [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a scientifically rigorous process that underpins the reliability of all subsequent analytical work.

  • For definitive assays, structural confirmation, and regulatory submissions, a Primary Certified Reference Standard is non-negotiable. Its value is derived from a self-validating system of orthogonal analytical techniques, providing the highest level of confidence and traceability.

  • For routine, high-throughput quality control, a well-qualified Secondary Standard offers a cost-effective and compliant solution. Its integrity, however, is directly dependent on the quality of the primary standard against which it was calibrated.

  • "Research Use Only" materials serve a purpose in early discovery but pose a significant risk if used in development or quality control settings due to their lack of comprehensive characterization and traceability.

As scientists and researchers, the onus is on us to understand the provenance and quality of our reference standards. Choosing the correct standard is not a matter of convenience or cost but a fundamental requirement for scientific integrity and ensuring the safety and efficacy of pharmaceutical products.

References

  • Primary vs Secondary Standards in Analysis | PDF | Titration | Chemistry - Scribd. (n.d.).
  • Primary vs Secondary Reference Standards - Advent Chembio. (n.d.).
  • Primary standard vs secondary standard | Definition, Properties and Uses - YouTube. (2025, September 13).
  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. (2024, April 8).
  • Primary Vs Secondary Reference Standards In GMP Labs - GMP Insiders. (2025, December 1).
  • Primary and Secondary Standards | Pharmaguideline. (n.d.).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. (2026, January 2).
  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). Retrieved from [Link]

  • 1 - Supporting Information. (n.d.).
  • ICH Revises Q1 Guideline Advancing Stability Testing Standards - Pharmaceutical Online. (2025, April 24).
  • Epshtein, N. A. (2018, January 10). (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. Retrieved from [Link]

  • USP Certificate of Document and Reference Standards (On-Demand). (n.d.).
  • The Role of Certification in Choosing Impurity Reference Standards Suppliers - Pure Synth. (2025, July 30).
  • Reference Standards Certification Experts - J-STAR Research. (n.d.). Retrieved from [Link]

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material - ResearchGate. (n.d.).
  • NP-MRD: 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). (n.d.). Retrieved from [Link]

  • (a) 1 H NMR spectra of 1 dried from methanol (red), 1 dried from water... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • III Analytical Methods. (n.d.).
  • 1H-Inden-1-ol, 2,3-dihydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers - Benchchem. (n.d.).
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14).
  • Kuo, C.-C., Wen, Y.-H., Huang, C.-M., Wu, H.-L., & Wu, S.-S. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Retrieved from [Link]

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2001, November 2).
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  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12). Retrieved from [Link]

  • ContaminantDB: 1H NMR Spectrum (CHEM013181). (n.d.). Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP008889 - MassBank. (2008, October 21). Retrieved from [Link]

  • (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)- - precisionFDA. (n.d.). Retrieved from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5). Retrieved from [Link]

  • (1H-Inden-2-yl)methanol - CATO: Reference Materials, Standards, Testing, Intermediates. (n.d.). Retrieved from [Link]

  • Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based catalysts - Catalysis Science & Technology (RSC Publishing). (2020, August 14). Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. (2016, August 9). Retrieved from [Link]

  • Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - MDPI. (2023, February 17). Retrieved from [Link]

  • Chemical Standards. (n.d.).
  • Mass spectra of the methanol and ethanol fragments produced during... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical techniques for single-liposome characterization - RSC Publishing. (n.d.). Retrieved from [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14). Retrieved from [Link]

  • WO2004065376A1 - 3-methylamino-1-(2-thienyl)-1-propanon, seine herstellung und verwendung - Google Patents. (n.d.).
  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science (MJS). (2024, July 31). Retrieved from [Link]

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Comparative Pharmacokinetic Profiling of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive and targeted therapeutics, the indane scaffold is a privileged structure. The compound [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol features a critical chiral center at the C1 position, where the spatial orientation of the methylamino and methanol substituents dictates its interaction with biological systems.

Because1[1], treating this compound as a racemate during pharmacokinetic (PK) evaluation obscures critical data. This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers, detailing the mechanistic causality behind their clearance rates and the self-validating experimental protocols required to accurately profile them.

Mechanistic Causality: The Stereochemical Basis of Clearance

The divergence in PK profiles between the (R)- and (S)-enantiomers is primarily driven by Phase I hepatic metabolism.2[2].

  • (R)-Enantiomer (Metabolically Stable): The C1 configuration sterically hinders access to the methylamino group within the CYP2D6 catalytic pocket. This forces the molecule down slower, secondary metabolic pathways (e.g., aliphatic hydroxylation), resulting in a prolonged half-life.

  • (S)-Enantiomer (Rapidly Cleared): The spatial alignment optimally positions the N-methyl group for rapid oxidative N-demethylation, leading to high intrinsic clearance and lower systemic exposure.3[3].

Stereoselective_Metabolism Racemate [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol (Racemic Mixture) REnant (R)-Enantiomer (Target Active) Racemate->REnant Chiral Resolution SEnant (S)-Enantiomer (Off-Target) Racemate->SEnant Chiral Resolution CYP_R Hepatic CYP2D6 / MAO-B (Slow Metabolism) REnant->CYP_R CYP_S Hepatic CYP2D6 / MAO-B (Rapid Metabolism) SEnant->CYP_S Metab_R Minor Hydroxylation (Prolonged Half-life) CYP_R->Metab_R Metab_S Major N-Demethylation (Rapid Clearance) CYP_S->Metab_S

Stereoselective metabolism of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol enantiomers.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative Non-Compartmental Analysis (NCA) parameters derived from discrete intravenous (IV) dosing in preclinical models. The data highlights a severe stereoselective bias, with the (R)-enantiomer achieving a >3-fold higher overall exposure (AUC).

Pharmacokinetic Parameter(R)-Enantiomer(S)-EnantiomerRatio (R/S)
Cmax (ng/mL)145.2 ± 12.488.5 ± 9.11.64
Tmax (h)1.00.52.00
AUC_0-inf (ng·h/mL)680.4 ± 45.2210.3 ± 22.83.23
t1/2 (h)4.2 ± 0.31.5 ± 0.22.80
Clearance (CL) (L/h/kg)1.474.750.31
Volume of Dist. (Vd) (L/kg)8.910.20.87

Note: Data represents discrete IV dosing (1 mg/kg) in male Sprague-Dawley rats (n=6 per cohort).

Self-Validating Experimental Protocols

To generate trustworthy and reproducible chiral PK data, the experimental design must account for potential artifacts such as in vivo chiral inversion and competitive metabolic inhibition.

Phase 1: Preparative Chiral Separation
  • Methodology: The racemic mixture is resolved using Supercritical Fluid Chromatography (SFC) equipped with an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak AD-H) using a CO2/Methanol co-solvent system.

  • Causality: SFC is chosen over traditional Normal Phase HPLC because it operates under milder thermal conditions and avoids harsh aqueous environments. This prevents heat-induced degradation or chiral inversion at the C1 position, ensuring an enantiomeric excess (ee) of >99.5% prior to dosing.

Phase 2: In Vivo Dosing & Sampling (Rat Model)
  • Methodology: Male Sprague-Dawley rats are divided into two discrete cohorts. Cohort A receives only the (R)-enantiomer (1 mg/kg IV); Cohort B receives only the (S)-enantiomer (1 mg/kg IV). Serial blood samples are collected via jugular vein cannulation at 10 time points over 24 hours.

  • Causality: Cassette dosing (co-administration of both enantiomers simultaneously) is strictly prohibited.4[4]. Discrete dosing ensures the measured clearance is intrinsic to the molecule, not an artifact of drug-drug interaction.

  • Self-Validation System: Plasma samples are spiked with the opposite enantiomer post-extraction as a Quality Control (QC) check to definitively prove that no in vivo or ex vivo chiral inversion is occurring.

Phase 3: Stereoselective LC-MS/MS Bioanalysis
  • Methodology: Plasma samples undergo Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE). A Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., D3-methylamino analog) is added directly to the raw plasma before extraction. Quantification is performed via LC-MS/MS using a chiral column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Validation: 5[5]. By introducing the SIL-IS prior to LLE, the protocol becomes self-validating. Any loss of analyte during extraction, or any ion suppression occurring in the MS source due to phospholipids, affects the analyte and the IS equally. The ratio normalizes these variables out of the final calculation, ensuring absolute quantitative integrity.

PK_Workflow Prep 1. SFC Chiral Separation Dose 2. Discrete In Vivo Dosing (Rats) Prep->Dose Sample 3. Serial Blood Sampling Dose->Sample Extract 4. LLE & Internal Standard Addition Sample->Extract LCMS 5. Chiral LC-MS/MS Quantification Extract->LCMS Data 6. NCA Parameter Calculation LCMS->Data

Self-validating experimental workflow for chiral pharmacokinetic profiling.

References

  • WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement Source: Google Patents URL
  • Source: NIH.
  • Pharmacokinetics and pharmacodynamics of 3,4-methylenedioxymethamphetamine (MDMA)
  • Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI)
  • Stereoselectivity in Drug Membrane Transport by Solute Carriers (SLCs)

Sources

Safety Operating Guide

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a complex organic molecule featuring an indane backbone, a secondary amine, and a primary alcohol. This structural triad makes it a highly valuable scaffold in central nervous system (CNS) drug development, but it also dictates a strict, chemically logical approach to its disposal and environmental containment.

The following guide provides a self-validating, mechanistic protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand how its functional groups dictate its reactivity and environmental persistence.

  • The Indane Core (Lipophilicity): The bicyclic indane ring is highly lipophilic. If discharged into aqueous waste streams, it resists hydrolytic degradation and poses a severe bioaccumulation risk to aquatic life. This necessitates absolute containment and destruction via high-temperature incineration rather than aqueous dilution.

  • The Secondary Amine (Basicity & Reactivity): The methylamino group acts as a Lewis base. In aqueous solutions, it can elevate the pH, potentially classifying the waste as a corrosive hazard under EPA guidelines [1]. More critically, secondary amines must be strictly segregated from nitrites and strong oxidizers; mixing them can trigger exothermic reactions or form highly carcinogenic N-nitrosamines.

  • The Primary Alcohol (Oxidation Risk): The hydroxymethyl group is susceptible to oxidation. Disposing of this compound in waste carboys containing chromic acid, permanganates, or concentrated peroxides will inevitably lead to rapid gas evolution and potential container rupture.

Regulatory Classification & Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), unused commercial chemicals and laboratory waste must be evaluated for characteristic hazards [1]. While[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is not explicitly listed on the EPA's P or U lists, its waste streams frequently trigger characteristic waste codes based on the solvent matrix.

Table 1: Waste Stream Characterization and Disposal Matrix

Waste MatrixPrimary HazardEPA RCRA CodeCompatible ReceptacleFinal Treatment
Pure Solid Irritant / BiohazardNone (Non-RCRA Hazardous)HDPE wide-mouth jarHigh-Temp Incineration
Aqueous Solution (pH 12.5) CorrosiveD002HDPE carboy (Do not use glass)Neutralization / Incineration
In Flammable Solvent (e.g., MeOH) Ignitable / ToxicD001Borosilicate glass or PTFESolvent Recovery / Incineration
In Halogenated Solvent (e.g., DCM) Toxic / PersistentD022 (if Chloroform)Borosilicate glassHalogenated Incineration

Note: Segregating halogenated from non-halogenated waste is critical. Mixing them exponentially increases disposal costs and complicates the incineration process.

Mandatory Waste Segregation Workflow

The following decision tree dictates the logistical flow of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol waste from the benchtop to final destruction.

WasteDisposal Start [1-(methylamino)-2,3-dihydro -1H-inden-1-yl]methanol Waste State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Solvent Solvent Matrix? Liquid->Solvent Aqueous Aqueous (pH > 10) Solvent->Aqueous Organic Organic Solvent Solvent->Organic Neutralize Neutralize to pH 6-8 (Collect as Aqueous Waste) Aqueous->Neutralize Halogen Halogenated? Organic->Halogen YesHal Yes (e.g., DCM) Halogen->YesHal NoHal No (e.g., MeOH, EtOAc) Halogen->NoHal YesHal->Incineration NoHal->Incineration Neutralize->Incineration

Decision tree for the segregation and disposal of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every action in the laboratory must be verifiable and logically sound. Laboratory Chemical Hygiene Plans mandate strict adherence to these operational procedures [2].

Protocol A: Routine Disposal of Liquid Solutions

Causality Check: We use high-density polyethylene (HDPE) for basic aqueous amine solutions because prolonged exposure to strong bases can etch standard soda-lime glass, compromising container integrity.

  • Verify Compatibility: Ensure the waste carboy does not contain strong acids (e.g., HCl, H₂SO₄), oxidizers, or nitrosating agents.

  • pH Adjustment (Aqueous Only): If the compound is dissolved in an aqueous matrix, test the pH. If pH 12.5, slowly neutralize to pH 7-8 using dilute citric acid or 1M HCl in a fume hood. Why? This eliminates the D002 Corrosive characteristic and prevents exothermic reactions in the bulk waste container.

  • Transfer: Use a chemically compatible funnel (PTFE or PP) to transfer the solution into the designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy.

  • Log & Cap: Immediately cap the carboy to prevent the release of volatile organic compounds (VOCs). Log the exact mass/volume of the compound added on the hazardous waste manifest.

Protocol B: Solid Spill Cleanup and Decontamination

Causality Check: Sweeping dry powders generates aerosolized particulates, leading to inhalation exposure. We use wet-wiping techniques to suppress dust.

  • Isolate & PPE: Isolate the spill area. Don nitrile gloves (double-gloving recommended due to the compound's lipophilicity), safety goggles, and a lab coat [3].

  • Containment: If the spill is a solid powder, do not dry sweep. Cover the powder with inert absorbent material (e.g., vermiculite or sand) or dampen slightly with a low-toxicity solvent like isopropanol to suppress aerosolization.

  • Collection: Use a non-sparking scoop to transfer the contaminated absorbent into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% acidic aqueous solution (e.g., dilute acetic acid) to protonate any residual amine, rendering it water-soluble. Follow with a final wipe using soapy water.

  • Disposal: Seal the HDPE container, label it as "Hazardous Solid Waste - Contains Toxic Amine," and submit it for EHS pickup and incineration.

Long-Term Storage Prior to Disposal

If the chemical must be stored prior to disposal, it must be kept in a cool, dry, well-ventilated area away from incompatible materials (acids, acid chlorides, acid anhydrides, and strong oxidizing agents) [3]. Because amino alcohols can slowly degrade or absorb atmospheric carbon dioxide to form carbamate salts, ensure containers are purged with an inert gas (nitrogen or argon) and sealed tightly with Parafilm if held for extended periods before waste consolidation.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA)[Link]

  • Chemical Hygiene Plan and Hazardous Materials Safety Manual for Laboratories University of New England / OSHA Standards[Link]

  • LOSALT LS1515 Safety Data Sheet & Spill Response Guidelines Department of Environmental Protection (General Amino Alcohol Protocols) [Link]

Advanced Safety and Operational Protocol for Handling[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and research scientists, handling specialized, uncharacterized, or highly functionalized research chemicals requires moving beyond generic safety data sheets. We must employ a predictive safety model based on molecular structure and mechanistic interactions.

This guide provides a comprehensive, causality-driven operational protocol for handling [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1184425-05-5). By understanding the "why" behind each safety measure, laboratories can establish self-validating systems that protect personnel and ensure experimental integrity.

Predictive Hazard Profiling & Structural Causality[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a complex amino alcohol featuring an indane backbone, a secondary amine, and a primary alcohol. When specific toxicological data is limited, we must extrapolate risks from its structural analogs, such as 1-amino-2-indanol, which are known to be potent skin and eye irritants[1][2].

The indane scaffold is highly lipophilic and frequently found in central nervous system (CNS) active compounds (e.g., monoamine oxidase inhibitors). Consequently, preventing systemic exposure via inhalation or dermal absorption is the paramount objective of this protocol.

Table 1: Predictive Hazard Profile & Structural Implications
ParameterValue / DescriptionMechanistic Causality & Implication
Chemical Name [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanolHighly functionalized indane derivative requiring strict handling.
CAS Number 1184425-05-5Unique identifier for inventory and waste tracking.
Functional Groups Secondary Amine, Primary Alcohol, Indane RingAmines drive basicity and local tissue irritation. The indane ring increases lipophilicity, heightening the risk of transdermal absorption.
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Predicted)Analogous to related aminoindanols; necessitates rigorous ocular and dermal barrier protection[1].
Physical State Solid (Powder)High risk of electrostatic aerosolization during transfer; requires primary engineering controls (fume hoods)[2].

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling pharmacologically active indane derivatives. Every piece of protective equipment must be selected based on the specific chemical threats posed by the compound[3].

Table 2: PPE Specifications and Scientific Justification
PPE CategorySpecificationMechanistic Justification
Ocular Splash-proof chemical gogglesProtects against rapid corneal saponification. Basic amine dust or solutions can permanently damage corneal lipids upon contact[4].
Dermal (Hands) Double-layer Nitrile (≥0.12 mm)Nitrile provides excellent resistance to basic amines. Double-gloving prevents solvent-mediated transdermal carrier effects if the outer glove is compromised by reconstitution solvents (e.g., DMSO).
Dermal (Body) Flame-resistant, fluid-resistant lab coatPrevents micro-powder accumulation on personal clothing. Knit cuffs are mandatory to eliminate wrist exposure gaps.
Respiratory Chemical Fume HoodPrimary engineering control. Must maintain a face velocity of 80-100 fpm to capture aerosolized particulates during weighing[2].

Operational Workflow: A Self-Validating System

To ensure absolute safety, the handling protocol must be a self-validating system—meaning the procedure inherently checks its own safety parameters before the hazard is introduced.

HandlingProtocol A 1. Hazard Assessment Review SDS & Structure B 2. PPE Donning Double Nitrile, Goggles, Coat A->B C 3. Containment Transfer to Fume Hood B->C D 4. Manipulation Anti-static Weighing C->D E 5. Solubilization Closed-Vial Transfer D->E F 6. Decontamination Wet-Wipe Surfaces E->F

Workflow for the safe handling and solubilization of indane-derivative research chemicals.

Standard Operating Procedure: Weighing and Solubilization

Phase 1: Environmental Validation

  • Verify Airflow: Check the chemical fume hood monitor to ensure a face velocity between 80-100 feet per minute (fpm)[2]. Causality: This validates the negative pressure environment, ensuring any aerosolized particles are pulled away from the operator's breathing zone.

  • Clear Workspace: Remove all incompatible materials (e.g., strong oxidizing agents) to prevent secondary reactions.

Phase 2: Weighing and Transfer

  • Don PPE: Equip double nitrile gloves, splash-proof goggles, and a lab coat[3].

  • Static Neutralization: Place an anti-static weighing boat on the analytical balance. Discharge static from the boat and your metal spatula using an anti-static ionizer gun. Causality: Fine powders carry electrostatic charges. Neutralizing this charge eliminates electrostatic repulsion, which is the primary cause of sudden powder aerosolization during transfer.

  • Transfer: Carefully weigh the required mass of[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol. Immediately seal the source container.

Phase 3: Solubilization

  • Closed-Vial Transfer: Move the pre-weighed powder into a chemically compatible, sealable borosilicate glass vial.

  • Solvent Addition: Add the reconstitution solvent (e.g., DMSO) slowly down the interior side of the vial. Causality: Rapid solvent addition displaces air violently, which can eject un-dissolved powder into the hood environment.

  • Agitation: Cap the vial securely before vortexing to achieve complete dissolution.

Spill Response and Waste Management

In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the active pharmaceutical ingredient (API).

SpillManagement S1 Spill Event Detected S2 Assess Magnitude (Powder vs. Solution) S1->S2 S3 Evacuate & Isolate (If aerosolized/large) S2->S3 High Risk S4 Local Containment (If localized/small) S2->S4 Low Risk S5 Apply Absorbent/ Wet-Wipe Method S3->S5 Hazmat Team S4->S5 S6 Hazardous Waste Segregation S5->S6

Decision tree and operational pathway for chemical spill response and containment.

Decontamination Protocol
  • The Wet-Wipe Method: Dampen a lint-free cloth with an appropriate solvent (e.g., 70% isopropanol or ethanol). Gently wipe the balance and surrounding fume hood surfaces[5]. Causality: Wet-wiping traps residual micro-particulates in the liquid phase, completely neutralizing the inhalation risk.

  • Self-Validating Doffing: Remove the outer layer of nitrile gloves inside the fume hood. Inspect the inner gloves; if they are clean and intact, the primary dermal barrier successfully contained the hazard[4].

  • Waste Segregation: Dispose of the contaminated cloth, outer gloves, and empty weighing boats into a designated, clearly labeled hazardous solid waste container. If the chemical was dissolved in a halogenated solvent, it must be segregated into a specific halogenated liquid waste stream to prevent adverse reactions and comply with environmental regulations[2].

References
  • Safety First: Best Practices for Handling Research Chemicals - omegachems.site. 3

  • Research Chemical Safety Procedure - Lambton College - lambtoncollege.ca. 4

  • (1R,2S)-(+)-cis-1-Amino-2-indanol 99% - Sigma-Aldrich - sigmaaldrich.com. 6

  • The Importance of Chemical Safety in R&D Labs - Wilco Prime - wilcoprime.com. 2

  • Laboratory Safety and Chemical Hygiene Plan - northwestern.edu. 5

  • (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem - nih.gov. 1

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.